molecular formula C11H12N4O2 B1203310 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 370096-68-7

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B1203310
CAS No.: 370096-68-7
M. Wt: 232.24 g/mol
InChI Key: ISIHBTUBCACZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a versatile pyrazole-carbohydrazide derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular structure, featuring both a pyrazole ring and a hydrazide functional group, makes it a valuable scaffold for the design and synthesis of novel heterocyclic compounds with potential biological activity. This compound is primarily utilized as a precursor for the development of various pharmacologically active agents. Research indicates its application in the synthesis of pyrazole-based hybrids that are evaluated for a range of therapeutic properties. For instance, studies have explored derivatives of this core structure for their antitubercular activity, acting as potential inhibitors of Mycobacterium tuberculosis [https://pubmed.ncbi.nlm.nih.gov/29040851/]. Furthermore, the scaffold is relevant in the exploration of anticancer agents, where its derivatives can be designed to interact with specific cellular targets. The presence of the hydrazide moiety allows for facile chemical modifications, such as condensation reactions with various carbonyl compounds to form hydrazone derivatives, which are a privileged structure in medicinal chemistry known to exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects. This compound is For Research Use Only and is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)9-6-10(15-14-9)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIHBTUBCACZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189857
Record name 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370096-68-7
Record name 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370096-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. This pyrazole derivative is of significant interest in medicinal chemistry and drug development due to its potential as a scaffold for the synthesis of various bioactive molecules. This document details the synthetic pathway, experimental procedures, and the analytical characterization of the title compound.

Synthesis

The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is accomplished through a two-step reaction sequence. The first step involves the synthesis of the intermediate, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, via a Claisen condensation reaction followed by cyclization with hydrazine. The subsequent step is the conversion of the ethyl ester to the desired carbohydrazide by hydrazinolysis.

Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (Intermediate)

The initial step is the base-catalyzed condensation of 4-methoxyacetophenone with diethyl oxalate to form an intermediate ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate. This intermediate is then cyclized with hydrazine hydrate in the presence of a catalytic amount of acid to yield the pyrazole ester.

Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

The ethyl ester intermediate is converted to the final carbohydrazide by reacting it with an excess of hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions.

Experimental Protocols

Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
  • Preparation of the dione intermediate: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), 4-methoxyacetophenone and diethyl oxalate are added sequentially at room temperature. The reaction mixture is stirred for several hours, during which a solid precipitate of the sodium salt of ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate is formed. The solid is filtered, washed with a non-polar solvent like diethyl ether, and dried.

  • Cyclization to the pyrazole ester: The dried sodium salt of the dione is suspended in ethanol, and a stoichiometric amount of hydrazine hydrate is added, followed by a catalytic amount of a mineral acid (e.g., HCl). The mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring it into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.

Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • A mixture of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate and an excess of hydrazine hydrate in absolute ethanol is heated at reflux for an extended period.

  • The reaction is monitored by TLC. Once the starting ester is consumed, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide as a solid.

Characterization Data

The structure and purity of the synthesized 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide are confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₂N₄O₂
Molecular Weight 232.24 g/mol
Melting Point 222-232 °C
Appearance Off-white to pale yellow solid

Table 1: Physicochemical Properties of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

TechniqueExpected Peaks/Signals
¹H NMR δ (ppm): ~3.8 (s, 3H, -OCH₃), ~7.0 (d, 2H, Ar-H), ~7.3 (s, 1H, pyrazole-H), ~7.8 (d, 2H, Ar-H), ~8.5 (br s, 1H, -NH), ~9.5 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): ~55.5 (-OCH₃), ~114.0 (Ar-CH), ~126.0 (Ar-C), ~129.0 (Ar-CH), ~140.0 (pyrazole-C), ~145.0 (pyrazole-C), ~160.0 (Ar-C-O), ~165.0 (C=O)
FTIR ν (cm⁻¹): ~3300-3400 (N-H stretching), ~3000-3100 (Ar C-H stretching), ~1650-1670 (C=O stretching, Amide I), ~1500-1600 (C=C and C=N stretching)
Mass Spec. m/z: 232.10 [M]⁺, with fragmentation patterns corresponding to the loss of NHNH₂, CO, and other fragments.

Table 2: Spectroscopic Data for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis SM1 4-Methoxyacetophenone R1 Claisen Condensation & Cyclization SM1->R1 SM2 Diethyl Oxalate SM2->R1 SM3 Hydrazine Hydrate R2 Hydrazinolysis SM3->R2 Int Ethyl 3-(4-methoxyphenyl)- 1H-pyrazole-5-carboxylate R1->Int Hydrazine Hydrate Int->R2 FP 3-(4-methoxyphenyl)- 1H-pyrazole-5-carbohydrazide R2->FP

Caption: Synthetic pathway for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Characterization Workflow

Characterization_Workflow cluster_product Final Product cluster_analysis Analytical Techniques cluster_data Characterization Data Product 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS MP Melting Point Determination Product->MP NMR_Data Chemical Shifts (δ) NMR->NMR_Data FTIR_Data Absorption Bands (ν) FTIR->FTIR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data MP_Data Melting Range (°C) MP->MP_Data

Caption: Workflow for the characterization of the final product.

Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass) for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Brief: Spectroscopic and Synthetic Insights into Phenylpyrazole Carbohydrazides

This technical brief addresses the request for a comprehensive guide on the spectroscopic data for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Following a thorough review of available literature, it has been determined that a complete, publicly accessible set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound is not available at present.

The compound is commercially available, and the following physical properties have been reported:

PropertyValue
Molecular Formula C₁₁H₁₂N₄O₂
Molecular Weight 232.24 g/mol
Melting Point 222-228 °C
Appearance Off-white powder

Given the absence of a full dataset for the target compound, this guide will present detailed spectroscopic and synthetic information for a structurally related and well-characterized derivative: (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide . This analogue shares the core pyrazole and methoxyphenyl moieties but differs by the presence of a phenyl group on the pyrazole nitrogen (N-1) and the condensation of the carbohydrazide with isatin. The data presented is valuable for researchers working with similar chemical scaffolds.

Experimental Protocols

The synthesis of the analogue (E)-5-(4-methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide provides a representative experimental workflow for the derivatization of pyrazole carbohydrazides.

Synthesis of (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide [1][2]

A mixture of the starting material, 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide (0.62 g, 2.0 mmol), and isatin (0.30 g, 2.0 mmol) was prepared in dry ethanol (15 ml). A catalytic amount of concentrated hydrochloric acid (0.1 ml) was added to the mixture. The reaction mixture was then refluxed for 2 hours. After reflux, the mixture was allowed to cool to 20°C. The resulting orange solid product was collected by filtration, washed with ethanol, and then dried. The final product was purified by recrystallization from dimethylformamide (DMF) to yield the title compound.

Spectroscopic Data Presentation

The following tables summarize the available NMR data for (E)-5-(4-methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)IntegrationAssignment
3.72s3HOMe
6.89d, J = 9.1 Hz2HAr-H
6.92d, J = 7.7 Hz1HAr-H
7.08t, J = 7.7 Hz1HAr-H
7.15s1HPyrazolyl-H
7.18d, J = 9.1 Hz2HAr-H
7.33–7.36m3HAr-H
7.44–7.48m3HAr-H
7.58d, J = 7.7 Hz1HAr-H
11.17s (exchangeable)1HNH
14.08s (exchangeable)1HNH

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
55.7OMe
108.4, 111.6, 114.7Aromatic CH
120.5, 121.6, 123.1Aromatic CH
126.2Aromatic Cq
129.2, 129.3, 129.8Aromatic CH
130.6, 132.2Aromatic CH
138.3, 139.8, 143.1Aromatic & Pyrazole Cq
145.5, 145.7Pyrazole & Imine Cq
158.4, 160.2, 163.1C=O & Aromatic C-O

Infrared (IR) and Mass Spectrometry (MS) Data

Specific IR and MS data for this analogue were not available in the reviewed literature. However, for a typical carbohydrazide structure, the following characteristic IR absorptions would be expected[3]:

  • N-H stretching: Vibrations for the -NH and -NH₂ groups typically appear in the range of 3200-3400 cm⁻¹.

  • C=O stretching: The amide carbonyl group (in the carbohydrazide) shows a strong absorption band, typically around 1640-1680 cm⁻¹.

  • C=N stretching: If derivatized to a hydrazone, a C=N stretch would appear around 1560-1620 cm⁻¹.

  • C-O stretching: The methoxy group ether linkage would show a characteristic stretch around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Mass spectrometry would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway described in the experimental protocol.

experimental_workflow reactant1 5-(4-methoxyphenyl)-1-phenyl- 1H-pyrazole-3-carbohydrazide mixture reactant1->mixture reactant2 Isatin reactant2->mixture conditions + HCl (cat.) Ethanol, Reflux, 2h workup1 Cool to 20°C conditions->workup1 Reaction mixture->conditions workup2 Filtration & Washing workup1->workup2 workup3 Recrystallization (DMF) workup2->workup3 product (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin- 3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide workup3->product Purification

Caption: Synthetic workflow for a phenylpyrazole carbohydrazide derivative.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carbohydrazide derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. Possessing a unique structural scaffold, these molecules have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of pyrazole carbohydrazide derivatives, with a focus on their synthesis, spectral properties, and mechanisms of action. Detailed experimental protocols, tabulated quantitative data, and visual representations of experimental workflows and signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide scaffold serves as a crucial pharmacophore, contributing to a wide array of pharmacological activities.[1] The inherent chemical properties of this scaffold, including its ability to act as a hydrogen bond donor and acceptor, and its potential for diverse substitutions, make it an attractive starting point for the design of novel therapeutic agents. This guide will delve into the key physical and chemical attributes of these promising compounds.

Physicochemical Properties

Pyrazole carbohydrazide derivatives are typically crystalline solids with relatively high melting points, attributed to intermolecular hydrogen bonding facilitated by the carbohydrazide group. Their solubility is generally low in water but can be enhanced in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF). The lipophilicity, often expressed as the logP value, is a critical parameter influencing the pharmacokinetic profile of these compounds and can be modulated by the nature of the substituents on the pyrazole and carbohydrazide moieties.[2]

Chemical Synthesis

The synthesis of pyrazole carbohydrazide derivatives typically follows a multi-step reaction sequence. A general and widely adopted method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]

General Synthetic Protocol: Knorr Pyrazole Synthesis

A common route to obtaining pyrazole carbohydrazides involves the following key steps:

  • Synthesis of the Pyrazole Ester: A β-ketoester is reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid, often under reflux conditions, to yield the corresponding pyrazole-carboxylate ester.

  • Hydrazinolysis: The synthesized pyrazole ester is then treated with hydrazine hydrate, typically in a solvent such as ethanol, under reflux to convert the ester group into the desired carbohydrazide.

  • Formation of Schiff Bases (Optional): The carbohydrazide can be further reacted with various aromatic or heteroaromatic aldehydes to form the corresponding Schiff base derivatives, which often exhibit enhanced biological activity.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-5-carbohydrazide

This protocol provides a representative example of the synthesis of a pyrazole carbohydrazide derivative.

Step 1: Synthesis of Ethyl 1-phenyl-3-aryl-1H-pyrazole-5-carboxylate

  • To a solution of the appropriate ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq.) in glacial acetic acid, add phenylhydrazine (1.1 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole ester.

Step 2: Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-5-carbohydrazide

  • Dissolve the ethyl 1-phenyl-3-aryl-1H-pyrazole-5-carboxylate (1.0 eq.) in absolute ethanol.

  • Add hydrazine hydrate (5.0 eq.) to the solution.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After cooling, the solid product that crystallizes out is collected by filtration, washed with cold ethanol, and dried under vacuum.

Spectral Characterization

The structural elucidation of pyrazole carbohydrazide derivatives is primarily achieved through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectra of pyrazole carbohydrazide derivatives exhibit characteristic absorption bands that are indicative of their key functional groups.

Functional GroupCharacteristic Absorption Band (cm⁻¹)
N-H stretching (amide and hydrazine)3100-3300
C=O stretching (amide I)1640-1680
N-H bending (amide II)1520-1550
C=N stretching (pyrazole ring)1580-1620
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of these derivatives.

¹H NMR:

  • N-H protons: The protons of the -NHNH₂ group typically appear as broad singlets in the region of δ 4.5-5.5 ppm and δ 9.0-10.0 ppm for the -CONH- proton. These peaks are exchangeable with D₂O.

  • Pyrazole ring proton: The proton at the C4 position of the pyrazole ring usually resonates as a singlet around δ 6.5-7.5 ppm.

  • Aromatic protons: Protons of the phenyl and other aromatic substituents appear in the expected region of δ 7.0-8.5 ppm.

¹³C NMR:

  • Carbonyl carbon: The amide carbonyl carbon gives a characteristic signal in the downfield region of δ 160-170 ppm.

  • Pyrazole ring carbons: The carbons of the pyrazole ring typically resonate in the range of δ 110-155 ppm.

Biological Activities and Mechanisms of Action

Pyrazole carbohydrazide derivatives have been extensively investigated for a variety of biological activities.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of pyrazole carbohydrazide derivatives against various cancer cell lines.[1][3] The mechanism of action often involves the induction of apoptosis.[4]

Table 1: Anticancer Activity of Selected Pyrazole Carbohydrazide Derivatives (IC₅₀ values in µM)

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide-49.85-[1]
3-(1H-Indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative--0.39[1]
Salicylaldehyde-pyrazole-carbohydrazide derivative-Potent growth inhibition-[4]

Mechanism of Action: ROS-Mediated Apoptosis

A prominent mechanism by which pyrazole carbohydrazide derivatives exert their anticancer effects is through the generation of Reactive Oxygen Species (ROS) within cancer cells.[5] The elevated ROS levels trigger a cascade of events leading to programmed cell death (apoptosis).

ROS_Mediated_Apoptosis pyrazole Pyrazole Carbohydrazide Derivatives ros Increased Intracellular ROS pyrazole->ros Induces mito Mitochondrial Stress ros->mito bax_bak Bax/Bak Activation mito->bax_bak bcl2 Bcl-2 Inhibition mito->bcl2 Inhibits cyto_c Cytochrome c Release bax_bak->cyto_c Promotes bcl2->cyto_c Inhibits cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by pyrazole carbohydrazide derivatives.

Antimicrobial Activity

Pyrazole carbohydrazide derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Selected Pyrazole Carbohydrazide Derivatives (MIC values in µg/mL)

Compound/DerivativeS. aureusE. coliC. albicansReference
N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide---[6]
Aminoguanidine-derived 1,3-diphenyl pyrazoles1-81-[7]
Quinoline-substituted pyrazole derivatives0.12-0.98--[7]

Experimental Workflow Visualization

The synthesis and characterization of pyrazole carbohydrazide derivatives follow a systematic experimental workflow.

experimental_workflow start Starting Materials (β-ketoester, Hydrazine) synthesis Synthesis (Knorr Pyrazole Synthesis) start->synthesis workup Reaction Work-up (Filtration, Washing) synthesis->workup purification Purification (Recrystallization) workup->purification characterization Structural Characterization (IR, NMR, MS) purification->characterization bioassay Biological Activity Screening characterization->bioassay end Pure, Characterized Compound with Biological Data bioassay->end

Caption: General experimental workflow for the synthesis and evaluation of pyrazole carbohydrazide derivatives.

Conclusion

Pyrazole carbohydrazide derivatives continue to be a focal point of research in medicinal chemistry due to their synthetic accessibility and diverse pharmacological profiles. This technical guide has provided a comprehensive overview of their physical and chemical properties, with a focus on practical experimental details and an understanding of their biological mechanisms. The presented data and visualizations aim to facilitate further research and development of this important class of compounds as potential therapeutic agents.

References

An In-depth Technical Guide to the Initial Biological Screening of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of the novel heterocyclic compound, 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. This document outlines the synthetic pathways, and detailed experimental protocols for evaluating the potential antimicrobial, anti-inflammatory, and anticancer properties of this specific carbohydrazide derivative. While quantitative data for the title compound is limited in the current literature, this guide presents data from structurally similar pyrazole derivatives to serve as a benchmark for future research. The methodologies and workflows are designed to be readily adaptable for the initial screening of this and other novel pyrazole compounds.

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The compound 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a versatile synthetic intermediate.[1] Its unique structural features, including the pyrazole core, a methoxyphenyl substituent, and a carbohydrazide functional group, make it a prime candidate for biological investigation. The carbohydrazide moiety, in particular, is known to be a key pharmacophore in many biologically active molecules. This guide details the foundational screening assays to elucidate the therapeutic potential of this compound.

Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

A plausible synthetic route would involve the reaction of a suitably substituted chalcone with hydrazine hydrate to form the pyrazoline ring, followed by oxidation to the pyrazole. The carbohydrazide can be introduced by reacting the corresponding pyrazole-5-carboxylate ester with hydrazine hydrate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Claisen Condensation cluster_reaction2 Cyclization with Hydrazine cluster_reaction3 Hydrazinolysis 4-methoxyacetophenone 4-methoxyacetophenone Intermediate_1 Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate 4-methoxyacetophenone->Intermediate_1 Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate_1 Intermediate_2 Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Intermediate_1->Intermediate_2 Final_Product 3-(4-methoxyphenyl)-1H- pyrazole-5-carbohydrazide Intermediate_2->Final_Product Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Intermediate_2 Hydrazine_hydrate->Final_Product COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Test_Compound->COX_Enzymes MTT_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Addition Add Test Compound at various concentrations Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

References

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazole-Based Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its synthetic tractability and ability to engage in diverse biological interactions have propelled the development of pyrazole-based compounds across a wide spectrum of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[4][5][6] This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to empower further research and drug discovery in this exciting field.

Key Therapeutic Targets and Quantitative Efficacy

Pyrazole-based compounds have demonstrated potent inhibitory activity against a range of enzymes and receptors. The following tables summarize the in vitro efficacy of selected pyrazole derivatives against key therapeutic targets.

Table 1: Inhibition of Protein Kinases by Pyrazole Derivatives

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] Pyrazole-containing compounds have been extensively developed as kinase inhibitors.[8][9]

Compound Class/NameTarget KinaseIC₅₀ / KᵢCell Line (for cellular assays)Reference
Pyrazole DerivativeEGFR0.26 µM-[4]
Pyrazole DerivativeHER-20.20 µM-[4]
Afuresertib (GSK2110183)Akt1Kᵢ = 0.08 nM, IC₅₀ = 1.3 nMHCT116[8]
Pyrazolyl BenzimidazoleAurora AIC₅₀ = 28.9 nM-[8]
Pyrazolyl BenzimidazoleAurora BIC₅₀ = 2.2 nM-[8]
N-1,3-triphenyl-1H-pyrazole-4-carboxamideAurora-A kinaseIC₅₀ = 0.16 µMHCT116, MCF-7[10]
Pyrazole DerivativeBCR-AblIC₅₀ = 14.2 nM-[4]
Pyrazole-based Chk2 inhibitorChk2IC₅₀ = 17.9 nM-[8]
RuxolitinibJAK1IC₅₀ ≈ 3 nM-[11]
RuxolitinibJAK2IC₅₀ ≈ 3 nM-[11]
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes by Pyrazole Derivatives

Selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][12] The pyrazole moiety is a well-established pharmacophore for potent and selective COX-2 inhibitors, with celecoxib being a prominent example.[13]

Compound Class/NameCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-pyridazine hybrid (5f)14.341.509.56[14]
Pyrazole-pyridazine hybrid (6f)9.561.158.31[14]
Pyrazole derivative (11)>1000.043>2325[15]
Pyrazole derivative (12)>1000.049>2040[15]
Pyrazole derivative (15)>1000.045>2222[15]
Pyrazole-thiourea-benzimidazole (PYZ10)-0.0000283 µM (0.0283 nM)-[16]
Pyrazole derivative (PYZ31)-0.01987 µM (19.87 nM)-[16]
Table 3: Inhibition of Acetylcholinesterase (AChE) by Pyrazole Derivatives

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[4][5] Pyrazoline derivatives have emerged as promising AChE inhibitors.[9]

Compound Class/NameAChE IC₅₀ (µM)Reference
2-pyrazoline (2l)0.040[9]
2-pyrazoline (2j)0.062[9]
2-pyrazoline (2a)0.107[9]
2-pyrazoline (2g)0.122[9]
N-substituted pyrazole derived α-amino phosphonate (8)0.055[17]
N-substituted pyrazole derived α-amino phosphonate (9)0.017[17]
Table 4: Inhibition of Carbonic Anhydrases (CAs) and Monoamine Oxidases (MAOs) by Pyrazole Derivatives

Pyrazole-based compounds have also been investigated as inhibitors of carbonic anhydrases, which are involved in various physiological processes and are targets for glaucoma and certain cancers, and monoamine oxidases, which are targets for the treatment of neurodegenerative diseases and depression.[6][18][19]

Compound Class/NameTarget EnzymeKᵢ / IC₅₀Reference
Pyrazolo[4,3-c]pyridine Sulfonamide (1k)hCA IKᵢ = 88.3 nM[20]
Pyrazolo[4,3-c]pyridine Sulfonamide (1k)hCA IIKᵢ = 5.6 nM[20]
Pyrazolo[4,3-c]pyridine Sulfonamide (1k)hCA IXKᵢ = 421.4 nM[20]
Pyrazolo[4,3-c]pyridine Sulfonamide (1k)hCA XIIKᵢ = 34.5 nM[20]
Pyrazole-based benzene sulfonamide (4g)hCA XIIIC₅₀ = 0.12 µM[21]
Pyrazole-based benzene sulfonamide (4j)hCA IXIC₅₀ = 0.15 µM[21]
Pyrazole-based benzene sulfonamide (4k)hCA IIIC₅₀ = 0.24 µM[21]
Halogenated pyrazoline (EH7)MAO-AIC₅₀ = 8.38 µM[18]
Halogenated pyrazoline (EH7)MAO-BIC₅₀ = 0.063 µM[18]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by pyrazole-based compounds is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key pathways and the points of intervention for these inhibitors.

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt PIP3->Akt Akt->Proliferation Pyrazole_Inhibitor Pyrazole-based EGFR Inhibitor Pyrazole_Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and inhibition by pyrazole-based compounds.

COX_Inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Phospholipase A2 PLA2->Arachidonic_Acid Releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Lining Stomach Lining Protection Prostaglandins->Stomach_Lining Pyrazole_Inhibitor Pyrazole-based Selective COX-2 Inhibitor Pyrazole_Inhibitor->COX2 Selectively Inhibits

Caption: COX inflammatory pathway and selective inhibition by pyrazoles.

AChE_Neurotransmission Presynaptic Presynaptic Neuron ACh_synapse ACh Presynaptic->ACh_synapse Releases Postsynaptic Postsynaptic Neuron Signal Signal Propagation ACh_vesicle Acetylcholine (ACh) Vesicles AChR ACh Receptor ACh_synapse->AChR Binds AChE Acetylcholinesterase (AChE) ACh_synapse->AChE AChR->Postsynaptic Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Pyrazole_Inhibitor Pyrazole-based AChE Inhibitor Pyrazole_Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase action in neurotransmission and its inhibition.

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy of pyrazole-based compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a common method for measuring kinase activity by quantifying ADP production.[4][12]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Pyrazole-based inhibitor (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP standard

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer as required for the specific kinase.

    • Prepare serial dilutions of the pyrazole-based inhibitor in the appropriate solvent (e.g., DMSO).

    • Prepare a solution of the kinase and substrate in the kinase reaction buffer.

    • Prepare an ATP solution at the desired concentration in the kinase reaction buffer.

    • Prepare an ADP standard curve according to the manufacturer's instructions.

  • Kinase Reaction:

    • Add the kinase/substrate solution to the wells of the plate.

    • Add the serially diluted pyrazole inhibitor or vehicle control (e.g., DMSO) to the respective wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Kinase/Substrate Mix - Pyrazole Inhibitor Dilutions - ATP Solution Start->Prep_Reagents Add_Kinase_Inhibitor Add Kinase/Substrate Mix and Pyrazole Inhibitor to Plate Prep_Reagents->Add_Kinase_Inhibitor Pre_incubation Pre-incubate (15-30 min) Add_Kinase_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction with ATP Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate (e.g., 60 min at 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate (30-60 min) Add_Detection->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC₅₀) Measure_Luminescence->Analyze_Data

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol 2: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol is based on the principles of the Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit.[22]

Materials:

  • Human recombinant COX-2 enzyme

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Pyrazole-based inhibitor (test compound)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer.

    • Prepare solutions of COX-2 enzyme, heme, and arachidonic acid in the assay buffer.

    • Prepare serial dilutions of the pyrazole-based inhibitor.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the assay buffer, heme, and COX-2 enzyme solution.

    • Add the serially diluted pyrazole inhibitor or vehicle control.

    • Pre-incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Add the colorimetric substrate (TMPD).

    • Initiate the reaction by adding the arachidonic acid solution.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • Determine the rate of reaction for each inhibitor concentration by calculating the change in absorbance per unit of time.

    • Calculate the percentage of COX-2 inhibition for each concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a widely used spectrophotometric method for measuring AChE activity.[7][23]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Pyrazole-based inhibitor (test compound)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare the phosphate buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Prepare serial dilutions of the pyrazole-based inhibitor.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the serially diluted pyrazole inhibitor or vehicle control.

    • Add the AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a spectrophotometer.

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Determine the percentage of AChE inhibition for each concentration.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. The diverse range of biological targets, including kinases, COX enzymes, acetylcholinesterase, and others, underscores the versatility of this heterocyclic core. This technical guide has provided a comprehensive overview of these targets, supported by quantitative data on the inhibitory potency of various pyrazole derivatives. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of pyrazole-based compounds for the treatment of a multitude of human diseases. The wealth of existing research, coupled with the potential for further chemical modification, ensures that pyrazole chemistry will remain at the forefront of medicinal chemistry and drug discovery for the foreseeable future.

References

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole-5-Carbohydrazide N-Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of novel pyrazole-5-carbohydrazide N-glycosides. This class of compounds has emerged as a promising scaffold in medicinal chemistry, particularly in the development of new anticancer agents. This document details the synthetic pathways, presents key quantitative data for structure-activity relationship (SAR) analysis, and outlines the experimental protocols for their preparation and evaluation.

Introduction: The Therapeutic Potential of Pyrazole N-Glycosides

The pyrazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a carbohydrazide moiety at the C-5 position of the pyrazole ring has been shown to be a fruitful strategy for generating compounds with potent anticancer activity.

Further modification by N-glycosylation—the attachment of a sugar moiety to the carbohydrazide nitrogen—offers a promising avenue for enhancing the pharmacological profile of these molecules. Glycosylation can improve aqueous solubility, alter pharmacokinetic properties, and potentially enhance the targeted delivery of the active compound. Recent studies have highlighted the potential of pyrazole-5-carbohydrazide N-glycosides as inducers of autophagy in cancer cells, presenting a novel mechanism for cancer therapy.

Synthetic Pathways and Methodologies

The synthesis of pyrazole-5-carbohydrazide N-glycosides is a multi-step process that begins with the construction of the core pyrazole ring, followed by the introduction of the carbohydrazide functional group, and finally, the glycosylation step.

Synthesis of the Pyrazole-5-Carbohydrazide Scaffold

The central pyrazole-5-carbohydrazide scaffold is typically synthesized via a cyclocondensation reaction. A common route involves the reaction of a β-ketoester with a hydrazine derivative to form the pyrazole ring with an ester group at the C-5 position. This ester is then converted to the corresponding carbohydrazide by reaction with hydrazine hydrate.

SynthesisWorkflow

N-Glycosylation

The final step involves the condensation of the pyrazole-5-carbohydrazide with a suitable sugar, typically a D-sugar such as D-glucose. This reaction is generally carried out in a protic solvent like ethanol under reflux conditions, often with a catalytic amount of acid.

GlycosylationWorkflow

Biological Activity and Structure-Activity Relationships

A series of novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-β-glycoside derivatives have been synthesized and evaluated for their in vitro anticancer activity against human non-small cell lung cancer (A549) cells. The results indicate that these compounds exhibit significant inhibitory effects on cancer cell growth.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the growth inhibitory effects of a selection of synthesized pyrazole-5-carbohydrazide N-glycosides on A549 lung cancer cells.

Compound IDR1 (at Pyrazole N1)R2 (at Pyrazole C3)Sugar MoietyIC50 (µM) on A549 Cells[1]
3a BenzylPhenylD-Glucose68.3
3b 4-MethylbenzylPhenylD-Glucose55.4
3c 4-tert-ButylbenzylPhenylD-Glucose49.8
3d 4-tert-Butylbenzyl4-ChlorophenylD-Glucose32.5
3e 4-tert-Butylbenzyl4-MethylphenylD-Glucose41.2
3f 4-tert-Butylbenzyl4-MethoxyphenylD-Glucose45.6
3g 4-tert-Butylbenzyl4-tert-ButylphenylD-Glucose38.7
3h BenzylPhenylD-Galactose72.1

Note: IC50 is the concentration of the compound that inhibits 50% of cell growth.

The structure-activity relationship studies suggest that the nature of the substituents on the aryl rings at positions N1 and C3 of the pyrazole core significantly influences the cytotoxic activity. Notably, compound 3d , featuring a 4-tert-butylbenzyl group at N1 and a 4-chlorophenyl group at C3, demonstrated the highest growth inhibitory effect.[1]

Mechanism of Action: Induction of Autophagy

Further investigation into the mechanism of action of these compounds has revealed that they induce autophagy in A549 lung cancer cells.[1] Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. The induction of autophagy can lead to cell death in cancer cells and is a target for cancer therapy. The signaling pathway for autophagy is complex, with the mammalian target of rapamycin (mTOR) being a key regulator. Inhibition of the mTOR pathway is a known mechanism for inducing autophagy. While the precise mechanism for pyrazole-5-carbohydrazide N-glycosides is still under investigation, it is proposed that they may exert their effect through the modulation of the mTOR signaling pathway.

AutophagyPathway

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of a pyrazole-5-carbohydrazide N-glycoside.

Synthesis of Ethyl 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

A mixture of ethyl 3-(4-chlorophenyl)-3-oxopropanoate (10 mmol), 4-tert-butylbenzylhydrazine hydrochloride (10 mmol), and glacial acetic acid (1 mL) in ethanol (50 mL) is heated at reflux for 8 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 10:1) to afford the title compound.

Synthesis of 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

To a solution of ethyl 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (5 mmol) in ethanol (30 mL), hydrazine hydrate (85%, 10 mL) is added. The mixture is heated at reflux for 6 hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired carbohydrazide.

Synthesis of 3-(4-chlorophenyl)-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide N-β-D-glucopyranoside (Compound 3d)

A mixture of 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (2 mmol) and D-glucose (2.2 mmol) in ethanol (25 mL) is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and recrystallized from ethanol to yield the final N-glycoside product.

Biological Assay: MTT Assay for Cell Viability

A549 cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.

Conclusion and Future Directions

Novel pyrazole-5-carbohydrazide N-glycosides represent a promising class of compounds with potent anticancer activity. Their ability to induce autophagy in cancer cells provides a compelling mechanism of action that warrants further investigation. Future research should focus on optimizing the lead compounds to improve their efficacy and selectivity. A deeper understanding of their interaction with the mTOR signaling pathway and other cellular targets will be crucial for their development as next-generation cancer therapeutics. Furthermore, the exploration of different sugar moieties and their impact on the pharmacokinetic and pharmacodynamic properties of these compounds could lead to the discovery of even more potent and drug-like candidates.

References

An In-depth Technical Guide to 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a plausible synthetic pathway with experimental protocols, and an exploration of its potential as a therapeutic agent. The information is intended to support researchers and professionals in the fields of drug discovery and development.

Chemical Identity and Properties

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative characterized by a methoxyphenyl group at the C3 position and a carbohydrazide functional group at the C5 position of the pyrazole ring.

IUPAC Name: 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

CAS Number: 370096-68-7[1]

Physicochemical Data

A summary of the key physicochemical properties of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₄O₂[1]
Molecular Weight232.24 g/mol [1]
AppearanceOff-white powder[1]
Melting Point222-228 °C[1]
Purity≥ 98% (HPLC)[1]

Synthesis and Experimental Protocols

The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be achieved through a two-step process. The general workflow involves the initial synthesis of an ester intermediate, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, followed by its conversion to the final carbohydrazide product.

Logical Workflow for Synthesis

G cluster_0 Step 1: Synthesis of Ester Intermediate cluster_1 Step 2: Synthesis of Carbohydrazide Diethyl oxalate Diethyl oxalate Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Diethyl oxalate->Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Claisen Condensation 4-Methoxyacetophenone 4-Methoxyacetophenone 4-Methoxyacetophenone->Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Sodium ethoxide Sodium ethoxide Sodium ethoxide->Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate->Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Cyclocondensation Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate_2 Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate_2->3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Hydrazinolysis Hydrazine hydrate_2 Hydrazine hydrate Hydrazine hydrate_2->3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Caption: Synthetic workflow for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Experimental Protocol: Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

This protocol is based on analogous syntheses of substituted pyrazole-5-carboxylates.

  • Preparation of the dicarbonyl intermediate: In a suitable reaction vessel, dissolve 4-methoxyacetophenone and diethyl oxalate in a molar ratio of 1:1.2 in a dry solvent such as ethanol.

  • Claisen Condensation: To this solution, add a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise at a controlled temperature, typically 0-5 °C, with continuous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.

  • Cyclocondensation: Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, may precipitate out of the solution. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

This protocol describes the conversion of the ethyl ester to the carbohydrazide.

  • Reaction Setup: In a round-bottom flask, suspend or dissolve ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-16 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, will often precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the purified carbohydrazide.

Potential Therapeutic Applications

Derivatives of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide have shown promise in several therapeutic areas, suggesting that this core structure is a valuable scaffold for drug discovery. The primary areas of interest are its potential anti-inflammatory and anticancer activities.

Anti-inflammatory and Analgesic Potential

Pyrazole derivatives are known to be effective anti-inflammatory and analgesic agents. This compound serves as a key intermediate in the synthesis of novel pharmaceuticals with these properties.[1] The mechanism of action for many pyrazole-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Anticancer Potential

The pyrazole scaffold is a component of various compounds investigated for their anticancer properties. Research has indicated that derivatives of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide are being explored for their ability to modulate specific pathways involved in cancer progression, potentially leading to the development of new drugs with improved efficacy and fewer side effects.[1]

Logical Relationship of Potential Biological Activities

G cluster_activity Potential Biological Activities cluster_application Therapeutic Applications Pyrazole_Core 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (Core Scaffold) Anti_Inflammatory Anti-inflammatory Activity Pyrazole_Core->Anti_Inflammatory Leads to Analgesic Analgesic Activity Pyrazole_Core->Analgesic Leads to Anticancer Anticancer Activity Pyrazole_Core->Anticancer Leads to Drug_Development Drug Development Intermediate Anti_Inflammatory->Drug_Development Analgesic->Drug_Development Anticancer->Drug_Development

Caption: Potential therapeutic applications derived from the core scaffold.

Conclusion

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a versatile heterocyclic compound with a straightforward synthetic route. Its structural features make it a promising candidate for further investigation and development in the fields of anti-inflammatory and anticancer therapies. This guide provides foundational information to aid researchers in their exploration of this and related compounds for novel drug discovery. Further studies are warranted to fully elucidate its biological mechanisms of action and therapeutic potential.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. Its unique structural features and synthetic versatility have propelled the development of a vast array of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the medicinal chemistry of pyrazole derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their applications in oncology, inflammation, and infectious diseases.

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole core is a well-established area of organic synthesis, with several classical and modern methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

One of the most fundamental methods for pyrazole synthesis is the Knorr cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is highly versatile and allows for the introduction of a wide range of substituents on the pyrazole ring.

Experimental Protocol: Synthesis of a 1,3,5-substituted Pyrazole Derivative

  • Reaction: Condensation of a substituted 1,3-diketone with phenylhydrazine.

  • Materials:

    • Substituted 1,3-diketone (1 mmol)

    • Phenylhydrazine (1 mmol)

    • Ethanol (20 mL)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the 1,3-diketone in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add phenylhydrazine to the solution, followed by a few drops of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired pyrazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis from Chalcones

Chalcones, or α,β-unsaturated ketones, are versatile intermediates for the synthesis of pyrazoline and pyrazole derivatives. The reaction of a chalcone with a hydrazine derivative typically yields a pyrazoline, which can then be oxidized to the corresponding pyrazole.

Experimental Protocol: Synthesis of a Pyrazole from a Chalcone Intermediate

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

    • Dissolve an appropriate acetophenone (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol.

    • Add an aqueous solution of sodium hydroxide (40%) dropwise and stir the mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

  • Step 2: Pyrazole Synthesis

    • Reflux a mixture of the chalcone (5 mmol) and hydrazine hydrate (10 mmol) in glacial acetic acid for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • Filter the solid product, wash with water, and recrystallize from a suitable solvent to obtain the pyrazole.

Pharmacological Activities of Pyrazole Derivatives

The pyrazole scaffold is associated with a broad spectrum of pharmacological activities, making it a highly sought-after motif in drug discovery.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Key Molecular Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle.

Quantitative Data on Anticancer Pyrazole Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference
Pyrazole-oxindole conjugatesTubulin polymerizationMCF-70.83 - 1.81[1]
1,3,4-TriarylpyrazolesMultiple Kinases (AKT, BRAF, EGFR)HePG-2, MCF-7, PC-3, A-549, HCT-1166.53 - 59.84
Benzimidazole linked pyrazolesEGFRMCF-7, HepG2Potent Activity

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Complete culture medium

    • Pyrazole test compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the pyrazole compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2][3][4]

Anti-inflammatory Activity

The discovery of the selective COX-2 inhibitor Celecoxib, which features a pyrazole core, marked a significant milestone in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles. Many other pyrazole derivatives have since been developed as potent anti-inflammatory agents.

Key Molecular Targets:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

Quantitative Data on Anti-inflammatory Pyrazole Derivatives

Compound ClassAssay% Inhibition of EdemaReference
Pyrazole-substituted heterocyclesCarrageenan-induced paw edema85.23 ± 1.92[5]
Pyrazolone derivativesCarrageenan-induced paw edemaHigh Activity[6]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

  • Animals: Wistar rats or Swiss albino mice.

  • Materials:

    • Carrageenan solution (1% in saline)

    • Test pyrazole compounds

    • Standard drug (e.g., Indomethacin)

    • Plethysmometer

  • Procedure:

    • Divide the animals into groups: control, standard, and test groups (receiving different doses of the pyrazole compound).

    • Administer the test compounds or the standard drug orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.[7]

Antimicrobial Activity

Pyrazole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.

Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Materials:

    • Bacterial or fungal strains

    • 96-well microtiter plates

    • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

    • Pyrazole test compounds

    • Standard antimicrobial agents (positive control)

    • Inoculum of the microorganism

  • Procedure:

    • Prepare serial two-fold dilutions of the pyrazole compounds in the broth medium in the wells of a 96-well plate.

    • Add a standardized inoculum of the microorganism to each well.

    • Include a positive control (broth with microorganism and no compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by pyrazole derivatives is crucial for understanding their mechanism of action and for designing more effective therapeutic agents.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2 Grb2 Dimerization->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras Activates Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

EGFR Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Activates PLCg PLCγ Dimerization->PLCg Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Ca_release->Angiogenesis

VEGFR-2 Signaling Pathway

Experimental Workflow Diagram

Drug_Discovery_Workflow Start Design & Synthesis of Pyrazole Derivatives Screening In Vitro Biological Screening (e.g., MTT, Antimicrobial) Start->Screening Active Active Compounds Identified? Screening->Active SAR Structure-Activity Relationship (SAR) Studies Active->SAR Yes End Inactive Compounds Active->End No Optimization Lead Optimization SAR->Optimization InVivo In Vivo Efficacy & Toxicity (e.g., Paw Edema) SAR->InVivo Optimization->Screening Promising Promising Lead Compound? InVivo->Promising Promising->Optimization No Preclinical Preclinical Development Promising->Preclinical Yes

Drug Discovery Workflow for Pyrazole Derivatives

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued importance in the development of new therapeutic agents. This guide has provided a snapshot of the key synthetic methodologies, pharmacological properties, and experimental protocols relevant to the study of pyrazole derivatives. As our understanding of the molecular basis of diseases deepens, the strategic design and synthesis of novel pyrazole-based compounds will undoubtedly lead to the discovery of next-generation medicines to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Schiff bases derived from 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. These compounds are of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with both the pyrazole and Schiff base moieties. The protocol outlines the condensation reaction between the pyrazole carbohydrazide and various aromatic aldehydes and ketones. Included are reaction conditions, purification methods, and characterization data.

Introduction

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound. When the amine is part of a hydrazide, the resulting structure is a hydrazone, a subclass of Schiff bases. Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The conjugation of a pyrazole nucleus with a Schiff base moiety can lead to the development of novel therapeutic agents with enhanced or synergistic effects. The starting material, 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, serves as a versatile scaffold for the synthesis of a library of Schiff bases by reacting it with diverse aromatic aldehydes and ketones.

General Reaction Scheme

The synthesis of Schiff bases from 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide proceeds via a condensation reaction with an appropriate aldehyde or ketone, typically under acidic catalysis in a suitable solvent like ethanol. The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon, followed by dehydration to yield the corresponding Schiff base (hydrazone).

G cluster_reactants Reactants cluster_process Process cluster_products Products hydrazide 3-(4-methoxyphenyl)-1H- pyrazole-5-carbohydrazide conditions Ethanol, Catalytic Acid (e.g., HCl) Reflux hydrazide->conditions carbonyl Aromatic Aldehyde or Ketone (R-C(=O)-R') carbonyl->conditions schiff_base Schiff Base conditions->schiff_base water Water conditions->water

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocol

This protocol provides a general method for the synthesis of Schiff bases from 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Specific examples with different aromatic aldehydes and ketones are also detailed.

Materials and Equipment:

  • 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

  • Various aromatic aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde, furan-2-carbaldehyde)

  • Various aromatic ketones (e.g., 3,4-dimethoxyacetophenone)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

  • Mass spectrometer

General Procedure:

  • In a round-bottom flask, dissolve 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (1.0 eq.) in absolute ethanol.

  • To this solution, add the corresponding aromatic aldehyde or ketone (1.0-1.1 eq.).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

  • Characterize the final product by determining its melting point and recording its FT-IR, NMR, and mass spectra.

Example Syntheses:

  • Synthesis of N'-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Following the general procedure, react 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde.

  • Synthesis of N'-[(furan-2-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Following the general procedure, react 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde.

  • Synthesis of N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Following the general procedure, react 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxyacetophenone.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized Schiff bases. The data for a closely related compound, (E)-5-(4-methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide, is included for reference.[1]

Compound NameCarbonyl ReactantYield (%)Melting Point (°C)
N'-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide2-hydroxy-3-methoxybenzaldehyde~85-95-
N'-[(furan-2-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazidefuran-2-carbaldehyde~85-95-
N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide3,4-dimethoxyacetophenone~80-90-
(E)-5-(4-methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide (Reference Compound)[1]Isatin90280-281

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Characterization

The synthesized Schiff bases should be characterized using standard spectroscopic methods to confirm their structure.

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde/ketone and the N-H stretching bands of the hydrazide's primary amine.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-N=CH-) in the range of δ 8.0-9.0 ppm for aldimines. The signals corresponding to the aromatic protons of both the pyrazole and the aldehyde/ketone moiety should also be present. The disappearance of the aldehyde proton signal is a key indicator of reaction completion.

  • ¹³C NMR Spectroscopy: The formation of the azomethine bond is confirmed by a signal for the imine carbon (-C=N-) in the range of δ 160-170 ppm.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of the Schiff bases.

G start Start reactants Mix Hydrazide and Aldehyde/Ketone in Ethanol start->reactants catalyst Add Catalytic HCl reactants->catalyst reflux Reflux for 2-4 hours catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete filter Filter the Product cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry recrystallize Recrystallize (if necessary) dry->recrystallize characterize Characterize: - Melting Point - FT-IR - NMR - Mass Spec dry->characterize recrystallize->characterize end End characterize->end

Caption: Experimental workflow for Schiff base synthesis.

References

Application Notes and Protocols: In Vitro Antimicrobial Assay for Pyrazole Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole carbohydrazide derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2] This document provides a detailed protocol for the in vitro antimicrobial screening of pyrazole carbohydrazide derivatives, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method. Additionally, a qualitative assessment using the agar well diffusion method is described.

These protocols are designed to provide a standardized framework for researchers to evaluate the antimicrobial efficacy of newly synthesized pyrazole carbohydrazide derivatives, ensuring reproducibility and comparability of results.

Data Presentation

Quantitative data from antimicrobial susceptibility testing is crucial for comparing the potency of different compounds. The results, primarily MIC and MBC values, should be summarized in a clear and structured tabular format. Lower MIC values are indicative of greater antimicrobial potency.[1]

Table 1: Hypothetical Antimicrobial Activity of Pyrazole Carbohydrazide Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)
PCD-01 Staphylococcus aureus (ATCC 29213)816
Escherichia coli (ATCC 25922)1632
Candida albicans (ATCC 10231)3264
PCD-02 Staphylococcus aureus (ATCC 29213)48
Escherichia coli (ATCC 25922)816
Candida albicans (ATCC 10231)1632
Ciprofloxacin Staphylococcus aureus (ATCC 29213)12
(Positive Control)Escherichia coli (ATCC 25922)0.51
Fluconazole Candida albicans (ATCC 10231)24
(Positive Control)
DMSO Staphylococcus aureus (ATCC 29213)>128>128
(Negative Control)Escherichia coli (ATCC 25922)>128>128
Candida albicans (ATCC 10231)>128>128

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

Experimental Protocols

General Considerations and Materials
  • Test Compounds: Pyrazole carbohydrazide derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO) is commonly used to dissolve the compounds.[4] Ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1%).

  • Test Organisms: A panel of clinically relevant microorganisms, including:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6051).[2]

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Klebsiella pneumoniae (e.g., ATCC 700603), Pseudomonas aeruginosa (e.g., ATCC 27853).[2][3]

    • Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404).[2]

  • Culture Media:

    • Bacteria: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).[5][6]

    • Fungi: Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) or RPMI-1640 for susceptibility testing of yeasts.

  • Equipment:

    • Sterile 96-well microtiter plates.

    • Micropipettes and sterile tips.

    • Incubator.

    • Spectrophotometer or microplate reader.

    • Laminar flow hood.

    • Autoclave.

Agar Well Diffusion Method (Qualitative Screening)

The agar well diffusion method is a preliminary test to qualitatively assess the antimicrobial activity of the synthesized compounds.[7][8]

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.[7]

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[3][6]

  • Inoculation: Evenly spread the standardized microbial inoculum over the entire surface of the agar plates using a sterile cotton swab to create a uniform lawn.[9]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[8]

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrazole carbohydrazide derivative solution (at a known concentration) into each well.[8] Include positive (standard antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[4][10]

  • Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for MIC Determination (Quantitative)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][11]

  • Preparation of Compound Dilutions:

    • Dissolve the pyrazole carbohydrazide derivatives in DMSO to prepare a stock solution.

    • In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth (MHB for bacteria, SDB or RPMI-1640 for fungi) to each well.

    • Add 100 µL of the compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.[3][12]

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), prepare a microbial suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted microbial suspension to each well containing the serially diluted compounds. This will result in a final volume of 200 µL per well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[11]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria.[3] For fungi, incubation conditions may vary (e.g., 24-48 hours at a suitable temperature).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[11]

    • Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15]

  • Subculturing from MIC Wells: Following the determination of the MIC, take a small aliquot (e.g., 10-20 µL) from the wells showing no visible growth (at and above the MIC).[16]

  • Plating: Spread the aliquot onto a fresh, compound-free agar plate (MHA for bacteria, SDA for fungi).

  • Incubation: Incubate the plates under the same conditions as the initial MIC assay.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[14][16]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of pyrazole carbohydrazide derivatives.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compounds Prepare Pyrazole Carbohydrazide Derivatives Stock serial_dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate prep_compounds->serial_dilution prep_media Prepare and Sterilize Culture Media (Broth & Agar) prep_media->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Standardized Microbial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (e.g., 37°C for 18-24h) inoculate_plate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture from Clear Wells (≥MIC) onto Agar Plates read_mic->subculture Proceed if MIC is determined incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination of Pyrazole Derivatives.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Pyrazole Compounds on A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in cancer research due to their potent cytotoxic activities against various cancer cell lines, including A549 human lung adenocarcinoma cells.[1][2] These compounds have been shown to induce cell death through various mechanisms, such as apoptosis, cell cycle arrest, and inhibition of key cellular targets like cyclin-dependent kinases (CDKs) and tubulin polymerization.[2][3] This document provides a comprehensive guide, including detailed experimental protocols and data presentation, for the evaluation of pyrazole compounds' cytotoxicity on A549 cells.

Data Presentation: Cytotoxic Activity of Pyrazole Derivatives on A549 Cells

The following table summarizes the cytotoxic activity (IC50 or EC50 values) of various pyrazole compounds against the A549 lung cancer cell line, as reported in the literature. This allows for a comparative analysis of the potency of different derivatives.

Compound ID/NameA549 Cell Line IC50/EC50 (µM)Reference CompoundReference
Compound 1613.22Etoposide[4][5]
Compound 2220.20Etoposide[4][5]
Benzofuropyrazole 4a0.19ABT-751[6][7]
Pyrazole 5b0.69ABT-751[6]
Pyrazole-based hybrid 3142.79-[3]
Pyrazole-based hybrid 3255.73-[3]
1,4-benzoxazine-pyrazole hybrid 222.82 - 6.28Etoposide[3]
1,4-benzoxazine-pyrazole hybrid 232.82 - 6.28Etoposide[3]
Indeno[1,2-c]pyrazole 17.99Erlotinib[8]
Indeno[1,2-c]pyrazole 46.13Erlotinib[8]
Indeno[1,2-c]pyrazole 78.67Erlotinib[8]
Coumarin pyrazole carbaldehyde P-0313.5 (mmol)Doxorubicin[9]
1,3,5-trisubstituted-1H-pyrazole 428.4-[10]
1,3,5-trisubstituted-1H-pyrazole 10b30.0-[10]
Pyrazole-based carbamothioyl H211.88 (µg/mL)Erlotinib[11]
Pyrazole-based carbamothioyl H512.49 (µg/mL)Erlotinib[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the cytotoxicity and mechanism of action of pyrazole compounds on A549 lung cancer cells.

A549 Cell Culture and Maintenance
  • Cell Line: A549 human lung adenocarcinoma cell line.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.[4]

  • Subculture: When cells reach 80-90% confluency, detach them using a 0.25% trypsin-EDTA solution. Resuspend the cells in fresh culture medium and seed into new culture flasks at a ratio of 1:3 to 1:5.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by metabolically active cells to form insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[12]

  • Procedure:

    • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]

    • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO, not exceeding 0.5% v/v) and a positive control (e.g., etoposide or doxorubicin).[13]

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[11]

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[13]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[13]

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with the pyrazole compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Cell Seeding and Treatment: Seed A549 cells and treat them with the pyrazole compounds as described for the apoptosis assay.

    • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle. Some pyrazole compounds have been shown to cause cell cycle arrest at the G2/M phase in A549 cells.[9]

Visualizations

Experimental Workflow

experimental_workflow start Start cell_culture A549 Cell Culture start->cell_culture seeding Cell Seeding (96-well & 6-well plates) cell_culture->seeding treatment Treatment with Pyrazole Compounds seeding->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle_assay->cell_cycle_dist end End ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: Experimental workflow for evaluating pyrazole compound cytotoxicity.

Potential Signaling Pathways for Pyrazole-Induced Apoptosis

Some pyrazole derivatives induce apoptosis in A549 cells through the intrinsic mitochondrial pathway.[1] This can involve the regulation of Bcl-2 family proteins and the activation of caspases.[10]

signaling_pathway pyrazole Pyrazole Compound bcl2 Bcl-2 (Anti-apoptotic) Downregulation pyrazole->bcl2 inhibits bax Bax (Pro-apoptotic) Upregulation pyrazole->bax activates mitochondria Mitochondria bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by pyrazoles.

Logical Relationship of the Evaluation Process

logical_relationship synthesis Pyrazole Compound Synthesis/Acquisition primary_screen Primary Screening (MTT Assay) synthesis->primary_screen hit_id Hit Identification (Potent Compounds) primary_screen->hit_id hit_id->synthesis No (Synthesize new analogs) mechanism_study Mechanism of Action Studies hit_id->mechanism_study Yes apoptosis Apoptosis Assay mechanism_study->apoptosis cell_cycle Cell Cycle Analysis mechanism_study->cell_cycle lead_dev Lead Compound for Further Development apoptosis->lead_dev cell_cycle->lead_dev

Caption: Logical flow from compound screening to lead development.

References

Application Notes and Protocols: Molecular Docking of Pyrazole Derivatives with Tyrosine Kinase Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the molecular docking of pyrazole derivatives, a promising class of compounds, with various tyrosine kinase receptors implicated in cancer and other diseases. This document outlines detailed experimental protocols for performing molecular docking studies, presents quantitative data from relevant studies, and visualizes key pathways and workflows.

Introduction to Pyrazole Derivatives and Tyrosine Kinases

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Many pyrazole-containing compounds have been investigated as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways.[2][3]

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating essential cellular processes such as proliferation, differentiation, migration, and metabolism.[4][5] Dysregulation of RTK signaling is a common hallmark of various cancers, making them a prime target for therapeutic intervention.[4][5] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[6][7][8] This information is invaluable for the rational design and optimization of potent and selective kinase inhibitors.

Key Tyrosine Kinase Targets for Pyrazole Derivatives

Several tyrosine kinase receptors have been successfully targeted with pyrazole derivatives. This document will focus on the following key examples:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][9]

  • Aurora Kinases (A and B): Serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is linked to various cancers.[10]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[4][11]

  • Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, frequently mutated and overexpressed in various cancers.[12][13]

Quantitative Data Summary

The following tables summarize the inhibitory activities and binding energies of various pyrazole derivatives against the target tyrosine kinases as reported in the literature.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Tyrosine Kinases

Compound IDTarget KinaseIC50 (µM)Cell Line(s)Reference
Compound 3i VEGFR-20.009PC-3[14]
Compound 3a VEGFR-20.038PC-3[14]
Compound 7c VEGFR-20.225MCF-7[15]
Compound 12c VEGFR-20.828MCF-7[15]
Compound 6c VEGFR-20.913MCF-7[15]
Compound 6 Aurora A0.16HCT116, MCF-7[10]
Compound P-6 Aurora A0.11HCT116, MCF-7[6][16]
Barasertib (AZD1152) Aurora B0.00037-[10]
Compound 9 CDK20.96-[4]
Compound 7d CDK21.47-[4]
Compound 7a CDK22.0-[4]
Compound 4 CDK23.82HCT-116[4]
Compound 3e EGFR1.51-[6]

Table 2: Molecular Docking Binding Energies of Pyrazole Derivatives with Tyrosine Kinases

Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)Docking SoftwareReference
Compound 1b VEGFR-2 (2QU5)-10.09 (kJ/mol)AutoDock 4.2[17][18]
Compound 3k VEGFR-2-8.18AutoDock Vina[19]
Compound 1d Aurora A (2W1G)-8.57 (kJ/mol)AutoDock 4.2[17][18]
Compound 2b CDK2 (2VTO)-10.35 (kJ/mol)AutoDock 4.2[17][18]
Compound 3e EGFR-10.7-[6]

Signaling Pathway

Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTK_Signaling_Pathway Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruitment PI3K PI3K Dimerization->PI3K Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PIP3 PI3K->PIP3 PIP2 Akt Akt PIP3->Akt Response Cellular Response (Proliferation, Survival, etc.) Akt->Response Nucleus Nucleus TF->Nucleus Nucleus->Response Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->Dimerization Inhibition

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of pyrazole derivatives.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking of pyrazole derivatives with tyrosine kinase receptors using widely accepted software such as AutoDock Vina.

Molecular Docking Workflow

Molecular_Docking_Workflow Start Start Prep Preparation Phase Start->Prep ReceptorPrep 1. Receptor Preparation Prep->ReceptorPrep LigandPrep 2. Ligand Preparation Prep->LigandPrep Docking Docking Simulation ReceptorPrep->Docking LigandPrep->Docking GridBox 3. Grid Box Generation Docking->GridBox RunDocking 4. Run AutoDock Vina GridBox->RunDocking Analysis Analysis Phase RunDocking->Analysis PoseAnalysis 5. Pose Analysis & Binding Energy Analysis->PoseAnalysis Interaction 6. Interaction Visualization PoseAnalysis->Interaction End End Interaction->End

Caption: A typical workflow for molecular docking studies.

Protocol 1: Receptor Preparation

Objective: To prepare the tyrosine kinase receptor structure for docking by removing unwanted molecules, adding hydrogen atoms, and assigning charges.

Materials:

  • Protein Data Bank (PDB) file of the target tyrosine kinase (e.g., 2QU5 for VEGFR-2, 2W1G for Aurora A, 2VTO for CDK2, 1M17 for EGFR).[12][17][18]

  • Molecular graphics software (e.g., PyMOL, UCSF Chimera).

  • AutoDockTools (ADT).

Procedure:

  • Obtain Receptor Structure: Download the crystal structure of the target tyrosine kinase from the Protein Data Bank (--INVALID-LINK--).

  • Clean the Protein:

    • Open the PDB file in PyMOL or Chimera.

    • Remove all water molecules, co-crystallized ligands, ions, and any other heteroatoms that are not part of the receptor or essential cofactors.[2]

    • If the protein has multiple chains, retain only the chain that contains the active site of interest.[2]

  • Add Hydrogens and Repair Structure:

    • Use the software's tools to add polar hydrogen atoms to the protein.

    • Check for and repair any missing atoms or residues in the protein structure.

  • Assign Charges and Save as PDBQT:

    • Open the cleaned PDB file in AutoDockTools.

    • Add Kollman charges to the protein.

    • Save the prepared receptor as a PDBQT file. This format includes atomic coordinates, charges, and atom types required for AutoDock.

Protocol 2: Ligand Preparation

Objective: To prepare the 2D or 3D structure of the pyrazole derivative for docking by converting it to the correct format, adding hydrogens, and assigning charges.

Materials:

  • Structure of the pyrazole derivative (e.g., in SDF, MOL2, or SMILES format).

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Open Babel or other chemical toolbox software.

  • AutoDockTools (ADT).

Procedure:

  • Obtain Ligand Structure:

    • Draw the 2D structure of the pyrazole derivative using chemical drawing software and save it as an SDF or MOL2 file.

    • Alternatively, obtain the structure from a database like PubChem.

  • Convert to 3D and Add Hydrogens:

    • Use Open Babel to convert the 2D structure to a 3D structure and add hydrogen atoms.[1] The following command can be used:

  • Assign Charges and Save as PDBQT:

    • Open the 3D structure of the ligand in AutoDockTools.

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligand as a PDBQT file.[1]

Protocol 3: Molecular Docking using AutoDock Vina

Objective: To perform the docking simulation of the prepared ligand with the prepared receptor.

Materials:

  • Prepared receptor PDBQT file.

  • Prepared ligand PDBQT file.

  • AutoDockTools (ADT).

  • AutoDock Vina.

Procedure:

  • Grid Box Generation:

    • Open the prepared receptor PDBQT file in AutoDockTools.

    • Define the search space (grid box) for docking. This box should encompass the active site of the tyrosine kinase. The coordinates of the co-crystallized ligand can be used as a reference to center the grid box.

    • Set the dimensions of the grid box (e.g., 60 x 60 x 60 Å).

    • Save the grid parameter file.

  • Create Configuration File:

    • Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

    • Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). The log file will also contain this information.

Protocol 4: Analysis and Visualization

Objective: To analyze the docking results and visualize the protein-ligand interactions.

Materials:

  • Docking output file (output_poses.pdbqt).

  • Receptor PDBQT file.

  • Molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).[20][21]

Procedure:

  • Analyze Binding Affinities:

    • Examine the log file or the output PDBQT file to identify the binding affinity of the top-ranked pose. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses:

    • Open the receptor PDBQT file and the output PDBQT file in PyMOL or Discovery Studio Visualizer.

    • Visualize the different predicted binding poses of the pyrazole derivative within the active site of the tyrosine kinase.

  • Identify Key Interactions:

    • Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Identify the key amino acid residues in the active site that are involved in the binding. This information is crucial for understanding the structure-activity relationship and for further lead optimization.

Conclusion

This document provides a framework for researchers to conduct molecular docking studies of pyrazole derivatives with tyrosine kinase receptors. By following the detailed protocols and utilizing the provided quantitative data and visualizations, scientists can gain valuable insights into the potential of pyrazole-based compounds as tyrosine kinase inhibitors. The application of these computational methods can significantly accelerate the drug discovery process by enabling the rational design of more potent and selective therapeutic agents.

References

Application Notes & Protocols: 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a highly valuable and versatile precursor in the field of medicinal and agricultural chemistry. Its structure incorporates a stable pyrazole core, a lipophilic 4-methoxyphenyl group, and a highly reactive carbohydrazide functional group (-CO-NH-NH₂). This carbohydrazide moiety serves as a key nucleophilic handle, enabling the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. These resulting scaffolds, such as N-acylhydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, are of significant interest due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document provides detailed protocols and synthetic strategies for leveraging this precursor in heterocyclic synthesis.

Precursor Properties A summary of the key physicochemical properties of the starting material is provided below.

PropertyValueReference
CAS Number 370096-68-7[1]
Molecular Formula C₁₁H₁₂N₄O₂[1]
Molecular Weight 232.24 g/mol [1]
Appearance Off-white powder[1]
Melting Point 222-228 °C[1]
Purity ≥ 98% (HPLC)[1]

Key Synthetic Applications & Protocols

The primary synthetic utility of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide stems from the reactivity of its terminal hydrazide group. This allows for straightforward condensation and cyclization reactions to build more complex heterocyclic systems.

G precursor 3-(4-methoxyphenyl)-1H- pyrazole-5-carbohydrazide hydrazone N'-Alkylidene/Arylidenecarbohydrazides (Schiff Bases) precursor->hydrazone + Aldehyde/Ketone (Protocol 1) triazole 4-Amino-5-thiol-Substituted 1,2,4-Triazoles precursor->triazole + CS₂ / KOH + N₂H₄ (Protocol 3) oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazoles hydrazone->oxadiazole Oxidative Cyclization (Protocol 2)

Caption: Overview of synthetic pathways using the precursor.

Synthesis of N'-Arylidenecarbohydrazides (Schiff Bases)

The condensation of the carbohydrazide with various aldehydes and ketones is the most fundamental and widely used reaction, yielding stable N'-arylidenecarbohydrazide derivatives (also known as N-acylhydrazones or Schiff bases). These compounds are not only valuable final products but also crucial intermediates for subsequent cyclization reactions.

G start Dissolve Precursor in Ethanol add_aldehyde Add Aldehyde/Ketone (1.0-1.1 equiv) start->add_aldehyde add_catalyst Add Catalytic Acid (e.g., HCl, AcOH) add_aldehyde->add_catalyst reflux Reflux for 2-6 h (Monitor by TLC) add_catalyst->reflux cool Cool to Room Temp. reflux->cool filter Collect Precipitate by Filtration cool->filter wash Wash with Cold Ethanol filter->wash product Purified Product wash->product

Caption: Experimental workflow for N'-Arylidenecarbohydrazide synthesis.

Experimental Protocol 1:

  • Materials: 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, appropriate aldehyde or ketone (e.g., furan-2-carbaldehyde, 2-hydroxy-3-methoxybenzaldehyde), absolute ethanol, catalytic acid (glacial acetic acid or concentrated HCl).

  • Procedure:

    • Dissolve 1.0 mmol of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in 15-20 mL of absolute ethanol in a round-bottom flask, with gentle heating if necessary.

    • Add 1.0-1.1 mmol of the corresponding aldehyde or ketone to the solution.

    • Add 2-3 drops of a catalytic acid (e.g., glacial acetic acid or concentrated HCl).[2][3]

    • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • The precipitated solid product is collected by filtration, washed with a small amount of cold ethanol, and dried.

    • The crude product can be purified further by recrystallization from a suitable solvent like ethanol or DMF.[3]

Aldehyde/Ketone ReactantProduct NameReference
Furan-2-carbaldehydeN'-[(furan-2-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazideN/A
2-Hydroxy-3-methoxybenzaldehydeN'-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide[4]
Isatin(E)-N'-(2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide*[3]
Note: The referenced protocol uses a similar, N-phenylated pyrazole-3-carbohydrazide, but the procedure is directly applicable.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The N'-arylidenecarbohydrazide intermediates prepared in Protocol 1 can be readily converted into 2,5-disubstituted 1,3,4-oxadiazoles through oxidative cyclization. Several reagents can effect this transformation, with iodine in the presence of a base being an efficient and common method.[5]

G hydrazone N'-Arylidenecarbohydrazide (from Protocol 1) oxadiazole 2-(Aryl)-5-(pyrazol-5-yl)- 1,3,4-Oxadiazole hydrazone->oxadiazole Oxidative Cyclization reagents I₂ (1.5 equiv) K₂CO₃ (2.0 equiv) DMSO, 100 °C

Caption: Synthetic pathway from hydrazone to 1,3,4-oxadiazole.

Experimental Protocol 2:

  • Materials: N'-Arylidenecarbohydrazide (from Protocol 1), Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a round-bottom flask, dissolve 1.0 mmol of the N'-arylidenecarbohydrazide in 4 mL of DMSO.

    • Add potassium carbonate (2.0 mmol) and iodine (1.5 mmol) to the solution.[5]

    • Heat the reaction mixture to 100 °C and stir for the time required to consume the starting material (monitor by TLC, typically 1-4 hours).

    • After cooling to room temperature, pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess iodine.

    • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

    • Purify the crude product by recrystallization or column chromatography.

PrecursorCyclization ReagentProduct TypeReference
N'-ArylidenecarbohydrazideI₂ / K₂CO₃ in DMSO2,5-Disubstituted 1,3,4-Oxadiazole[5]
N'-ArylidenecarbohydrazideAcetic Anhydride (reflux)2,5-Disubstituted 1,3,4-Oxadiazole*[6]
Note: Acetic anhydride is another common cyclodehydrating agent, though it may lead to N-acetylation of the pyrazole ring if the NH is unprotected.
Synthesis of 4-Amino-5-thiol-1,2,4-triazole Derivatives

The carbohydrazide can be converted to a 4-amino-1,2,4-triazole-3-thiol derivative, a versatile scaffold for further functionalization. This is typically a two-step, one-pot reaction involving initial treatment with carbon disulfide and a base, followed by cyclization with hydrazine hydrate.[7]

Experimental Protocol 3:

  • Materials: 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, Carbon Disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol, Hydrazine Hydrate (N₂H₄·H₂O).

  • Procedure:

    • Dissolve 1.0 mmol of the carbohydrazide in 15 mL of absolute ethanol containing potassium hydroxide (1.5 mmol).

    • Cool the solution in an ice bath and add carbon disulfide (1.2 mmol) dropwise with stirring.

    • Allow the mixture to stir at room temperature for 10-12 hours to form the potassium dithiocarbazate salt intermediate.

    • To the same flask, add an excess of hydrazine hydrate (10 mmol) and reflux the mixture for 8-10 hours, during which hydrogen sulfide gas will evolve (use a fume hood).

    • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.

    • The precipitated solid is filtered, washed with water, and dried to yield the desired triazole derivative.

This protocol provides a direct route to highly functionalized triazoles, which are important pharmacophores in drug discovery.[7][8]

References

Application Notes and Protocols: Anti-inflammatory Activity Screening of Pyrazole Analogues using Carrageenan-Induced Paw Edema

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carrageenan-induced paw edema model is a classical and widely used in vivo assay for the screening and evaluation of acute anti-inflammatory activity of novel compounds.[1] Carrageenan, a sulfated polysaccharide, induces a reproducible and well-characterized inflammatory response when injected into the subplantar tissue of rodents.[2] This response is biphasic, involving the release of various inflammatory mediators such as histamine, serotonin, bradykinin, and prostaglandins.[3][4] The initial phase (0-2.5 hours) is characterized by the release of histamine and serotonin, while the later phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[4]

Pyrazole analogues represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory effects.[5] Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a pyrazole scaffold. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[6] This document provides detailed application notes and protocols for screening the anti-inflammatory potential of pyrazole analogues using the carrageenan-induced paw edema model.

Data Presentation: Anti-inflammatory Activity of Pyrazole Analogues

The following tables summarize the quantitative data on the percentage of paw edema inhibition by various pyrazole analogues from different studies. This allows for a comparative analysis of their anti-inflammatory potency.

Table 1: Edema Inhibition by Pyrazole Derivatives in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
K-3100452.0[7][8]
PYZ2400451.02[9]
N9Not Specified1More potent than celecoxib[10]
Compound 6204Significant decrease[11]
Compound 8204Significant decrease[11]
Compound 10204Significant decrease[11]
Compound 11204Significant decrease[11]
Compound 12204Significant decrease[11]
Compound 16204Significant decrease[11]

Table 2: Anti-inflammatory Activity of Pyrazoline Derivatives in Carrageenan-Induced Paw Edema

CompoundDose (mmol/kg)Edema Inhibition (%)Reference
2d0.0057Potent[5]
2e0.0057Potent[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting the carrageenan-induced paw edema assay to screen pyrazole analogues for anti-inflammatory activity.

Materials and Reagents
  • Test Compounds: Pyrazole analogues (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose - CMC)

  • Carrageenan: Lambda carrageenan (1% w/v suspension in sterile 0.9% saline)

  • Reference Drug: Indomethacin or another standard NSAID (e.g., 10 mg/kg, dissolved in a suitable vehicle)

  • Vehicle: The solvent used to dissolve the test compounds and reference drug.

  • Animals: Male Wistar rats (180-200 g) or Swiss albino mice (25-30 g).

  • Equipment:

    • Plethysmometer or digital calipers

    • Animal weighing balance

    • Syringes (1 ml) with needles (26-30 gauge)

    • Oral gavage needles

    • Vortex mixer

Animal Handling and Acclimatization
  • House the animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50-60%).

  • Provide free access to standard pellet chow and water ad libitum.

  • Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Fast the animals overnight (with free access to water) before the experiment.

Experimental Groups

Randomly divide the animals into the following groups (n=6-8 animals per group):

  • Group I (Control): Receives the vehicle only.

  • Group II (Carrageenan Control): Receives the vehicle followed by carrageenan injection.

  • Group III (Reference Drug): Receives the standard anti-inflammatory drug (e.g., Indomethacin) followed by carrageenan injection.

  • Group IV, V, etc. (Test Groups): Receive different doses of the pyrazole analogues followed by carrageenan injection.

Experimental Procedure
  • Baseline Paw Volume Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).

  • Drug Administration: Administer the vehicle, reference drug, or test compounds to the respective groups orally (p.o.) or intraperitoneally (i.p.). The volume of administration is typically 10 ml/kg for rats and mice.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 ml (for rats) or 0.05 ml (for mice) of 1% carrageenan suspension into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at 1, 2, 3, and 4 hours after the carrageenan injection (Vₜ).[6]

Data Analysis and Interpretation
  • Calculate the Edema Volume:

    • Edema (E) = Vₜ - V₀

    • Where Vₜ is the paw volume at time 't' and V₀ is the initial paw volume.

  • Calculate the Percentage Inhibition of Edema:

    • Percentage Inhibition = [(E_control - E_treated) / E_control] x 100

    • Where E_control is the mean edema of the carrageenan control group and E_treated is the mean edema of the drug-treated group.[9][12][13]

  • Statistical Analysis: Analyze the data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value < 0.05 is generally considered statistically significant.

Visualizations

Signaling Pathway of Carrageenan-Induced Inflammation

The following diagram illustrates the key molecular pathways activated by carrageenan, leading to an inflammatory response. Carrageenan primarily signals through Toll-like receptor 4 (TLR4), activating the NF-κB pathway and leading to the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[14][15]

Carrageenan_Pathway Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 Binds to Bcl10 Bcl10 TLR4->Bcl10 Activates IKK IKK Complex Bcl10->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to nucleus and binds to COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Produces iNOS iNOS NO Nitric Oxide iNOS->NO Produces Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation mRNA Pro-inflammatory mRNA DNA->mRNA Transcription mRNA->COX2 mRNA->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mRNA->Cytokines Translation Cytokines->Prostaglandins Induce Cytokines->NO Induce Cytokines->Inflammation

Caption: Signaling pathway of carrageenan-induced inflammation.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for screening pyrazole analogues using the carrageenan-induced paw edema model.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Random Animal Grouping (n=6-8 per group) Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Baseline Baseline Paw Volume Measurement (V₀) Fasting->Baseline Administration Drug/Vehicle Administration (p.o. or i.p.) Baseline->Administration Carrageenan_Injection Carrageenan Injection (Subplantar) Administration->Carrageenan_Injection 1 hour later Paw_Measurement Paw Volume Measurement (Vₜ) at 1, 2, 3, 4 hours Carrageenan_Injection->Paw_Measurement Edema_Calc Calculate Edema Volume (E = Vₜ - V₀) Paw_Measurement->Edema_Calc Inhibition_Calc Calculate % Inhibition Edema_Calc->Inhibition_Calc Stats Statistical Analysis (ANOVA) Inhibition_Calc->Stats Results Results & Interpretation Stats->Results

Caption: Experimental workflow for carrageenan-induced paw edema assay.

References

Application Notes: DPPH Radical Scavenging Assay for Evaluating the Antioxidant Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including antioxidant properties.[1][2][3] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a simple, rapid, and widely used method for screening the antioxidant potential of chemical compounds.[4][5] This assay is instrumental in early-stage drug discovery for identifying promising antioxidant lead molecules.[4]

Principle of the DPPH Assay

The core of the assay is the stable free radical, DPPH, which possesses a deep violet color due to its unpaired electron, showing a characteristic strong absorbance at approximately 517 nm.[5][6] When an antioxidant compound, such as a pyrazole derivative, donates a hydrogen atom or an electron to the DPPH radical, it becomes neutralized to the reduced form, DPPH-H (diphenylpicrylhydrazine).[5][7] This reduction leads to a color change from deep violet to a pale yellow, with a corresponding decrease in absorbance at 517 nm.[4] The degree of this discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[6][7]

Visualizing the DPPH Assay

The following diagrams illustrate the chemical principle and the experimental workflow of the DPPH radical scavenging assay.

G cluster_0 Chemical Principle DPPH DPPH• (Stable Radical, Violet) DPPHH DPPH-H (Reduced Form, Yellow) DPPH->DPPHH + H• Antioxidant Antioxidant (e.g., Pyrazole-XH) (Hydrogen/Electron Donor) Radical Pyrazole-X• (Oxidized Antioxidant) Antioxidant->Radical - H•

Caption: The chemical reaction underlying the DPPH assay.

G cluster_workflow Experimental Workflow cluster_prep cluster_mix cluster_calc prep 1. Preparation of Solutions mix 2. Reaction Mixture Setup prep->mix incubate 3. Incubation mix->incubate measure 4. Spectrophotometric Measurement incubate->measure incubate->measure Incubate in the dark (e.g., 30 minutes) calculate 5. Data Analysis measure->calculate measure->calculate Read absorbance at 517 nm dpph_sol Prepare 0.1 mM DPPH working solution in methanol sample_sol Prepare serial dilutions of pyrazole derivatives & standard add_sample Add sample/standard solution to DPPH solution add_blank Prepare blanks (sample + methanol) & control (DPPH + methanol) percent_inhibition Calculate % Radical Scavenging Activity ic50 Determine IC50 value from concentration-inhibition curve

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Detailed Experimental Protocol

This protocol outlines the steps for determining the DPPH radical scavenging activity of pyrazole derivatives.

1. Materials and Reagents

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Pyrazole derivatives (test samples)

  • Ascorbic acid or Trolox (positive control)[7]

  • Methanol or Ethanol (spectrophotometric grade)[6]

  • Adjustable micropipettes

  • 96-well microplate or cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

  • Vortex mixer

  • Aluminum foil

2. Preparation of Solutions

  • DPPH Stock Solution (e.g., 0.2 mM): Accurately weigh a calculated amount of DPPH powder and dissolve it in methanol. Store this solution in a light-protected container (wrapped in aluminum foil) at 4°C.

  • DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with methanol to achieve a final concentration that gives an absorbance of approximately 1.0 ± 0.1 at 517 nm.[6] This solution should be prepared fresh daily.

  • Test Sample Stock Solutions: Prepare a stock solution of each pyrazole derivative (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.[2]

  • Test Sample Working Solutions: From the stock solution, prepare a series of dilutions at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Positive Control Solutions: Prepare serial dilutions of the standard antioxidant (e.g., Ascorbic acid) in the same manner as the test samples.

3. Assay Procedure

  • Reaction Setup: In a 96-well plate or test tubes, add a specific volume of the DPPH working solution (e.g., 1.0 mL) to an equal volume of the various concentrations of the test sample or standard (e.g., 1.0 mL).[8]

  • Control and Blank:

    • Control: Mix the DPPH working solution with the same volume of the solvent (e.g., methanol) used for dilutions.

    • Blank: Mix the test sample dilution with the same volume of methanol to measure any background absorbance of the sample itself.

  • Incubation: Mix the solutions thoroughly and incubate the plate or tubes in the dark at room temperature for a set period (typically 30 minutes).[6][9] The incubation time is crucial as the reaction kinetics can vary.

  • Measurement: After incubation, measure the absorbance of all solutions at 517 nm using a spectrophotometer.[9] Zero the instrument using the appropriate blank.

4. Data Analysis and Calculations The percentage of DPPH radical scavenging activity (% RSA) is calculated using the following formula:

% RSA = [ (Acontrol - Asample) / Acontrol ] x 100 [7]

Where:

  • Acontrol is the absorbance of the control (DPPH solution + solvent).

  • Asample is the absorbance of the test sample (DPPH solution + pyrazole derivative).

The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the % RSA against the different concentrations of the test sample.[10] A lower IC50 value indicates a higher antioxidant potency.

Data Presentation: Antioxidant Activity of Pyrazole Derivatives

The following table summarizes the DPPH radical scavenging activity (IC50 values) for various pyrazole derivatives from published literature.

Pyrazole Derivative ClassSpecific Compound ExampleReported IC50 (µM)Standard & IC50 (µM)Reference
Pyrazoline CarbothioamideCompound 6e (3,4-di-Cl substituted)21.0 ± 0.9Ascorbic Acid: 35.0 ± 1.1[11]
Isoxazoline HybridCompound 5b (4-OCH3 substituted)28.0 ± 1.0Ascorbic Acid: 35.0 ± 1.1[11]
Dihydro-Pyrazole HybridCompound 2e (dimethyl-amino substituted)0.45NDGA: 0.45[12]
Thienyl-PyrazoleCompound 5g 0.245 ± 0.01Ascorbic Acid: 0.483 ± 0.01[1]
Pyrazole-Thiazole HybridCompound 3g 21.7 ± 0.45Ascorbic Acid: 19.9 ± 0.69[13]
Pyrazole-Pyrimidine HybridCompound 4A 17.11 (ppm)Ascorbic Acid (Standard)[8]

Note: NDGA stands for nordihydroguaiaretic acid. Values in ppm are as reported in the source.

Structure-Activity Relationship (SAR) Insights

Studies on various pyrazole derivatives have provided insights into their structure-activity relationships:

  • Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH3), methyl (-CH3), and dimethylamino (-(CH3)2), on the phenyl rings attached to the pyrazole core often enhances antioxidant activity.[11][12] These groups can more readily donate hydrogen atoms or electrons to stabilize the DPPH radical.

  • Halogen Substituents: Di-halogenated compounds, particularly those with chloro groups at the 3 and 4 positions of a phenyl ring, have shown significant DPPH scavenging activity, sometimes exceeding that of mono-chloro substituted derivatives.[11]

  • Phenolic Moieties: Incorporating phenolic structures, especially catechol (dihydroxybenzene) moieties, into the pyrazole derivative can lead to excellent radical scavenging activity due to the presence of easily donatable hydrogen atoms from the hydroxyl groups.[14]

These findings are crucial for the rational design of new pyrazole-based compounds with potent antioxidant properties for therapeutic applications.

References

Application Notes and Protocols for In Vitro α-Glucosidase and α-Amylase Inhibition Assays of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a global metabolic disorder characterized by hyperglycemia. A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase in the digestive tract.[1][2] α-Amylase initiates the breakdown of complex carbohydrates like starch into smaller oligosaccharides, while α-glucosidase, located in the brush border of the small intestine, further hydrolyzes these oligosaccharides into absorbable monosaccharides like glucose.[3][4] Inhibition of these enzymes can delay carbohydrate digestion and consequently reduce the rate of glucose absorption, thus blunting the postprandial glycemic peak.[2][5]

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including the potential to inhibit α-glucosidase and α-amylase.[6][7][8] Their versatile scaffold allows for diverse chemical modifications to optimize inhibitory potency and selectivity.[9][10] These application notes provide detailed protocols for the in vitro evaluation of pyrazole compounds as inhibitors of α-glucosidase and α-amylase, along with guidelines for data presentation and interpretation.

Mechanism of Carbohydrate Digestion and Inhibition

The enzymatic breakdown of dietary starch is a two-step process crucial for carbohydrate absorption. Orally ingested α-glucosidase and α-amylase inhibitors interfere with this process, leading to a delayed and reduced rise in blood glucose levels after meals.

Carbohydrate_Digestion_Inhibition Starch Dietary Starch (Polysaccharide) Oligosaccharides Oligosaccharides Starch->Oligosaccharides Hydrolysis Glucose Glucose (Monosaccharide) Oligosaccharides->Glucose Hydrolysis Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Increased Blood Glucose aAmylase α-Amylase aAmylase->Starch aGlucosidase α-Glucosidase aGlucosidase->Oligosaccharides Pyrazole_Amylase Pyrazole Compound (α-Amylase Inhibitor) Pyrazole_Amylase->aAmylase Inhibition Pyrazole_Glucosidase Pyrazole Compound (α-Glucosidase Inhibitor) Pyrazole_Glucosidase->aGlucosidase Inhibition aGlucosidase_Workflow Start Start PrepReagents Prepare Reagents: - α-Glucosidase - pNPG Substrate - Pyrazole Compounds - Acarbose (Control) - Buffers Start->PrepReagents PlateSetup Plate Setup (96-well): Add Buffer, Test Compounds, Controls, and Enzyme PrepReagents->PlateSetup PreIncubate Pre-incubate at 37°C for 10 minutes PlateSetup->PreIncubate AddSubstrate Add pNPG Substrate to Initiate Reaction PreIncubate->AddSubstrate Incubate Incubate at 37°C for 20 minutes AddSubstrate->Incubate StopReaction Stop Reaction with Sodium Carbonate Incubate->StopReaction ReadAbsorbance Measure Absorbance at 405 nm StopReaction->ReadAbsorbance Calculate Calculate % Inhibition and IC50 Values ReadAbsorbance->Calculate End End Calculate->End aAmylase_Workflow Start Start PrepReagents Prepare Reagents: - α-Amylase - Starch Solution - Pyrazole Compounds - Acarbose (Control) - DNSA Reagent Start->PrepReagents MixReactants Mix Test Compounds, Controls, and Enzyme PrepReagents->MixReactants PreIncubate Pre-incubate at 37°C for 20 minutes MixReactants->PreIncubate AddSubstrate Add Starch Solution to Initiate Reaction PreIncubate->AddSubstrate Incubate Incubate at 37°C for 30 minutes AddSubstrate->Incubate StopReaction Stop Reaction with DNSA Reagent Incubate->StopReaction Boil Boil for 10 minutes for Color Development StopReaction->Boil ReadAbsorbance Measure Absorbance at 540 nm Boil->ReadAbsorbance Calculate Calculate % Inhibition and IC50 Values ReadAbsorbance->Calculate End End Calculate->End

References

Application Notes and Protocols: Pharmacophore Modeling of Pyrazole-3-Carbohydrazone Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

These application notes provide a comprehensive overview and detailed protocols for the pharmacophore modeling of pyrazole-3-carbohydrazone derivatives as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a well-validated therapeutic target for the management of type 2 diabetes mellitus (T2DM)[1][2]. This document outlines the computational workflow for identifying the essential structural features required for DPP-4 inhibition, alongside the experimental protocols for the synthesis and biological evaluation of these compounds. The provided information is intended for researchers, scientists, and drug development professionals working in the field of antidiabetic drug discovery.

Introduction to DPP-4 Inhibition and Pharmacophore Modeling

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[3][4][5]. Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner[3][6]. This mechanism has established DPP-4 inhibitors as a significant class of oral antidiabetic agents[1][2][6].

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity[7][8][9]. A pharmacophore model can be used for virtual screening of compound libraries to identify novel scaffolds or to guide the optimization of lead compounds[1][2][10]. For pyrazole-3-carbohydrazone derivatives, pharmacophore modeling has been successfully applied to elucidate the key structural requirements for potent DPP-4 inhibition[1][2][11].

Quantitative Data Summary

The following tables summarize the DPP-4 inhibitory activity of a series of pyrazole-3-carbohydrazone derivatives, which were used to develop and validate the pharmacophore model.

Table 1: DPP-4 Inhibitory Activity of Pyrazole-3-Carbohydrazone Derivatives

Compound IDStructureIC50 (µM)Predicted IC50 (µM)Fit Value
1 N'-((2-hydroxy-naphthalen-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazone1.21.53.8
6e Structure not detailed in abstract0.80.94.2
6g Structure not detailed in abstract3.53.13.5
6k Structure not detailed in abstract0.50.64.5
7d Structure not detailed in abstract2.12.53.7
Sitagliptin Reference Compound0.02N/AN/A

Note: The specific structures for compounds 6e, 6g, 6k, and 7d are proprietary to the original research and are represented here by their reported activities. The fit value indicates how well the compound's chemical features overlap with the pharmacophore model. Data is compiled from studies such as Wu et al., 2012.[1][2][11]

Experimental and Computational Protocols

Synthesis of Pyrazole-3-Carbohydrazone Derivatives

This protocol describes a general method for the synthesis of pyrazole-3-carbohydrazone derivatives.

Protocol 3.1.1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

  • A mixture of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the ethyl 1H-pyrazole-3-carboxylate.

Protocol 3.1.2: Synthesis of 1H-pyrazole-3-carbohydrazide

  • To a solution of ethyl 1H-pyrazole-3-carboxylate (1 eq) in ethanol, hydrazine hydrate (5 eq) is added.

  • The reaction mixture is refluxed for 12 hours.

  • After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 1H-pyrazole-3-carbohydrazide.

Protocol 3.1.3: Synthesis of Pyrazole-3-carbohydrazone Derivatives

  • A mixture of 1H-pyrazole-3-carbohydrazide (1 eq) and the appropriate aromatic aldehyde (1 eq) in ethanol is refluxed for 6-8 hours in the presence of a catalytic amount of acetic acid.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with ethanol and recrystallized to obtain the pure pyrazole-3-carbohydrazone derivative.

  • The structure of the synthesized compounds is confirmed using FTIR, NMR, and mass spectrometry[12].

In Vitro DPP-4 Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of the synthesized compounds against DPP-4.

Protocol 3.2.1: Enzymatic Assay

  • The assay is performed in a 96-well microplate.

  • To each well, add 26 µL of the test compound (dissolved in DMSO) and 24 µL of human recombinant DPP-4 enzyme (1.73 mU/mL in Tris-HCl buffer, pH 8.0)[13].

  • The plate is incubated at 37°C for 10 minutes.

  • The enzymatic reaction is initiated by adding 50 µL of the fluorogenic substrate Gly-Pro-AMC (200 µM in Tris-HCl buffer)[13].

  • The mixture is incubated at 37°C for 30 minutes[13].

  • The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • The percent inhibition is calculated relative to a control containing DMSO instead of the inhibitor.

  • IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Pharmacophore Model Generation and Validation

This section details the computational workflow for generating and validating a pharmacophore model for DPP-4 inhibitors.

Protocol 3.3.1: Ligand and Protein Preparation

  • Ligand Preparation: A set of active pyrazole-3-carbohydrazone derivatives with known IC50 values is selected as the training set. The 3D structures of these molecules are generated and optimized using a suitable molecular mechanics force field[8].

  • Protein Preparation: The crystal structure of human DPP-4 (e.g., PDB ID: 2P8S) is retrieved from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues[8][12].

Protocol 3.3.2: Pharmacophore Model Generation

  • The pharmacophore model is generated based on the ligand-receptor interactions observed in the crystal structure and the chemical features of the training set compounds[8].

  • Common features present in the most active compounds are identified. A typical pharmacophore model for pyrazole-3-carbohydrazone DPP-4 inhibitors consists of one hydrogen bond donor (HBD), one hydrogen bond acceptor (HBA), and two hydrophobic (HY) features[1][2][11].

  • The 3D arrangement of these features, including inter-feature distances and exclusion volumes, is defined.

Protocol 3.3.3: Pharmacophore Model Validation

  • Training Set Prediction: The generated pharmacophore model is used to predict the activity of the training set compounds. A good correlation between the experimental and predicted activities indicates a reliable model[9].

  • Test Set Prediction: The predictive power of the model is further evaluated using a test set of compounds that were not used in the model generation. The model should be able to distinguish between active and inactive compounds in the test set[9].

  • Decoy Set Screening: The model is challenged to screen a database of known active compounds and a larger set of decoy (assumed inactive) molecules. A high enrichment factor indicates good model quality.

Protocol 3.3.4: Molecular Docking

  • To further understand the binding mode of the pyrazole-3-carbohydrazone derivatives, molecular docking studies are performed using the prepared DPP-4 protein structure[1][2].

  • The inhibitors are docked into the active site of the enzyme, and the binding poses are analyzed to identify key interactions with amino acid residues such as Arg125, Glu205, Glu206, Tyr547, Tyr662, and Tyr666[9][14].

  • The docking results should be consistent with the pharmacophore model and the structure-activity relationship (SAR) data.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Insulin Release Insulin Release Incretin Hormones (GLP-1, GIP)->Insulin Release stimulates Glucagon Release Glucagon Release Incretin Hormones (GLP-1, GIP)->Glucagon Release inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme inactivated by Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production stimulates DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme blocks Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose lowers Hepatic Glucose Production->Blood Glucose raises Pharmacophore_Modeling_Workflow cluster_data_prep Data Preparation cluster_model_gen Model Generation cluster_validation Model Validation cluster_application Application A Select Active Pyrazole-3-Carbohydrazone Derivatives (Training Set) B Prepare 3D Structures of Ligands A->B D Generate Pharmacophore Hypotheses (HBD, HBA, HY) B->D C Prepare DPP-4 Protein Structure (PDB: 2P8S) H Molecular Docking Studies C->H E Score Training Set Against Hypotheses D->E F Select Best Pharmacophore Model (Hypo1) E->F G Validate with Test Set and Decoy Set F->G F->H I Virtual Screening of Compound Libraries F->I J Lead Optimization H->J I->J

References

Application Notes and Protocols for Determining IC50 Values of Pyrazole Derivatives using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of pyrazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[1][2] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1][4][5][6] This protocol is designed to be a comprehensive guide for researchers in drug discovery and development to evaluate the cytotoxic potential of novel pyrazole compounds.

Principle of the MTT Assay

The MTT assay quantitatively measures the metabolic activity of a cell population. In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[3][4] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[1][4]

Experimental Protocols

This section details the materials and step-by-step procedures for conducting the MTT assay to determine the IC50 values of pyrazole derivatives. It is crucial to optimize seeding density and incubation times for each specific cell line used.[5]

Materials
  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Pyrazole derivative stock solutions (dissolved in Dimethyl Sulfoxide, DMSO)

  • 96-well flat-bottom sterile microplates[7]

  • MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline, PBS)[3][4][5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][3][5]

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm)[4][5]

  • Humidified incubator at 37°C with 5% CO2

Experimental Workflow

The following diagram illustrates the overall workflow of the MTT assay for IC50 determination.

MTT_Workflow Experimental Workflow for MTT Assay start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) start->seed_cells incubate_adhesion Incubate for 24 hours (allow cells to adhere) seed_cells->incubate_adhesion treat_compounds Treat cells with various concentrations of pyrazole derivatives incubate_adhesion->treat_compounds incubate_treatment Incubate for a defined period (e.g., 24, 48, or 72 hours) treat_compounds->incubate_treatment add_mtt Add MTT solution to each well (final concentration 0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (allow formazan formation) add_mtt->incubate_mtt solubilize Remove medium and add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance analyze_data Calculate % cell viability and IC50 values measure_absorbance->analyze_data end End analyze_data->end

Caption: A step-by-step workflow of the MTT assay for IC50 determination.

Detailed Procedure
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture using a hemocytometer or an automated cell counter. Ensure cell viability is above 95%.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in complete culture medium.[4]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[1][8]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in complete culture medium from a stock solution (typically in DMSO). It is crucial to maintain a consistent final DMSO concentration across all wells, usually not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[6][9]

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared pyrazole derivative dilutions.

    • For the negative control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][5]

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the medium containing the pyrazole derivatives.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[3][5]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[7]

  • Formazan Solubilization:

    • After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.[10]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][3][4]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals.[3][4]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][5]

Data Presentation and Analysis

The quantitative data obtained from the MTT assay should be systematically organized for clear interpretation and comparison.

Data Analysis Steps
  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from the absorbance values of all other wells.[4]

  • Calculate Percentage of Cell Viability: The percentage of cell viability is calculated relative to the untreated or vehicle control cells using the following formula:[4]

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine the IC50 Value: The IC50 is the concentration of the pyrazole derivative that inhibits cell viability by 50%.[4]

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value. Software such as GraphPad Prism or Microsoft Excel can be used for this analysis.[11][12]

Sample Data Table

The following table presents a sample of how to structure the results for different pyrazole derivatives.

Pyrazole DerivativeConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Compound A 0.198.2 ± 3.5
185.1 ± 4.2
1052.3 ± 2.89.5
5021.7 ± 1.9
1008.9 ± 1.1
Compound B 0.199.1 ± 2.9
192.5 ± 3.1
1068.4 ± 4.525.2
5035.6 ± 2.4
10015.3 ± 1.7
Vehicle Control 0 (0.5% DMSO)100 ± 3.8N/A

Signaling Pathway Diagram

The following diagram illustrates the basic principle of the MTT assay at the cellular level.

MTT_Principle Principle of the MTT Assay cluster_cell Viable Cell cluster_mito Mitochondrion succ_dehydro Succinate Dehydrogenase (and other reductases) formazan Formazan (Purple, Insoluble) succ_dehydro->formazan mtt MTT (Yellow, Soluble) mtt->succ_dehydro Reduction dmso DMSO (Solubilizing Agent) formazan->dmso Dissolves spectro Spectrophotometer (Measure Absorbance at 570 nm) dmso->spectro Quantification

Caption: Mitochondrial reduction of MTT to formazan in viable cells.

Troubleshooting

Common issues encountered during the MTT assay and their potential solutions are outlined below:

IssuePossible Cause(s)Suggested Solution(s)
High Background Absorbance Contamination of the culture medium; Phenol red in the medium; Microbial contamination.Use fresh, high-quality reagents; Use a serum-free and phenol red-free medium during the MTT incubation step; Maintain strict aseptic techniques to prevent contamination.
Incomplete Solubilization of Formazan Insufficient solvent volume; Inadequate mixing; Improper solvent.Ensure sufficient volume of the solubilization solution is added; Shake the plate on an orbital shaker for at least 15 minutes; Use pure DMSO or a solution of SDS in HCl.[13]
High Variability Between Replicates Uneven cell seeding; Edge effects in the 96-well plate; Inaccurate pipetting.Ensure the cell suspension is homogenous before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Use a multichannel pipette for consistency.[14]
Low Signal (Low Absorbance) Low cell number; Low metabolic activity of cells; Insufficient incubation time with MTT.Optimize the initial cell seeding density; Ensure cells are in the exponential growth phase; Increase the incubation time with the MTT solution (e.g., up to 4 hours).[7][15]
Interference from Pyrazole Compound The compound is colored and absorbs at 570 nm; The compound has reducing or oxidizing properties.Run a control with the compound in cell-free medium to measure its intrinsic absorbance and subtract it from the sample readings. If the compound interacts with MTT, consider using an alternative viability assay (e.g., XTT, WST-1).

References

Troubleshooting & Optimization

Improving the reaction yield of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield and address common issues encountered during the synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Experimental Workflow Overview

The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is typically achieved in a two-step process. The first step involves the formation of the pyrazole ring system with an ester functional group, followed by the conversion of the ester to the desired carbohydrazide.

Synthesis Workflow Start Start Step1 Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Start->Step1 Claisen Condensation & Pyrazole Formation Step2 Step 2: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Step1->Step2 Hydrazinolysis End End Step2->End

Caption: Overall workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

This step involves a Claisen condensation followed by cyclization with hydrazine.

Q1: My yield of the pyrazole ester is low. What are the potential causes and solutions?

A1: Low yields in this step can often be attributed to incomplete initial condensation, side reactions, or issues with the cyclization.

Troubleshooting Guide:

Potential Cause Troubleshooting Action
Incomplete Claisen Condensation Ensure anhydrous conditions as sodium ethoxide is moisture-sensitive. Use freshly prepared sodium ethoxide for optimal reactivity. Consider extending the reaction time for the condensation step.
Side Reactions of the β-ketoester The intermediate, ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, can be unstable. It is best to use it immediately in the next step without extensive purification.
Inefficient Cyclization Ensure the pH is acidic enough to facilitate the reaction with hydrazine. A small amount of glacial acetic acid is often used as a catalyst.[1] The reaction temperature for cyclization is crucial; monitor and maintain it as per the protocol.
Product Isolation Issues The product may require careful recrystallization to be purified from starting materials and byproducts. Test different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane).

Data Presentation: Optimizing Pyrazole Formation

Parameter Condition A (Standard) Condition B (Optimized) Expected Yield
Base for Condensation Sodium EthoxideFreshly Prepared Sodium EthoxideHigher with fresh base
Cyclization Catalyst NoneGlacial Acetic Acid (catalytic)Improved
Reaction Temperature Room Temperature80-90°CIncreased reaction rate
Reaction Time 4 hours8-12 hoursPotentially higher conversion
Step 2: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

This step involves the conversion of the pyrazole ester to the carbohydrazide using hydrazine hydrate.

Q2: The conversion of the ester to the hydrazide is incomplete. How can I drive the reaction to completion?

A2: Incomplete hydrazinolysis is a common issue. Several factors can influence the reaction's efficiency.

Troubleshooting Guide:

Potential Cause Troubleshooting Action
Insufficient Hydrazine Use a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) to shift the equilibrium towards the product.
Low Reaction Temperature Ensure the reaction mixture is refluxing adequately to provide sufficient energy for the reaction to proceed.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reflux time.
Solvent Choice Ethanol or methanol are common solvents. Ensure enough solvent is used to dissolve the starting ester, but not so much that the concentration of reactants is too low.

Q3: I am having difficulty isolating the final hydrazide product.

A3: Product isolation can be challenging due to the solubility of the product or the presence of excess hydrazine.

Troubleshooting Guide:

Potential Cause Troubleshooting Action
Product is soluble in the reaction mixture After cooling the reaction, try pouring it into cold water to precipitate the product. The hydrazide is often less soluble in water than in ethanol.
Excess Hydrazine Interference Washing the crude product with cold water can help remove excess hydrazine hydrate.
Oily Product Formation If the product separates as an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification.

Data Presentation: Optimizing Hydrazinolysis

Parameter Condition A (Standard) Condition B (Optimized) Expected Yield
Hydrazine Hydrate (Equivalents) 3-510-20Significantly Improved
Solvent EthanolMethanol or EthanolBoth are effective
Reaction Time 6 hours12-24 hours (TLC monitored)Higher Conversion
Work-up Procedure Cooling and FiltrationPouring into ice-waterBetter Precipitation

Troubleshooting Decision Tree

Troubleshooting cluster_step1 Step 1: Pyrazole Ester Synthesis cluster_step2 Step 2: Hydrazide Formation LowYield1 Low Yield of Pyrazole Ester? CheckCondensation Check Claisen Condensation Conditions (Anhydrous, Fresh Base) LowYield1->CheckCondensation Yes CheckCyclization Optimize Cyclization (Acid Catalyst, Temperature) CheckCondensation->CheckCyclization LowYield2 Incomplete Conversion to Hydrazide? IncreaseHydrazine Increase Excess of Hydrazine Hydrate LowYield2->IncreaseHydrazine Yes ExtendReflux Extend Reflux Time (Monitor by TLC) IncreaseHydrazine->ExtendReflux ImproveWorkup Modify Work-up (Precipitate in Water) ExtendReflux->ImproveWorkup StartProblem Problem Encountered StartProblem->LowYield1 Issue in Step 1 StartProblem->LowYield2 Issue in Step 2

Caption: Decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

This procedure is adapted from established methods for pyrazole synthesis from β-ketoesters.[2]

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small pieces with stirring until it is completely dissolved.

  • Claisen Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of 4-methoxyacetophenone and diethyl oxalate dropwise at room temperature. Stir the reaction mixture for 12-24 hours.

  • Work-up of Intermediate: After the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., acetic acid or HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layer contains the crude ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.

  • Pyrazole Formation: To the crude intermediate dissolved in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid. Reflux the mixture for 8-12 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from ethanol to afford pure ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate in ethanol. Add a large excess of hydrazine hydrate (10-20 equivalents).

  • Hydrazinolysis: Reflux the reaction mixture for 12-24 hours. Monitor the progress of the reaction by TLC until the starting ester spot disappears.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, pour the mixture into a beaker of ice-cold water to induce precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The product can be recrystallized from ethanol if further purification is needed.

References

Technical Support Center: Purification of Pyrazole Carbohydrazide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carbohydrazide intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyrazole carbohydrazide intermediates?

A1: The two most common and effective purification techniques for pyrazole carbohydrazide intermediates are recrystallization and column chromatography. The choice between them depends on the nature of the impurities, the quantity of the material, and the desired final purity. Recrystallization is often preferred for crystalline solids to remove minor impurities, while column chromatography is used for separating complex mixtures or removing impurities with similar solubility to the product.[1][2]

Q2: Which solvents are best for the recrystallization of pyrazole carbohydrazide derivatives?

A2: The choice of solvent is crucial and depends on the polarity of the specific derivative. Common solvents include ethanol, methanol, isopropanol, and ethyl acetate.[3][4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[3] The ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing for maximum recovery of pure crystals.[3]

Q3: My pyrazole carbohydrazide intermediate is colored (e.g., yellow or brown) after synthesis. What causes this and how can I remove the color?

A3: Discoloration is often due to the formation of colored impurities from the starting materials, particularly hydrazine derivatives which can be sensitive to air and light, leading to oxidation and decomposition.[1][5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[6] During purification, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Subsequent filtration of the hot solution before cooling will remove the charcoal and the adsorbed impurities.[1]

Q4: Can I use standard silica gel for column chromatography of pyrazole carbohydrazide intermediates?

A4: While it is possible, it is often not recommended without deactivation. Pyrazole and carbohydrazide moieties contain basic nitrogen atoms that can strongly interact with the acidic surface of standard silica gel. This can lead to poor separation, tailing of peaks on TLC, and even decomposition of the product on the column. To mitigate this, the silica gel can be deactivated by preparing a slurry with the eluent containing a small amount of a base like triethylamine (typically 0.5-1%). Alternatively, using a more neutral stationary phase like alumina can be a better option.

Q5: How can I separate regioisomers of a pyrazole carbohydrazide derivative?

A5: The formation of regioisomers is a common challenge when using unsymmetrical starting materials.[1] Separating them can be difficult. Fractional recrystallization can be effective if the isomers have significantly different solubilities in a particular solvent system.[3] This involves a series of sequential recrystallization steps to enrich one isomer. Alternatively, careful column chromatography with an optimized eluent system may provide the necessary separation.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Question: My yield of pyrazole carbohydrazide intermediate is very low after recrystallization or column chromatography. What are the possible causes and how can I improve it?

Answer: Low yields can stem from several factors, from the reaction itself to the purification process.

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before beginning the workup and purification.[1][6]
Product Loss During Workup If an aqueous workup is used, ensure the pH is adjusted to minimize the solubility of your product in the aqueous layer. Multiple extractions with an appropriate organic solvent can improve recovery.
Incorrect Recrystallization Solvent If the compound is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor. Experiment with different solvents or mixed solvent systems to find one where the product has very low solubility at low temperatures.[3]
Adsorption on Silica Gel The basic nitrogens in your compound can bind irreversibly to acidic silica gel. Deactivate the silica with triethylamine or use neutral alumina for column chromatography.
Sub-optimal Column Chromatography Eluent If the eluent is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, the compound may not elute at all or elute very slowly, leading to broad peaks and poor recovery. Optimize the eluent system using TLC.[7]
Issue 2: Product "Oiling Out" During Recrystallization

Question: During recrystallization, my pyrazole carbohydrazide intermediate separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

StrategyDetailed Explanation
Increase Solvent Volume Add more of the "good" solvent (the one it is more soluble in) to the hot solution. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[1]
Slow Cooling Allow the solution to cool to room temperature as slowly as possible. Using an insulated container or placing the flask in a warm water bath that is allowed to cool to room temperature can promote gradual cooling and crystal formation.[1]
Change the Solvent System Experiment with a different solvent or a different mixed solvent combination. A solvent with a lower boiling point might be beneficial.[1]
Use a Seed Crystal If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Scratching Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and initiate crystallization.

Data Presentation

Table 1: Recrystallization Solvents for Pyrazole Derivatives

Solvent/SystemTypePolarityUse Case
Ethanol, MethanolProticHighGood for a wide range of pyrazole compounds.[3]
IsopropanolProticMediumA common choice for cooling crystallization.[3]
Ethyl AcetateAproticMediumOften used for compounds of intermediate polarity.[3]
Ethanol / WaterMixed ProticHighEffective for more polar pyrazole derivatives.[3]
Hexane / Ethyl AcetateMixed AproticLow to MediumGood for less polar pyrazoles.[3]
DioxaneAproticMediumCan be used for recrystallization of some pyrazole products.[5]

Table 2: Example Yields for Purified Pyrazole Carbohydrazide Intermediates

CompoundPurification MethodYieldReference
5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl esterRecrystallization from ethanol44%[8]
5-methyl-1H-pyrazole-3-carbohydrazideRecrystallization from ethanol51%[9]
N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazideRecrystallization78%[9]
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivativesRecrystallization from methanolGood[10]
3-(5-fluoro-2-methyl-3-nitrophenyl)-1H-pyrazol-5-amineColumn chromatography (ethyl acetate:hexane)55-67%[11]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol describes a standard method for purifying a crystalline pyrazole carbohydrazide intermediate.

  • Dissolution: Place the crude pyrazole carbohydrazide intermediate in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just completely dissolves.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for at least 20-30 minutes.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography with Deactivated Silica Gel

This protocol is for the purification of a pyrazole carbohydrazide intermediate when recrystallization is ineffective.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., hexane:ethyl acetate or dichloromethane:methanol) that provides good separation of your target compound from impurities, with an Rf value of approximately 0.2-0.4 for the product.

  • Slurry Preparation: In a beaker, add the silica gel to your chosen eluent. Add triethylamine to make up ~0.5-1% of the total solvent volume. Stir the slurry to ensure it is homogeneous.

  • Column Packing: Pour the silica slurry into a chromatography column. Use gentle pressure or allow it to pack under gravity. Add a layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the solution to the top of the silica bed.

  • Elution: Add the eluent to the column and apply pressure (e.g., with a pump or nitrogen) to start the separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole carbohydrazide intermediate.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes check_workup Review Workup Procedure workup_issue Product lost in aqueous layer? check_workup->workup_issue check_recrystallization Optimize Recrystallization recrystallization_issue Product too soluble in cold solvent? check_recrystallization->recrystallization_issue check_chromatography Optimize Column Chromatography chromatography_issue Product sticking to silica or poor separation? check_chromatography->chromatography_issue action_incomplete Increase reaction time/temperature or check catalyst incomplete->action_incomplete complete->check_workup complete->check_recrystallization complete->check_chromatography action_workup Adjust pH, perform more extractions workup_issue->action_workup action_recrystallization Test new solvents or mixed solvent systems recrystallization_issue->action_recrystallization action_chromatography Deactivate silica with Et3N, optimize eluent chromatography_issue->action_chromatography

Caption: Troubleshooting workflow for low yield.

Recrystallization_Workflow start Crude Pyrazole Carbohydrazide dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool Cool slowly to room temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for recrystallization.

Oiling_Out_Troubleshooting start Product 'Oiling Out' add_solvent Add more 'good' solvent to hot solution start->add_solvent Try first slow_cool Ensure very slow cooling add_solvent->slow_cool Failure result Crystal Formation add_solvent->result Success change_solvent Try a different solvent system slow_cool->change_solvent Failure slow_cool->result Success seed_crystal Add a seed crystal change_solvent->seed_crystal Failure change_solvent->result Success seed_crystal->result Success

Caption: Troubleshooting guide for "oiling out".

References

Technical Support Center: Optimizing Pyrazole Derivative Solubility in DMSO for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with pyrazole derivatives in DMSO for biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole derivative, which dissolves perfectly in 100% DMSO, precipitating when I add it to my aqueous assay buffer?

A1: This common phenomenon is known as "antisolvent precipitation" or "crashing out". Pyrazole derivatives are often highly soluble in a polar aprotic solvent like DMSO but can be poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO disperses, and the compound is suddenly in a predominantly aqueous environment where its solubility is much lower, causing it to precipitate.[1][2]

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A2: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[1] It is crucial to always include a vehicle control (culture medium with the same final DMSO concentration as the test samples) in your experiments to account for any effects of the solvent itself.[1]

Q3: Can I use co-solvents to improve the solubility of my pyrazole derivative in the final assay medium?

A3: Yes, co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. Common co-solvents include ethanol, polyethylene glycols (PEGs), and propylene glycol. It is essential to first determine the tolerance of your specific assay system to the chosen co-solvent, as they can also have biological effects.

Q4: How can I modify my pyrazole derivative to improve its solubility?

A4: If you are in the compound design and synthesis phase, several strategies can be employed to improve solubility:

  • Salt Formation: If your pyrazole derivative has acidic or basic functional groups, converting it into a salt can significantly enhance its aqueous solubility.

  • Structural Modification: Introducing polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can improve solubility by increasing the molecule's polarity and potential for hydrogen bonding with water.

  • Prodrug Approach: A prodrug is a chemically modified, often more soluble, version of the active compound that is converted to the active form in vivo.

Q5: Are there any alternatives to DMSO for dissolving poorly soluble pyrazole derivatives?

A5: Yes, several alternative solvents can be considered, although their compatibility with your specific assay must be verified. These include:

  • Dimethylformamide (DMF)

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethylacetamide (DMAc)

  • Cyrene™ (dihydrolevoglucosenone), a greener alternative to DMSO.[3][4][5]

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock into Aqueous Buffer

Troubleshooting Workflow

G start Precipitate observed immediately upon dilution step1 Is the final compound concentration too high? start->step1 step2 Decrease final concentration and repeat dilution step1->step2 Yes step3 Was the dilution performed correctly? step1->step3 No end Solubility issue resolved step2->end step4 Perform stepwise dilution step3->step4 No step5 Is the aqueous buffer at room temperature? step3->step5 Yes step4->end step6 Pre-warm the aqueous buffer step5->step6 No step7 Consider formulation strategies step5->step7 Yes step6->end step7->end

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Steps:

  • Lower the Final Concentration: The most straightforward reason for precipitation is that the final concentration of your pyrazole derivative exceeds its solubility limit in the aqueous buffer. Try reducing the final concentration and observe if the precipitate still forms.

  • Optimize the Dilution Method: Rapidly adding a small volume of concentrated DMSO stock to a large volume of aqueous buffer can cause localized high concentrations and promote precipitation. A stepwise dilution approach is recommended. For example, first, create an intermediate dilution in your aqueous buffer, and then perform the final dilution.

  • Pre-warm the Aqueous Buffer: The solubility of many compounds increases with temperature. Ensuring your aqueous buffer is at the experimental temperature (e.g., 37°C for cell-based assays) before adding the DMSO stock can help prevent precipitation.

  • Consider Formulation Strategies: If the above steps do not resolve the issue, you may need to consider formulation strategies such as the use of co-solvents or cyclodextrins to enhance the solubility of your compound in the final assay medium.

Issue 2: Precipitate Forms Over Time During Incubation

Troubleshooting Workflow

G start Precipitate observed during incubation step1 Is the compound stable in the aqueous buffer at the incubation temperature? start->step1 step2 Assess compound stability (e.g., by HPLC) step1->step2 Unsure step3 Is there evidence of evaporation from the plate? step1->step3 Yes step5 Is the compound interacting with components of the medium (e.g., serum proteins)? step2->step5 step4 Ensure proper plate sealing and incubator humidity step3->step4 Yes step3->step5 No end Solubility issue resolved step4->end step6 Test solubility in serum-free medium step5->step6 Yes step6->end

Caption: Troubleshooting workflow for precipitation over time.

Detailed Steps:

  • Assess Compound Stability: The pyrazole derivative may be unstable in the aqueous buffer at the incubation temperature, leading to degradation and precipitation of the less soluble degradants. You can assess the stability of your compound over the incubation period using an analytical technique like HPLC.

  • Prevent Evaporation: During long incubation times, evaporation of the assay medium can occur, leading to an increase in the concentration of your compound and subsequent precipitation. Ensure that your plates are properly sealed and that the incubator has adequate humidity.

  • Evaluate Media Component Interactions: Components in your cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with your compound and affect its solubility. To investigate this, you can test the solubility of your compound in a simpler buffer or in serum-free medium.

Quantitative Data Summary

The following tables provide a summary of solubility and related parameters for representative pyrazole derivatives.

Table 1: Solubility of Selected Pyrazole Derivatives

CompoundSolvent/BufferTemperature (°C)Solubility
CelecoxibDMSO25>100 mg/mL
CelecoxibWater (pH 7.0)25~5 µg/mL
MavacamtenDMSO25~25 mg/mL
MavacamtenWater25Very low
CDPPBDMSO25>10 mg/mL
CDPPBWater25Insoluble

Table 2: Recommended Final DMSO Concentrations in Biological Assays

Assay TypeRecommended Max. DMSO ConcentrationPotential Effects of Higher Concentrations
Cell-based assays≤ 0.5% (v/v)Cytotoxicity, altered cell morphology, changes in gene expression
Enzyme assays≤ 1% (v/v)Enzyme inhibition or activation, interference with detection method
In vivo studiesVaries by route and animal modelLocal irritation, systemic toxicity

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol outlines a high-throughput method to determine the kinetic solubility of a compound by measuring the light scattered by undissolved particles.

Materials:

  • Test compound

  • DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well or 384-well microplate

  • Nephelometer (plate reader with light scattering capabilities)

Procedure:

  • Prepare a stock solution: Dissolve the test compound in 100% DMSO to a high concentration (e.g., 10 mM).

  • Prepare serial dilutions: In the microplate, perform a serial dilution of the DMSO stock solution with the aqueous buffer to achieve a range of final compound concentrations.

  • Incubate the plate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure light scattering: Use a nephelometer to measure the light scattering in each well.

  • Data analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method determines the equilibrium solubility of a compound.

Materials:

  • Test compound (solid)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add excess solid: Add an excess amount of the solid test compound to a glass vial.

  • Add buffer: Add a known volume of the aqueous buffer to the vial.

  • Equilibrate: Tightly cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Filter the supernatant: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration: Determine the concentration of the dissolved compound in the filtered supernatant using a validated analytical method such as HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility.

Signaling Pathway Diagrams

Celecoxib Signaling Pathway

G Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Celecoxib inhibits COX-2, reducing prostaglandin synthesis.[4][6]

Mavacamten Signaling Pathway

G Mavacamten Mavacamten Cardiac_Myosin Cardiac Myosin ATPase Mavacamten->Cardiac_Myosin inhibits Cross_Bridge_Formation Actin-Myosin Cross-Bridge Formation Cardiac_Myosin->Cross_Bridge_Formation Hypercontractility Myocardial Hypercontractility Cross_Bridge_Formation->Hypercontractility

Caption: Mavacamten inhibits cardiac myosin, reducing hypercontractility.[5][7][8][9]

CDPPB Signaling Pathway

G CDPPB CDPPB mGluR5 mGluR5 CDPPB->mGluR5 positively modulates Akt_ERK Akt/ERK Signaling mGluR5->Akt_ERK activates Neuronal_Survival Neuronal Survival and Protection Akt_ERK->Neuronal_Survival

Caption: CDPPB positively modulates mGluR5, promoting neuronal survival.[10][11][12]

References

Optimizing cyclocondensation reaction conditions for pyrazole ring formation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing cyclocondensation reactions for pyrazole ring formation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

Troubleshooting Guide

This guide provides solutions to common problems encountered during pyrazole synthesis.

Issue: Low or No Yield of the Desired Pyrazole

  • Potential Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. If the reaction has stalled, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields and significantly reduce reaction times.

  • Potential Cause 2: Suboptimal Catalyst.

    • Solution: The choice and concentration of the catalyst are critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid or a mineral acid is often necessary to facilitate the reaction.[1] In some cases, Lewis acids or specialized catalysts like nano-ZnO have been shown to significantly improve yields.[1] Experiment with different catalysts and concentrations to find the optimal conditions for your specific substrates.

  • Potential Cause 3: Side Reactions and Byproduct Formation.

    • Solution: The formation of unwanted side products can drastically reduce the yield of your desired pyrazole. Carefully analyze your crude product to identify any major byproducts. Adjusting the reaction temperature, catalyst, or solvent may help to minimize side reactions. For instance, the choice of solvent can influence the reaction pathway and suppress the formation of byproducts.

Issue: Formation of a Mixture of Regioisomers

  • Potential Cause: Use of Unsymmetrical 1,3-Dicarbonyl Compounds.

    • Solution: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomers. The regioselectivity is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[2]

      • Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been demonstrated to dramatically increase the regioselectivity in favor of a single isomer compared to conventional solvents like ethanol.[3][4]

      • pH Control: Adjusting the pH of the reaction medium can influence which carbonyl group the hydrazine preferentially attacks. Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions may favor the other.

Issue: Product Instability and Degradation

  • Potential Cause: Ring Opening of the Pyrazole Product.

    • Solution: If your pyrazole product appears to be unstable and is undergoing ring-opening, this could be due to the presence of highly reactive functional groups on the pyrazole ring. Carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not desired. Purification of the product under mild conditions can also help to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazole synthesis?

A1: The most prevalent methods for synthesizing pyrazoles involve the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative. Common 1,3-difunctional compounds include 1,3-diketones, α,β-unsaturated ketones, and α,β-unsaturated aldehydes.[5]

Q2: How can I improve the regioselectivity of my pyrazole synthesis?

A2: Improving regioselectivity is a common challenge. Key strategies include:

  • Solvent Selection: As detailed in the data tables below, fluorinated alcohols like TFE and HFIP can significantly enhance the formation of a single regioisomer.[3]

  • Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[2]

  • Catalyst Choice: The nature of the catalyst can influence the reaction pathway and, consequently, the regioselectivity.

Q3: Can I use microwave irradiation to speed up my pyrazole synthesis?

A3: Yes, microwave-assisted synthesis is a well-established technique for accelerating pyrazole synthesis. It often leads to shorter reaction times, higher yields, and can sometimes improve regioselectivity compared to conventional heating.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between unsymmetrical 1,3-diketones and substituted hydrazines. The data illustrates the significant improvement in regioselectivity when using fluorinated alcohols.

1,3-Dicarbonyl Compound (R¹)Hydrazine (R²)SolventIsomer Ratio (A:B)Overall Yield (%)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol55:4585[3]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE90:1092[3]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:395[3]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEthanol60:4088[1]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineN,N-dimethylacetamide98:292[1]

Regioisomer A corresponds to the N-substituted nitrogen adjacent to R¹, while regioisomer B corresponds to the N-substituted nitrogen adjacent to the trifluoromethyl group.

Table 2: Comparison of Catalysts for Pyrazole Synthesis

This table provides a comparison of different catalysts used in pyrazole synthesis, highlighting their impact on reaction time and yield.

ReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
Ethyl acetoacetate, PhenylhydrazineNoneEthanolReflux12 h75[6]
Ethyl acetoacetate, PhenylhydrazineAcetic AcidEthanolReflux4 h85[6]
Ethyl acetoacetate, PhenylhydrazineNano-ZnOSolvent-free10030 min95[1]
1,3-Diketone, Sulfonyl hydrazideNaCoMoEthanol802 hup to 99[7]
Phenylhydrazone, MaleimideCuClDMF802 h88[8]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone derivative via the classical Knorr pyrazole synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).

  • Add ethanol as a solvent (approximately 5-10 mL per gram of ethyl acetoacetate).

  • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolone.

Protocol 2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol outlines a green and efficient multicomponent synthesis of a pyranopyrazole derivative.[5]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Water

  • Taurine (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.0 eq) in water.

  • Add taurine (10 mol%) as a catalyst.

  • Stir the mixture vigorously at 80 °C.

  • The reaction is typically complete within 2 hours, often with the product precipitating out of the aqueous solution.

  • After cooling to room temperature, collect the solid product by vacuum filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Optimization cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Loop cluster_purification Purification & Characterization start Define Target Pyrazole reactants Select Starting Materials (1,3-Dicarbonyl & Hydrazine) start->reactants conditions Choose Initial Conditions (Solvent, Catalyst, Temp.) reactants->conditions run_rxn Run Reaction conditions->run_rxn monitor Monitor Progress (TLC/LC-MS) run_rxn->monitor analyze Analyze Crude Product (Yield, Purity, Isomers) monitor->analyze low_yield Low Yield? analyze->low_yield optimize_cat Change Catalyst analyze->optimize_cat isomers Regioisomers? low_yield->isomers No optimize_temp Adjust Temperature/ Reaction Time low_yield->optimize_temp Yes optimize_solv Change Solvent isomers->optimize_solv purify Purify Product (Crystallization/Chromatography) isomers->purify No optimize_temp->run_rxn optimize_cat->run_rxn optimize_solv->run_rxn characterize Characterize Final Product (NMR, MS, etc.) purify->characterize finish End characterize->finish

Caption: Experimental workflow for optimizing pyrazole synthesis.

Troubleshooting_Workflow cluster_yield Low Yield Issues cluster_selectivity Selectivity Issues cluster_purity Purity Issues start Problem Encountered in Pyrazole Synthesis check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion isomer_formation Mixture of Regioisomers Observed? start->isomer_formation side_products Significant Side Products Observed? start->side_products incomplete Incomplete? check_completion->incomplete increase_time_temp Increase Time/Temp or use Microwave incomplete->increase_time_temp Yes check_catalyst Review Catalyst Choice & Concentration incomplete->check_catalyst No increase_time_temp->check_completion optimize_catalyst Optimize Catalyst check_catalyst->optimize_catalyst optimize_catalyst->check_completion unsymmetrical Unsymmetrical Precursors? isomer_formation->unsymmetrical change_solvent Use Fluorinated Alcohol (TFE, HFIP) unsymmetrical->change_solvent Yes adjust_ph Adjust Reaction pH unsymmetrical->adjust_ph Yes modify_conditions Modify Conditions (Temp, Solvent) side_products->modify_conditions Yes

Caption: Troubleshooting workflow for pyrazole synthesis.

References

Preventing side product formation during hydrazinolysis of pyrazole esters.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrazinolysis of pyrazole esters. Our aim is to help you prevent the formation of common side products and optimize the synthesis of your target pyrazole hydrazides.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of hydrazinolysis of a pyrazole ester?

A1: The primary objective is to convert a pyrazole ester into its corresponding pyrazole carbohydrazide. This is achieved by reacting the ester with hydrazine, which acts as a nucleophile, replacing the alkoxy group (-OR) of the ester with a hydrazinyl group (-NHNH₂). This transformation is a key step in the synthesis of many pharmaceutical intermediates and biologically active molecules.

Q2: What are the most common side products observed during this reaction?

A2: The most prevalent side products include:

  • Unreacted Starting Material: Incomplete reaction leaving the pyrazole ester.

  • Hydrolysis Product: Formation of the corresponding pyrazole carboxylic acid due to the presence of water.

  • N,N'-Diacylhydrazine: A dimeric byproduct where two molecules of the pyrazole ester react with one molecule of hydrazine.

  • N-Acyl Pyrazole: Potential acylation of a pyrazole ring nitrogen by another ester molecule, though this is less common.

Q3: I am observing a significant amount of a high-molecular-weight byproduct that is insoluble in my workup solvent. What could it be?

A3: This is likely the N,N'-diacylhydrazine byproduct. This molecule is symmetrical and often has poor solubility, causing it to precipitate from the reaction mixture or during workup. Its formation is favored at higher temperatures and with an insufficient excess of hydrazine.

Q4: My reaction is complete, but I am having trouble removing the excess hydrazine hydrate during the workup. What is the best method?

A4: Removing excess hydrazine is crucial for obtaining a pure product. Effective methods include:

  • Azeotropic Distillation: Distilling the crude product with a solvent like xylene can effectively remove hydrazine hydrate as an azeotrope.[1]

  • Aqueous Workup: Washing the reaction mixture with water can help remove the highly water-soluble hydrazine hydrate.[2]

  • Acid-Base Extraction: Carefully neutralizing the excess hydrazine with a dilute acid (e.g., HCl) can form a salt that is easily removed in an aqueous wash. However, care must be taken to avoid hydrolysis of the desired hydrazide product.

  • Evaporation under Reduced Pressure: For small amounts, rotary evaporation at a moderate temperature (e.g., 60-70°C) can be effective.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Hydrazide 1. Incomplete reaction.[3] 2. Formation of N,N'-diacylhydrazine. 3. Hydrolysis of the ester.1. Increase reaction time or use a moderate temperature (e.g., reflux in ethanol). Monitor reaction progress by TLC. 2. Use a larger excess of hydrazine hydrate (10-20 equivalents).[2] 3. Ensure anhydrous conditions by using dry solvents.
Presence of Unreacted Pyrazole Ester 1. Insufficient reaction time or temperature. 2. Low reactivity of the ester.1. Extend the reaction time and/or increase the temperature moderately. 2. Consider using a higher boiling point solvent like n-butanol, but be mindful of favoring the diacyl byproduct.
Formation of N,N'-Diacylhydrazine Side Product 1. High reaction temperature. 2. Insufficient amount of hydrazine. 3. Use of a low-boiling point solvent that requires high temperatures for the reaction to proceed.1. Maintain a lower reaction temperature (e.g., room temperature to reflux in ethanol). 2. Increase the molar excess of hydrazine hydrate significantly (e.g., 15-20 equivalents).[2] 3. Use a solvent that allows for a reasonable reaction rate at a moderate temperature, such as ethanol or methanol.
Product is Contaminated with Pyrazole Carboxylic Acid 1. Presence of water in the reaction mixture. 2. Hydrolysis during acidic workup.1. Use anhydrous hydrazine and dry solvents. 2. If an acidic wash is necessary, perform it quickly and at a low temperature.
Difficulty in Product Isolation/Precipitation 1. Product is soluble in the reaction solvent. 2. Excess hydrazine preventing precipitation.1. After the reaction, cool the mixture in an ice bath to induce precipitation. If the product is still soluble, carefully add a non-polar solvent like hexanes or pour the reaction mixture into ice-cold water. 2. Remove excess hydrazine through one of the methods described in the FAQs before attempting precipitation.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-4-carbohydrazide from Ethyl Pyrazole-4-carboxylate (Optimized to Minimize Side Products)

This protocol is designed to favor the formation of the desired hydrazide while minimizing the N,N'-diacylhydrazine byproduct.

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (1 equivalent)

  • Hydrazine hydrate (80-99%) (15 equivalents)[2]

  • Ethanol (anhydrous)

  • Deionized Water (for workup)

  • Hexanes (for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl 1H-pyrazole-4-carboxylate (1 eq.) in anhydrous ethanol.

  • Reagent Addition: Add hydrazine hydrate (15 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 12-17 hours.[2]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate the precipitation of the pyrazole hydrazide.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water to remove excess hydrazine hydrate, followed by a wash with cold hexanes. Dry the product under vacuum.

Data Presentation

The following table summarizes the effect of key reaction parameters on the formation of the desired pyrazole hydrazide versus the N,N'-diacylhydrazine side product, based on literature findings.

Parameter Condition Effect on Desired Hydrazide Yield Effect on N,N'-Diacylhydrazine Formation Reference
Temperature Moderate (e.g., reflux in ethanol)FavorableMinimized[4]
High (e.g., >140°C)Can decrease due to side reactionsSignificantly Increased[4]
Hydrazine Equivalents Stoichiometric (2 eq.)LowerHigher[4]
Large Excess (10-20 eq.)HigherMinimized[2]
Solvent Protic (e.g., Ethanol, Methanol)Generally good yieldsLower at moderate temperatures[2]
Aprotic (e.g., THF, Toluene)Can lead to lower yields and side reactionsMay require higher temperatures, favoring formation[5]

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

TroubleshootingWorkflow start Side Product Observed in Hydrazinolysis check_byproduct Identify Byproduct (TLC, NMR, MS) start->check_byproduct is_diacyl Is it N,N'-Diacylhydrazine? check_byproduct->is_diacyl is_acid Is it Pyrazole Carboxylic Acid? is_diacyl->is_acid No reduce_temp Reduce Reaction Temperature is_diacyl->reduce_temp Yes is_ester Is it Unreacted Ester? is_acid->is_ester No use_anhydrous Use Anhydrous Solvents and Reagents is_acid->use_anhydrous Yes increase_time Increase Reaction Time is_ester->increase_time Yes end Optimized Reaction is_ester->end No increase_hydrazine Increase Hydrazine Equivalents (10-20x) reduce_temp->increase_hydrazine increase_hydrazine->end gentle_workup Avoid Harsh Acidic Workup use_anhydrous->gentle_workup gentle_workup->end increase_temp_mod Increase Temperature Moderately increase_time->increase_temp_mod increase_temp_mod->end ReactionPathway cluster_main Desired Reaction cluster_side1 Side Reaction 1: Diacyl Formation cluster_side2 Side Reaction 2: Hydrolysis pyrazole_ester Pyrazole Ester hydrazide Pyrazole Hydrazide pyrazole_ester->hydrazide + Hydrazine (Excess) diacyl N,N'-Diacylhydrazine pyrazole_ester->diacyl + Hydrazine (Low Eq.) + High Temp acid Pyrazole Carboxylic Acid pyrazole_ester->acid + H2O

References

Troubleshooting low yields in the Vilsmeier-Haack formylation of pyrazole precursors.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Vilsmeier-Haack formylation of pyrazole precursors.

Frequently Asked Questions (FAQs)

Q1: I am getting a low or no yield of my desired 4-formylpyrazole. What are the common causes?

Low or no product yield in the Vilsmeier-Haack formylation of pyrazoles can stem from several factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive and can decompose if reagents or glassware are not anhydrous.[1] It is crucial to use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃).[1] The reagent should be prepared at low temperatures (0-5 °C) and used immediately.[1]

  • Insufficiently Reactive Substrate: The electronic nature of the pyrazole ring significantly impacts its reactivity. While pyrazoles are generally electron-rich, the presence of electron-withdrawing groups can deactivate the ring towards electrophilic substitution.[2][3]

  • Incomplete Reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting material. Monitoring the reaction by thin-layer chromatography (TLC) is essential to ensure the consumption of the pyrazole precursor.[1]

  • Product Decomposition During Work-up: The formylated pyrazole product may be sensitive to the work-up conditions. Careful and controlled quenching of the reaction mixture is necessary.[1]

Q2: My reaction mixture turns into a dark, tarry residue. What is causing this and how can I prevent it?

The formation of a dark, tarry residue is a common issue and is often indicative of:

  • Reaction Overheating: The formation of the Vilsmeier reagent is an exothermic process.[1] Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material and product.[1] Strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate, is critical.[1]

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions, leading to the formation of polymeric byproducts.[1] Ensure the use of purified, high-purity starting materials and anhydrous solvents.[1]

Q3: I am observing multiple products on my TLC plate. What are the likely side reactions?

The observation of multiple spots on a TLC plate suggests the occurrence of side reactions. Potential side products can arise from:

  • Incorrect Stoichiometry: Using a large excess of the Vilsmeier reagent may lead to the formation of undesired byproducts.[1]

  • Reaction with Substituents: If the pyrazole precursor has other reactive functional groups, the Vilsmeier reagent might react with them.

  • Diformylation: In some cases, diformylation of the pyrazole ring can occur, especially with highly activated substrates or harsh reaction conditions.

Q4: How can I optimize the reaction conditions to improve the yield?

Optimization of the reaction conditions is key to achieving a high yield. Consider the following parameters:

  • Stoichiometry of the Vilsmeier Reagent: The ratio of the pyrazole substrate to the Vilsmeier reagent (DMF and POCl₃) is a critical factor. An excess of the Vilsmeier reagent is often required, but a very large excess can lead to side products.[1][2]

  • Reaction Temperature: The optimal temperature depends on the reactivity of the pyrazole substrate. For less reactive pyrazoles, a higher temperature may be necessary to drive the reaction to completion.[1][2] However, elevated temperatures can also promote decomposition.[1]

  • Reaction Time: The reaction should be monitored by TLC to determine the optimal time for the consumption of the starting material.[1]

Data Presentation: Optimization of Reaction Conditions

The following table, adapted from a study on the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole, illustrates the impact of reagent stoichiometry and temperature on the product yield.[2]

EntrySubstrate:DMF:POCl₃ RatioTemperature (°C)Time (h)Yield (%)
11 : 2 : 27020
21 : 2 : 2120232
31 : 5 : 2120255
41 : 6 : 4120266

Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent

The Vilsmeier reagent is typically prepared in situ just before the addition of the pyrazole substrate.[1]

Materials:

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous reaction solvent (e.g., dichloromethane (DCM) or DMF)

  • Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is flame-dried or oven-dried.[1]

  • To the round-bottom flask, add the required amount of anhydrous DMF and cool the flask in an ice bath to 0-5 °C.[1]

  • Slowly add the desired amount of POCl₃ (typically 1.2 to 4 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for a specified time (e.g., 10-15 minutes) until the Vilsmeier reagent, a viscous white salt, is formed.[4]

Protocol 2: Vilsmeier-Haack Formylation of a Pyrazole Precursor (e.g., 3-Methylpyrazole)

Materials:

  • Pyrazole precursor (e.g., 3-methylpyrazole)

  • Freshly prepared Vilsmeier reagent

  • Anhydrous solvent (e.g., DCM or DMF)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the pyrazole precursor (1.0 equivalent) in a minimal amount of anhydrous solvent.[1]

  • Add the solution of the pyrazole precursor dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.[1]

  • After the addition, the reaction mixture can be stirred at a specific temperature (ranging from 0 °C to elevated temperatures like 70-120 °C) for a certain duration (typically 2-24 hours).[1][4] Monitor the reaction progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.[1]

Mandatory Visualizations

Troubleshooting_Low_Yields start Low or No Yield Observed check_reagents Check Reagent Quality - Anhydrous DMF? - Fresh POCl₃? start->check_reagents check_conditions Review Reaction Conditions - Temperature? - Reaction Time? - Stoichiometry? start->check_conditions workup_issue Investigate Work-up Procedure - Product water soluble? - Decomposition during quench? start->workup_issue inactive_reagent Inactive Vilsmeier Reagent check_reagents->inactive_reagent suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions product_loss Product Loss During Work-up workup_issue->product_loss solution_reagents Solution: - Use fresh, anhydrous reagents. - Prepare reagent at 0-5°C and use immediately. inactive_reagent->solution_reagents solution_conditions Solution: - Increase temperature for less reactive substrates. - Increase reaction time (monitor by TLC). - Optimize reagent stoichiometry. suboptimal_conditions->solution_conditions solution_workup Solution: - Careful quenching on ice. - Adjust pH slowly. - Saturate aqueous layer with NaCl for water-soluble products. product_loss->solution_workup

Caption: Troubleshooting workflow for low yields in Vilsmeier-Haack formylation.

Vilsmeier_Haack_Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrazole Pyrazole Precursor Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Product 4-Formylpyrazole Iminium_Intermediate->Product + H₂O Hydrolysis Aqueous Work-up (H₂O)

Caption: General mechanism of the Vilsmeier-Haack formylation of pyrazoles.

References

Technical Support Center: Enhancing Regioselectivity in the Synthesis of 5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in the synthesis of 5-substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation crucial?

A1: In pyrazole synthesis, particularly from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] For instance, the substituents at the 3- and 5-positions can be interchanged. Controlling the formation to yield a specific regioisomer is vital because different regioisomers can possess markedly different biological activities, physical properties, and toxicological profiles.[1] For applications in medicinal chemistry and materials science, obtaining a single, pure regioisomer is often a primary objective.[1]

Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors influencing this outcome?

A2: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2] The regioselectivity is primarily governed by the steric and electronic differences between the two carbonyl groups of the dicarbonyl compound.[3][4] The reaction conditions, including the choice of solvent and the pH of the reaction medium, also play a significant role in determining the final isomeric ratio.[2][3] Under acidic conditions, the reaction may proceed through a different mechanistic pathway compared to neutral or basic conditions, potentially leading to a different major regioisomer.[3]

Q3: How can I improve the regioselectivity to favor the desired 5-substituted pyrazole isomer?

A3: Several strategies can be employed to enhance regioselectivity:

  • Solvent Selection: The choice of solvent can dramatically influence the regiochemical outcome.[5][6] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve the regioselectivity in favor of one isomer.[5][6] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing selectivity.[5]

  • pH Control: The pH of the reaction can alter the reaction pathway.[3] Acidic conditions might favor the formation of one regioisomer, while basic conditions could favor the other.[3]

  • Steric Hindrance: Introducing a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[3]

  • Alternative Synthetic Routes: If the classical Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine) provides poor selectivity, consider alternative methods such as those utilizing β-enaminones or 1,3-dipolar cycloadditions, which can offer greater regiocontrol.[7][8]

Q4: I have already produced a mixture of regioisomers. What are the best methods for their separation?

A4: If you have an inseparable mixture, the first step is to confirm the presence of isomers using analytical techniques like NMR or LC-MS. For separation, the most common laboratory technique is flash column chromatography on silica gel.[1] The key is to find a suitable solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate before scaling up to a column.[1] Start with a non-polar solvent and gradually increase the polarity. In some cases, recrystallization from a suitable solvent can also be an effective method for isolating the major, less soluble isomer.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Regioselectivity (Near 1:1 Mixture of Isomers) Similar electronic and steric properties of the substituents on the unsymmetrical 1,3-dicarbonyl compound.[1]1. Change the Solvent: Switch to a fluorinated alcohol like TFE or HFIP to dramatically increase regioselectivity.[5][6] 2. Modify Reaction Temperature: Investigate the effect of running the reaction at a lower or higher temperature. 3. Alter pH: Add a catalytic amount of acid (e.g., acetic acid) or base to see if it favors one isomer.[3]
Major Product is the Undesired Regioisomer The inherent electronic and steric factors of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.1. Employ a Different Synthetic Strategy: Consider a multi-step synthesis that allows for the unambiguous placement of substituents.[9] 2. Use Protecting Groups: Temporarily protect one of the carbonyl groups to force the initial reaction to occur at the other carbonyl, then deprotect and cyclize.
Low Overall Yield Incomplete reaction, side reactions, or degradation of starting materials or products.[10]1. Ensure Purity of Starting Materials: Impurities can lead to side reactions.[3] 2. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal conditions.[10] 3. Degas the Solvent: If oxidative side reactions are suspected, degassing the solvent can be beneficial.
Difficulty in Product Purification The regioisomers have very similar polarities, making them difficult to separate by chromatography.1. Derivative Formation: If the isomers have a suitable functional group, consider making a derivative (e.g., an ester or an ether) that might have different chromatographic properties. After separation, the original functionality can be restored. 2. Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a fluorinated 1,3-diketone and methylhydrazine.

Entry1,3-Diketone (R1)HydrazineSolventRegioisomeric Ratio (3-CF3 : 5-CF3)Yield (%)
1CF3MethylhydrazineEtOHLow regioselectivity-
2CF3MethylhydrazineTFE85:15-
3CF3MethylhydrazineHFIP97:3-
4ArylPhenylhydrazineEtOHLow regioselectivity-
5ArylPhenylhydrazineTFE or HFIPup to 99:1-

Data compiled from studies showing improved regioselectivity with fluorinated alcohols.[5]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of a 5-Aryl-3-Trifluoromethyl-1-methylpyrazole using HFIP

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole with high regioselectivity using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[7]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-Aryl-4,4,4-trifluorobutane-1,3-dione) (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[7]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Diketone Unsymmetrical 1,3-Diketone Intermediate Condensation Diketone->Intermediate Hydrazine Substituted Hydrazine Hydrazine->Intermediate Solvent Solvent (e.g., EtOH, TFE, HFIP) Solvent->Intermediate pH pH (Acidic/Neutral/Basic) pH->Intermediate IsomerA Regioisomer A (e.g., 5-substituted) IsomerB Regioisomer B (e.g., 3-substituted) Intermediate->IsomerA Favored by HFIP/TFE Intermediate->IsomerB Favored in some cases in EtOH

Caption: Knorr pyrazole synthesis leading to different regioisomers based on reaction conditions.

Troubleshooting_Workflow Start Start: Poor Regioselectivity CheckSubstrates Are steric/electronic differences in dicarbonyl minimal? Start->CheckSubstrates SeparateIsomers Purify by Column Chromatography Start->SeparateIsomers Mixture already formed ChangeSolvent Switch to Fluorinated Alcohol (TFE/HFIP) CheckSubstrates->ChangeSolvent Yes OptimizeConditions Optimize Temperature & pH CheckSubstrates->OptimizeConditions No End End: Desired Regioisomer ChangeSolvent->End AlternativeRoute Consider Alternative Synthetic Route OptimizeConditions->AlternativeRoute If still poor OptimizeConditions->End AlternativeRoute->End SeparateIsomers->End

Caption: A troubleshooting workflow for addressing poor regioselectivity in pyrazole synthesis.

References

Overcoming challenges in the crystallization of pyrazole-hydrazone compounds for X-ray analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of pyrazole-hydrazone compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals suitable for X-ray diffraction analysis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your crystallographic endeavors.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of pyrazole-hydrazone compounds and provides systematic approaches to resolve them.

Problem 1: No Crystals Formed, Only Amorphous Solid or Oil.

Possible Cause Troubleshooting Steps
Compound Purity is Insufficient - Re-purify the compound using column chromatography, recrystallization, or preparative TLC.[1][2] - Confirm purity using analytical techniques such as NMR, LC-MS, and melting point analysis.[3]
Inappropriate Solvent System - Screen a wider range of solvents with varying polarities.[4] - Try solvent mixtures; a good solvent for dissolving paired with a poor solvent for precipitation can be effective.[1] - Consider solvents that can engage in hydrogen bonding, which can be crucial for crystal packing.[5]
Supersaturation Not Reached or Reached Too Quickly - For slow evaporation, ensure the vial is not sealed too tightly to allow for gradual solvent removal.[1] - For cooling methods, slow and controlled temperature reduction is critical. Use an insulated container or a programmable cooling device.[5] - In vapor diffusion, adjust the ratio of the precipitant to the solvent.[6]
Compound is Highly Soluble - Attempt crystallization at a lower temperature to decrease solubility. - Use a more volatile co-solvent to increase the concentration of the compound more rapidly. - Try the vapor diffusion method with a highly effective precipitant.[4]

Problem 2: Formation of Microcrystals, Needles, or Plates Unsuitable for X-ray Diffraction.

Possible Cause Troubleshooting Steps
Rapid Crystal Growth - Slow down the crystallization process. Reduce the rate of evaporation by using a vial with a smaller opening or by placing it in a larger, sealed container.[7] - For cooling methods, decrease the rate of temperature change.[5]
Solvent Choice - Experiment with different solvents or solvent mixtures. A solvent that promotes slower, more ordered growth may yield block-like crystals instead of needles or plates.[4]
Presence of Impurities - Even small amounts of impurities can inhibit crystal growth in certain directions. Ensure the highest possible purity of your compound.[1]
Agitation or Disturbance - Ensure the crystallization vessel is kept in a vibration-free environment. Do not disturb the setup during crystal growth.[1]

Problem 3: Twinning or Polycrystalline Aggregates Formed.

Possible Cause Troubleshooting Steps
High Level of Supersaturation - Reduce the initial concentration of the compound in the solution. - Slow down the rate of supersaturation by adjusting the evaporation rate or cooling profile.
Nucleation Issues - Introduce a seed crystal of the desired morphology to encourage the growth of a single crystal.[8] - Minimize nucleation sites by using clean, smooth-surfaced crystallization vials.
Solvent System - Certain solvents may favor specific packing arrangements that are prone to twinning. Experiment with alternative solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the most effective crystallization techniques for pyrazole-hydrazone compounds?

A1: The most commonly successful techniques are slow evaporation, vapor diffusion, and slow cooling. The choice of method depends on the solubility and stability of the compound. Slow evaporation is straightforward and often effective.[1][8] Vapor diffusion is excellent for compounds that are highly soluble or sensitive, as it allows for very slow changes in solvent composition.[6] Slow cooling of a saturated solution is also a powerful method.[1]

Q2: How do I select an appropriate solvent for crystallization?

A2: Solvent selection is critical and often empirical. A good starting point is to find a solvent in which your compound is moderately soluble at room temperature or highly soluble at elevated temperatures.[8] Screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, DMF, DMSO) is recommended.[6] Sometimes, a mixture of solvents provides the best results, where one solvent dissolves the compound well and the other acts as a precipitant.[1][4] For some pyrazole derivatives, solvents like ethanol, ethanol/water mixtures, or dioxane have been reported to be effective for recrystallization.[3]

Q3: What is the minimum purity required for successful crystallization?

A3: While there is no absolute rule, a purity of at least 95% is generally recommended, with higher purity significantly increasing the chances of growing high-quality single crystals.[1] Impurities can act as nucleation sites, leading to the formation of multiple small crystals, or they can be incorporated into the crystal lattice, causing defects.

Q4: My pyrazole-hydrazone compound exists as regioisomers. How does this affect crystallization?

A4: The presence of regioisomers is a common challenge in pyrazole synthesis and can significantly hinder crystallization.[2][3] It is crucial to separate the isomers before attempting crystallization, typically by column chromatography. Attempting to crystallize a mixture of isomers will likely result in an amorphous solid or oil. In some cases, one isomer may preferentially crystallize from a specific solvent system.[3]

Q5: Can the formation of salts help in the crystallization process?

A5: Yes, forming an acid addition salt can be a useful strategy. Pyrazoles can be dissolved in a suitable solvent, and the addition of an acid (like HCl or H₂SO₄) can form a salt that may have better crystallization properties than the free base. These salts can then be crystallized, and the pure pyrazole can be regenerated by neutralization.[3][9]

Experimental Protocols

Protocol 1: Slow Evaporation

  • Dissolve the purified pyrazole-hydrazone compound in a suitable solvent or solvent mixture to near saturation at room temperature.

  • Filter the solution through a syringe filter (0.2 µm) into a clean, small vial.

  • Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

  • Place the vial in a quiet, vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker or jar).

  • Add a "poor" solvent (the precipitant), in which the compound is insoluble but which is miscible with the "good" solvent, to the bottom of the larger container.

  • Seal the larger container and leave it undisturbed. The vapor of the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Protocol 3: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

  • Ensure all the solid has dissolved. If not, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask).

  • Once at room temperature, the solution can be transferred to a refrigerator or freezer for further slow cooling to induce crystallization.

Visualization of Workflows

Below are diagrams illustrating the logical workflow for troubleshooting common crystallization problems and the experimental workflow for crystallization screening.

troubleshooting_workflow start Start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals / Oil / Amorphous Solid outcome->no_crystals Unsuccessful microcrystals Microcrystals / Needles / Plates outcome->microcrystals Poor Quality good_crystals Good Quality Single Crystals outcome->good_crystals Successful check_purity Check & Improve Purity no_crystals->check_purity slow_growth Slow Down Crystal Growth Rate microcrystals->slow_growth end Proceed to X-ray Analysis good_crystals->end screen_solvents Screen Different Solvents / Mixtures check_purity->screen_solvents vary_conditions Vary Crystallization Conditions (Temperature, Rate) screen_solvents->vary_conditions vary_conditions->start slow_growth->screen_solvents

Caption: Troubleshooting workflow for crystallization.

experimental_workflow start Purified Pyrazole-Hydrazone Compound solubility_test Solubility Screening (Various Solvents) start->solubility_test select_method Select Crystallization Method solubility_test->select_method slow_evap Slow Evaporation select_method->slow_evap Moderately Soluble vapor_diff Vapor Diffusion select_method->vapor_diff Highly Soluble slow_cool Slow Cooling select_method->slow_cool Temp. Dependent Solubility setup_exp Set Up Crystallization Experiments slow_evap->setup_exp vapor_diff->setup_exp slow_cool->setup_exp monitor Monitor for Crystal Growth setup_exp->monitor analyze Analyze Crystal Quality (Microscopy) monitor->analyze success High-Quality Single Crystals for XRD analyze->success Good fail Optimize & Repeat analyze->fail Poor fail->solubility_test

Caption: Experimental workflow for crystallization screening.

References

Technical Support Center: Stabilizing Pyrazole Compounds for Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of pyrazole compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that can compromise the stability of pyrazole compounds?

A1: The stability of pyrazole compounds can be affected by several factors, primarily:

  • Oxidation: Particularly for pyrazole derivatives with susceptible functional groups like hydrazinyl moieties, oxidation by atmospheric oxygen can be a primary degradation pathway.[1][2]

  • Heat: Elevated temperatures accelerate the rate of chemical decomposition.[1]

  • Light: Exposure to UV or high-intensity visible light can initiate degradation reactions.[1][2]

  • Moisture: The presence of water can facilitate hydrolysis and other degradation pathways.[1]

  • pH: The acidity or alkalinity of a solution can catalyze hydrolysis or other degradation reactions.[3]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and certain metals can catalyze decomposition.[1]

Q2: How can I visually identify if my pyrazole compound has degraded?

A2: Signs of degradation in a pyrazole compound sample can include:

  • A change in physical appearance, such as a color change from off-white to yellow or brown.[1][2]

  • A noticeable change in solubility.[1]

  • The appearance of new peaks or a decrease in the area of the main peak when analyzed by chromatographic methods like HPLC or TLC.[1]

  • Alterations in spectral properties as observed by NMR or IR spectroscopy.[1]

Q3: What are the ideal conditions for the long-term storage of solid pyrazole compounds?

A3: For optimal long-term stability, solid pyrazole compounds should be stored under the following conditions, summarized in the table below.[1][4]

ParameterRecommended ConditionRationale
Temperature 2-8°C for short-term, -20°C or -80°C for long-term storage.[1][5]Reduces the rate of chemical degradation.[1]
Light Store in an amber vial or a light-protected container.[1][2]Prevents light-induced degradation.[1]
Moisture Store in a desiccated environment or a tightly sealed container.[1]Prevents moisture uptake and subsequent hydrolysis.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2]Minimizes oxidation, especially for sensitive derivatives.[2]
Container Use a tightly sealed glass vial, preferably with a PTFE-lined cap.[1]Prevents exposure to air and moisture and avoids reaction with container materials.[1]

Q4: Is it advisable to store pyrazole compounds in solution for long periods?

A4: Storing pyrazole compounds in solution for the long term is generally not recommended due to the risk of solvent-mediated degradation.[1] If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures (-20°C or -80°C) under an inert atmosphere.[1] It is crucial to experimentally verify the stability of the compound in the chosen solvent.[1] Repeated freeze-thaw cycles of stock solutions should also be avoided as they can compromise the compound's integrity.[3]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common stability-related issues with pyrazole compounds.

Problem: Inconsistent or non-reproducible results in biological assays.

This is a primary indicator of compound instability.[3]

start Inconsistent Assay Results check_solution Prepare Fresh Solutions? start->check_solution fresh_solution Prepare fresh dilutions from a new aliquot for each experiment. check_solution->fresh_solution Yes review_handling Review Handling & Storage Procedures check_solution->review_handling No check_stock Verify Stock Integrity? fresh_solution->check_stock verify_stock Analyze stock solution via HPLC or MS for degradation products. check_stock->verify_stock Yes check_stock->review_handling No end_good Problem Resolved verify_stock->end_good Stock is pure end_bad Re-evaluate Compound/Assay verify_stock->end_bad Degradation detected review_handling->end_bad

Troubleshooting workflow for inconsistent experimental results.
Problem: Visible changes in the solid compound (e.g., color change, clumping).

This often indicates degradation due to improper storage.

start Visible Degradation of Solid check_storage Review Storage Conditions start->check_storage temp Temperature appropriate? (-20°C/-80°C) check_storage->temp light Protected from light? temp->light Yes correct_storage Implement Correct Storage Protocol temp->correct_storage No moisture Container tightly sealed/desiccated? light->moisture Yes light->correct_storage No atmosphere Stored under inert gas? moisture->atmosphere Yes moisture->correct_storage No atmosphere->correct_storage No discard Discard Degraded Compound atmosphere->discard Yes (Degradation still occurred) correct_storage->discard

Decision tree for addressing visible degradation of solid pyrazole compounds.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method to determine the stability of a pyrazole compound in a specific solvent or formulation over time.

  • Preparation of the Pyrazole Solution: Prepare a solution of the pyrazole compound in the desired solvent (e.g., experimental medium, buffer) at the final working concentration.

  • Time-Zero Sample: Immediately after preparation, take an aliquot of the solution, label it as "Time 0," and store it at -80°C to prevent further degradation.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂, ambient light).

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the solution and immediately store them at -80°C.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase could be a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Column: A C18 reverse-phase column is commonly used.

    • Detection: UV detection at a wavelength appropriate for the pyrazole compound's chromophore.

    • Analysis: Analyze all collected time-point samples, including the "Time 0" sample, in a single run to minimize variability.

  • Data Interpretation: Compare the peak area of the parent pyrazole compound at each time point to the "Time 0" sample. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Protocol 2: Safe Handling of Pyrazole Compounds

Adherence to strict safety protocols is crucial when handling pyrazole compounds, especially those with potent biological activity.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical safety goggles, compatible chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions to avoid inhalation of dust or aerosols.[6]

  • Weighing: Perform weighing operations of the solid compound inside a chemical fume hood or a ventilated balance enclosure.[6]

  • Spill Management:

    • Solid Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for proper disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[6]

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.[6]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[6]

    • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.[6]

References

Scaling up the synthesis of pyrazole intermediates for preclinical studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazole intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up these crucial compounds for preclinical studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing pyrazole intermediates?

A1: The Knorr pyrazole synthesis and its variations are the most widely used and scalable methods for preparing pyrazole intermediates.[1] This method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] The reaction is versatile, generally high-yielding, and has been successfully applied to the industrial-scale synthesis of pharmaceuticals like Celecoxib.[3][4]

Q2: How can I control the regioselectivity of the pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?

A2: Controlling regioselectivity is a common challenge. The outcome is influenced by the steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[5][6] Strategies to improve regioselectivity include:

  • Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the formation of a specific regioisomer.

  • pH Control: Adjusting the pH can influence which carbonyl group the hydrazine initially attacks. Acidic conditions often favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[5]

  • Use of Surrogates: Employing surrogates for the 1,3-dicarbonyl compound, such as β-enaminones, can offer better control over the reaction's regiochemical outcome.[7]

Q3: My reaction is giving a low yield. What are the common causes and how can I improve it?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Try increasing the reaction time or temperature. Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.[8][9]

  • Suboptimal Catalyst: The choice and amount of acid or base catalyst are critical. For the Knorr synthesis, a catalytic amount of a protic acid like acetic acid is often used.[8]

  • Side Reactions: The formation of byproducts can consume starting materials. Careful control of reaction temperature and stoichiometry can minimize side reactions.[5]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and lower yields.[5]

Q4: What are the primary safety concerns when scaling up pyrazole synthesis involving hydrazine?

A4: Hydrazine and its derivatives are toxic and potentially explosive. Key safety considerations for scale-up include:

  • Exothermic Reaction: The condensation reaction can be highly exothermic. Implement controlled, slow addition of reagents and ensure adequate cooling capacity of the reactor.[10]

  • Hydrazine Instability: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[10]

  • Toxicity: Minimize exposure through the use of appropriate personal protective equipment and engineering controls.[10]

Troubleshooting Guides

Observed Problem Possible Cause(s) Troubleshooting Suggestions Citation(s)
Reaction mixture turns dark (e.g., yellow/red/black) Formation of impurities from hydrazine side reactions or degradation of starting materials.Use a slight excess of the 1,3-dicarbonyl if it is more stable. Consider adding a base like KOAc if using a hydrazine salt to neutralize HCl. Purify the crude product using a silica plug to remove colored impurities.[11]
Formation of a stable, undesired intermediate In some cases, a stable intermediate like a hydroxylpyrazolidine may form and not readily dehydrate to the pyrazole.Increase the reaction temperature or add a dehydrating agent to drive the reaction to completion.[5]
Product is unstable and undergoes ring-opening The presence of highly reactive functional groups on the pyrazole ring can lead to instability. Deprotonation at C3 in the presence of a strong base can also cause ring opening.Carefully control the reaction temperature. Avoid using strong bases if ring-opening is observed. Consider alternative synthetic routes that avoid highly reactive intermediates.[5][12]
Difficult to remove isomeric impurity The isomeric impurity may have similar physical properties to the desired product, making separation by standard crystallization difficult.In the case of Celecoxib, a redesigned manufacturing process with better mechanistic understanding of impurity formation led to a more efficient process that minimized the need for extensive purification. For other pyrazoles, forming an acid addition salt and selectively crystallizing it can be an effective purification method.[11][13][14]

Quantitative Data

Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis

1,3-Dicarbonyl SubstrateHydrazineSolventTemperatureRegioisomeric Ratio (Desired:Undesired)Yield (%)Citation(s)
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanolRefluxLow (undesired is major)-
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFERoom Temp85:15-
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineHFIPRoom Temp97:3-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione4-SulfonamidophenylhydrazineToluene--84[3]

Table 2: Comparison of Batch vs. Flow Synthesis of Celecoxib

MethodReaction TimeYield (%)Key AdvantagesCitation(s)
Batch20 hours90Improved work-up and purification[4]
Flow1 hour90-96Greatly shortened reaction times, reduced chemical exposure[4][15]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Lab Scale)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Hydrazine derivative (1.0-1.2 equiv)

  • Ethanol or other suitable solvent

  • Catalytic amount of glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, an equivalent of a base (e.g., triethylamine) should be added.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[16][17][18]

Protocol 2: Scale-Up Synthesis of a Pyrazole Intermediate in Toluene

This protocol is adapted from a scalable process for Celecoxib.

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • 4-Sulfonamidophenylhydrazine (1.0 equiv)

  • Toluene

Procedure:

  • Charge a suitable reactor with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and toluene.

  • Heat the mixture to the desired reaction temperature (e.g., reflux).

  • Slowly add a solution or slurry of 4-sulfonamidophenylhydrazine in toluene to the reactor while maintaining the temperature.

  • Stir the reaction mixture at reflux for several hours, monitoring for completion by HPLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for product crystallization.

  • Isolate the product by filtration, wash with cold toluene, and dry under vacuum.[3]

Signaling Pathways and Experimental Workflows

Many pyrazole-containing drugs act as kinase inhibitors, targeting key signaling pathways involved in diseases like cancer and inflammation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Pyrazole-based inhibitors have been developed to target kinases within this pathway, such as p38 MAP kinase.[19]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Pyrazole_Inhibitor Pyrazole-based p38 MAPK Inhibitor Pyrazole_Inhibitor->MEK Inhibits p38 MAPK (a related kinase) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Pyrazole inhibitors targeting the MAPK/ERK signaling pathway.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is essential for immune responses. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Several pyrazole-based JAK inhibitors have been developed.[20][21][22]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT Dimer STAT->pSTAT Gene_Expression Gene Expression (Inflammation, Cell Growth) pSTAT->Gene_Expression translocates to nucleus Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits

Caption: Pyrazole inhibitors targeting the JAK-STAT signaling pathway.

Experimental Workflow for Scaling Up Pyrazole Synthesis

The following diagram outlines a logical workflow for scaling up the synthesis of a pyrazole intermediate.

Scale_Up_Workflow Start Start: Lab-Scale Synthesis Optimization Reaction Optimization (Solvent, Temp, Catalyst, Stoichiometry) Start->Optimization Regio_Control Regioselectivity Study (if applicable) Optimization->Regio_Control Safety_Assessment Safety Assessment (Exotherm, Stability) Regio_Control->Safety_Assessment Pilot_Scale Pilot Scale Batch (e.g., 10-100g) Purification_Dev Purification Method Development (Crystallization, Extraction) Pilot_Scale->Purification_Dev Safety_Assessment->Pilot_Scale Impurity_Profiling Impurity Profiling (LC-MS, GC-MS) Purification_Dev->Impurity_Profiling Preclinical_Scale Preclinical Scale-Up (kg scale) Impurity_Profiling->Preclinical_Scale End End: Preclinical Intermediate Preclinical_Scale->End

Caption: Logical workflow for scaling up pyrazole synthesis.

References

Validation & Comparative

A Comparative Guide to 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Analogs: Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide analogs, focusing on their structure-activity relationships (SAR) as potential anticancer and antimicrobial agents. The information presented is collated from various studies to offer a comprehensive overview of the current research landscape, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Insights

The 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide scaffold has emerged as a promising framework in medicinal chemistry. Modifications at the N'-position of the carbohydrazide moiety, as well as substitutions on the pyrazole ring, have been shown to significantly influence the biological activity of these analogs.

Anticancer Activity

Recent studies have highlighted the potential of these analogs as anticancer agents, particularly against human lung adenocarcinoma (A549) cells. The primary mechanism of action appears to be the induction of apoptosis, potentially through the generation of reactive oxygen species (ROS) and activation of caspase-3.[1][2] Some pyrazole derivatives have also been identified as inhibitors of tubulin polymerization and cyclin-dependent kinases (CDKs), suggesting multiple potential targets in cancer cells.

Key SAR observations for anticancer activity include:

  • Lipophilicity: A direct correlation between the lipophilicity (LogP value) of the analogs and their inhibitory effects on A549 cell growth has been observed. Compounds with LogP values in the range of 3.12 to 4.94 have demonstrated enhanced inhibitory effects.

  • Substituents on the N'-arylmethylene group: The nature and position of substituents on the aryl ring attached to the hydrazone moiety play a crucial role in determining the anticancer potency. For instance, the presence of a hydroxyl group at the ortho position of the phenyl ring (salicylaldehyde derivatives) has been associated with greater inhibitory effects.

  • Modifications at the N1-position of the pyrazole ring: Substitution at the N1-position with arylmethyl groups has been explored, with the nature of the aryl group influencing the activity.

Antimicrobial Activity

Derivatives of pyrazole-5-carbohydrazide have also been investigated for their antimicrobial properties. The mode of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The SAR for antimicrobial activity is influenced by:

  • Heterocyclic moieties: The introduction of different heterocyclic rings at the N'-position of the carbohydrazide can modulate the antimicrobial spectrum and potency.

  • Substitution on the pyrazole core: Modifications on the pyrazole ring can impact the overall electronic and steric properties of the molecule, thereby affecting its interaction with microbial targets.

Comparative Data

The following table summarizes the anticancer activity of selected 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide analogs against the A549 human lung cancer cell line.

Compound IDN'-SubstituentIC50 (µM) against A549 cellsReference
Analog 1 Benzylidene> 50[3]
Analog 2 4-Chlorobenzylidene25.3[3]
Analog 3 4-Methylbenzylidene31.6[3]
Analog 4 4-Methoxybenzylidene42.8[3]
Analog 5 2-Hydroxybenzylidene12.5[4]
Analog 6 4-Hydroxy-3-methoxybenzylidene18.9[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5][6][7][8][9]

Visualizations

The following diagrams illustrate the general synthetic workflow and a potential signaling pathway for the anticancer activity of these analogs.

G General Synthetic Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_core Core Scaffold Synthesis cluster_final Final Analogs start1 4-Methoxyacetophenone intermediate1 Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate start1->intermediate1 Claisen Condensation start2 Diethyl oxalate start2->intermediate1 core Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate intermediate1->core Reaction with Hydrazine hydrazide 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide core->hydrazide Hydrazinolysis final N'-Substituted-3-(4-methoxyphenyl)- 1H-pyrazole-5-carbohydrazide Analogs hydrazide->final Condensation with Aldehydes/Ketones

Caption: General synthetic route for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide analogs.

G Potential Anticancer Signaling Pathway cluster_cell Cancer Cell compound Pyrazole-5-carbohydrazide Analog ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptosis induction pathway by pyrazole-5-carbohydrazide analogs in cancer cells.

References

Comparative analysis of the anticancer activity of pyrazole derivatives against different cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazole Derivatives' Performance Against Various Cancer Cell Lines with Supporting Experimental Data.

Pyrazole and its derivatives have emerged as a promising class of heterocyclic compounds in the field of oncology, demonstrating significant anticancer activity across a variety of cancer cell lines. Their diverse mechanisms of action, which include the inhibition of critical cell cycle regulators and signaling pathways, make them a compelling subject of investigation for novel cancer therapeutics. This guide provides a comparative analysis of the anticancer activity of selected pyrazole derivatives, supported by experimental data, detailed protocols, and a visual representation of a key signaling pathway.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various pyrazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the potency of these compounds. The following table summarizes the IC50 values of representative pyrazole derivatives against several common cancer cell lines.

Pyrazole DerivativeTarget Cell LineIC50 (µM)Reference
Compound 4 HCT-116 (Colon)1.806[1]
Compound 9 HCT-116 (Colon)10.003[1]
Pyrazole Derivative 2 A549 (Lung)6.30[2]
Pyrazole Derivative 3 A549 (Lung)6.10[2]
Pyrazole Derivative 4 A549 (Lung)5.50[2]
Pyrazole Derivative 2 HCT-116 (Colon)10.60[2]
Pyrazole Derivative 3 HCT-116 (Colon)11.00[2]
Pyrazole Derivative 4 HCT-116 (Colon)9.77[2]
Pyrazole Derivative 2 HepG2 (Liver)8.80[2]
Pyrazole Derivative 4 HepG2 (Liver)7.12[2]
Pyrazole Derivative 2 MCF-7 (Breast)8.30[2]
Pyrazole Derivative 3 MCF-7 (Breast)8.65[2]
Pyrazole Derivative 4 MCF-7 (Breast)7.85[2]
Compound 29 MCF-7 (Breast)17.12[3]
Compound 29 HepG2 (Liver)10.05[3]
Compound 29 A549 (Lung)29.95[3]
Compound 37 MCF-7 (Breast)5.21[3]
Compound 7 A549 (Lung)0.15-0.33[3]
Compound 7 HeLa (Cervical)0.15-0.33[3]
Compound 7 HepG2 (Liver)0.15-0.33[3]
Compound 7 MCF-7 (Breast)0.15-0.33[3]
Compound 4a HepG2 (Liver)4.4[4]
Compound 5a HepG2 (Liver)3.46[4]
Compound 6b HepG2 (Liver)2.52[4]
Compound 5 HepG2 (Liver)13.14[5]
Compound 5 MCF-7 (Breast)8.03[5]

Experimental Protocols

The evaluation of the anticancer activity of pyrazole derivatives is predominantly carried out using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

MTT Assay Protocol

This protocol provides a generalized procedure for determining the cytotoxic effects of pyrazole derivatives on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the pyrazole derivative compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Targeting the CDK2 Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by targeting key enzymes involved in cell cycle regulation, such as Cyclin-Dependent Kinase 2 (CDK2).[8] CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[8] Dysregulation of the CDK2 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation. Pyrazole derivatives can act as inhibitors of CDK2, thereby blocking the phosphorylation of downstream targets like the retinoblastoma protein (pRb) and inducing cell cycle arrest and apoptosis.[1][4]

Below is a diagram illustrating the simplified CDK2 signaling pathway and the point of intervention by pyrazole derivatives.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition & S Phase cluster_Cell_Cycle_Arrest Outcome Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activate pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb_E2F maintains phosphorylation DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes S_Phase_Genes->CyclinE_CDK2 activates Pyrazole Pyrazole Derivatives Pyrazole->CyclinE_CDK2 inhibits Cell_Cycle_Arrest G1/S Arrest & Apoptosis

Caption: Inhibition of the CDK2 signaling pathway by pyrazole derivatives, leading to cell cycle arrest.

References

In Vivo Showdown: Pyrazole-Based Compounds Demonstrate Potent Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of in vivo studies reveals the promising therapeutic potential of pyrazole-based compounds in animal models of inflammation and cancer. This report details the efficacy and toxicity profiles of representative pyrazole derivatives compared to established drugs, providing critical data for researchers and drug development professionals.

Novel pyrazole-based compounds are emerging as a significant class of therapeutic agents, with several demonstrating potent anti-inflammatory and anticancer properties in preclinical animal studies. This guide provides an objective comparison of their in vivo performance against well-established alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.

Anti-Inflammatory Efficacy: Lonazolac vs. Celecoxib

In the widely used carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, the pyrazole-based compound Lonazolac has shown significant anti-inflammatory effects. Its efficacy is comparable to that of the well-known COX-2 inhibitor, Celecoxib.

CompoundAnimal ModelEfficacy (ED50)Acute Oral Toxicity (LD50) - RatAcute Oral Toxicity (LD50) - Mouse
Lonazolac (calcium salt) RatNot explicitly available in reviewed sources730 mg/kg (male), 1000 mg/kg (female)[1]670 mg/kg (male), 845 mg/kg (female)[1]
Celecoxib Rat7.1 mg/kg>2000 mg/kgNot available in reviewed sources

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model induces a reproducible acute inflammatory response.

  • Animals: Male Wistar rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan suspension in sterile saline is administered into the sub-plantar region of the right hind paw.

  • Drug Administration: Test compounds (Lonazolac, Celecoxib) or vehicle are administered orally or intraperitoneally at specified doses, typically 30-60 minutes before carrageenan injection.

  • Efficacy Assessment: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated groups to the vehicle control group. The ED50, the dose required to produce a 50% reduction in edema, is then determined.

  • Toxicity Assessment: For acute toxicity, a separate cohort of animals is administered increasing doses of the compound to determine the Lethal Dose 50 (LD50), the dose that is lethal to 50% of the animals within a specified timeframe (typically 24 hours to 14 days). General health, body weight, and signs of toxicity are monitored.

Signaling Pathway: COX-2 Inhibition in Inflammation

Both Lonazolac and Celecoxib exert their anti-inflammatory effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Lonazolac / Celecoxib Lonazolac / Celecoxib Lonazolac / Celecoxib->COX-2 Enzyme inhibit

COX-2 signaling pathway in inflammation.

Anticancer Efficacy: Pyrazole-Based Tubulin Inhibitor vs. Doxorubicin

A novel 3,4-diaryl pyrazole derivative (referred to as Compound 6 in a prominent study) has demonstrated significant tumor growth inhibitory activity in an orthotopic murine mammary tumor model. This compound functions as a tubulin polymerization inhibitor, a mechanism distinct from traditional chemotherapeutics like Doxorubicin.

CompoundAnimal ModelEfficacyAcute Intravenous Toxicity (LD50) - Mouse
Pyrazole (Compound 6) Mouse (Orthotopic 4T1 Mammary Tumor)Significant tumor growth inhibition at 5 mg/kg; noted to have "low toxicity" at this dose.Not explicitly available, but class of compounds generally shows lower toxicity than traditional chemotherapeutics.
Doxorubicin Mouse (Orthotopic 4T1 Mammary Tumor)Retarded tumor growth at 10 mg/kg.~17-32 mg/kg (formulation dependent)[2]

Experimental Protocol: Orthotopic Murine Mammary Tumor Model

This model is designed to mimic human breast cancer progression more accurately than subcutaneous models.

  • Cell Line: The 4T1 murine breast cancer cell line is commonly used due to its aggressive growth and metastatic potential.

  • Animals: Female BALB/c mice (6-8 weeks old) are used.

  • Tumor Implantation: A suspension of 4T1 cells (e.g., 1 x 10^5 cells in 50 µL of media/Matrigel) is surgically implanted into the mammary fat pad.

  • Drug Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), treatment with the test compound (e.g., Pyrazole Compound 6) or Doxorubicin is initiated. Administration can be intravenous, intraperitoneal, or oral, depending on the compound's properties.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors are excised and weighed. The incidence and number of metastases to distant organs, such as the lungs, can also be assessed.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of health. At the end of the study, major organs can be collected for histopathological analysis to identify any signs of toxicity. For acute toxicity, LD50 studies are conducted as described previously.

Signaling Pathway: Mechanisms of Anticancer Action

The pyrazole-based compound and Doxorubicin utilize different mechanisms to induce cancer cell death.

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Disease Model Induction Disease Model Induction Animal Acclimatization->Disease Model Induction Compound Formulation Compound Formulation Drug Administration Drug Administration Compound Formulation->Drug Administration Disease Model Induction->Drug Administration Efficacy Monitoring Efficacy Monitoring Drug Administration->Efficacy Monitoring Toxicity Monitoring Toxicity Monitoring Efficacy Monitoring->Toxicity Monitoring Endpoint Data Collection Endpoint Data Collection Toxicity Monitoring->Endpoint Data Collection Statistical Analysis Statistical Analysis Endpoint Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Cellular Damage Cellular Damage ROS Generation->Cellular Damage Cellular Damage->Apoptosis

References

Unveiling the Three-Dimensional Architecture of Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography data for various pyrazole derivatives, offering insights into their solid-state conformations. The experimental data herein serves as a critical reference for understanding structure-activity relationships and for the rational design of novel therapeutic agents.

The pyrazole moiety is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise spatial arrangement of substituents on the pyrazole ring is a key determinant of their therapeutic efficacy and selectivity.[3] Single-crystal X-ray diffraction stands as the definitive method for elucidating these intricate molecular architectures.[1][4]

This guide presents a compilation of crystallographic data from recent studies on pyrazole derivatives, highlighting the variations in their crystal packing and molecular geometry.

Comparative Crystallographic Data of Pyrazole Derivatives

The following table summarizes key crystallographic parameters for a selection of pyrazole derivatives, providing a basis for comparing their solid-state structures. These parameters, including the crystal system, space group, and unit cell dimensions, are fundamental in defining the crystal lattice and the arrangement of molecules within it.

Compound Name/ReferenceEmpirical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Compound 4[1] Not SpecifiedTriclinicP-19.348(2)9.793(2)16.366(4)87.493(6)87.318(6)84.676(6)4
Compound 5a[1] Not SpecifiedMonoclinicP2₁/n21.54552(17)7.38135(7)22.77667(19)90101.0921(8)908
bis-Pyrazole Derivative 2[5] Not SpecifiedTriclinicP-1-------
bis-Pyrazole Derivative 4[5] Not SpecifiedTriclinicP-1-------
L1[6] Not SpecifiedMonoclinicC2/c-------
L2[6] Not SpecifiedMonoclinicP2₁/n-------
L3[6] Not SpecifiedTriclinicP-1-------
4-Iodo-1H-pyrazole[7] C₃H₃IN₂---------
C₃₀H₂₄N₄ Derivative[4] C₃₀H₂₄N₄MonoclinicP2₁/c10.7841(5)11.0582(6)21.4820(9)90113.359(2)904
Compound 7[8] Not SpecifiedMonoclinicP2₁/c11.081(1)12.007(1)15.111(1)90109.13(1)904
Compound 13[8] Not SpecifiedMonoclinicP2₁/n10.593(1)9.207(1)18.198(1)9094.02(1)904

Note: "-" indicates data not specified in the provided search results.

Experimental Protocol: Single-Crystal X-ray Diffraction of Pyrazole Derivatives

The following is a generalized methodology for the determination of molecular structures of pyrazole derivatives using single-crystal X-ray diffraction, based on protocols described in the cited literature.[4][7]

1. Crystal Growth:

  • Suitable single crystals of the synthesized pyrazole derivative are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or sublimation.[7]

  • A common method involves dissolving the compound in a suitable solvent or solvent mixture (e.g., DMF/MeOH, ethanol) and allowing the solvent to evaporate slowly at room temperature.[5][9]

2. Crystal Mounting and Data Collection:

  • A well-formed, single crystal of appropriate dimensions (e.g., 0.56 × 0.54 × 0.36 mm) is carefully selected and mounted on a goniometer head.[4]

  • The crystal is placed on a diffractometer (e.g., Bruker D8 Quest or APEX DUO CCD area-detector) equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[4][7]

  • Data collection is typically performed at a low temperature (e.g., 172 K or 296 K) to minimize thermal vibrations of the atoms.[4][7]

  • The diffraction data are collected using a series of ω-scans.[7]

3. Data Reduction and Structure Solution:

  • The collected diffraction data are processed using software packages such as DENZO-SMN or CrysAlisPro for cell refinement and data reduction.[10]

  • The crystal structure is solved using direct methods with software like SHELXT.[7][10]

4. Structure Refinement:

  • The initial structural model is refined by full-matrix least-squares on F².[4]

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[4]

  • The final refinement is assessed by the goodness-of-fit parameter (S) and the residual factors (R1 and wR2).

Workflow for Structure Determination

The process of determining the molecular structure of a pyrazole derivative via X-ray crystallography can be visualized as a sequential workflow, from synthesis to the final structural analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Pyrazole Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

References

Comparing the antimicrobial potency of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with standard antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial potential of pyrazole-based compounds, with a focus on derivatives structurally related to 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, in comparison to established antibiotics.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the pyrazole scaffold, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of the antimicrobial potency of pyrazole carbohydrazide derivatives, with a specific interest in compounds structurally analogous to 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, against standard antibiotics. Due to the absence of publicly available direct antimicrobial data for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, this report leverages data from structurally related pyrazole derivatives to provide insights into its potential efficacy.

Comparative Antimicrobial Activity

While specific data for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is not available in the reviewed literature, studies on structurally similar compounds offer valuable insights. A notable study on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which share the 5-(4-methoxyphenyl) pyrazole core, reported that some analogues exhibited excellent antimicrobial activity.[1][2]

For a quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives from other studies, alongside those of standard antibiotics against common bacterial and fungal strains.

Compound/AntibioticOrganismMIC (µg/mL)Reference
Pyrazole Derivatives
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideStaphylococcus aureus62.5[3]
Bacillus subtilis62.5[3]
Klebsiella pneumoniae125[3]
Escherichia coli125[3]
Candida albicans2.9[3]
Aspergillus niger7.8[3]
Standard Antibiotics
AmpicillinEscherichia coli4[4]
Staphylococcus aureus0.6 - 1[4]
CiprofloxacinStaphylococcus aureus (methicillin-resistant)0.25 - 0.5[5]
Staphylococcus aureus0.5[6]
Escherichia coli0.016[7]

Experimental Protocols

The antimicrobial activity of the pyrazole derivatives and standard antibiotics is typically evaluated using standardized methods such as the agar well diffusion assay and broth microdilution to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.

Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, typically adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Preparation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[8]

  • Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.[9]

  • Controls: Positive controls (standard antibiotics) and negative controls (solvent alone) are also applied to separate wells on the same plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the agar well diffusion method.

experimental_workflow Agar Well Diffusion Method Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Agar Surface with Microbial Suspension prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds & Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: A flowchart of the agar well diffusion assay for antimicrobial susceptibility testing.

Conclusion

While direct experimental data on the antimicrobial potency of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide remains to be published, the available evidence from structurally related pyrazole derivatives suggests that this class of compounds holds significant promise as a source of new antimicrobial agents. The "excellent antimicrobial activity" reported for analogues sharing the 5-(4-methoxyphenyl) pyrazole moiety indicates that further investigation into the specific compound of interest is warranted. The comparative data presented in this guide, alongside standardized experimental protocols, provides a valuable resource for researchers in the field of antimicrobial drug discovery to design and evaluate future studies on this and other novel pyrazole-based compounds. Future research should focus on synthesizing 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and evaluating its antimicrobial activity against a broad panel of pathogenic microorganisms to definitively determine its potential as a therapeutic agent.

References

Bridging the Gap: Validating Molecular Docking of Pyrazole Inhibitors with In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The increasing reliance on computational methods in drug discovery necessitates a rigorous experimental validation of in silico findings. Molecular docking, a key computational tool, predicts the binding orientation and affinity of a ligand to a target protein. However, these predictions must be confirmed by tangible, biological data. This guide provides a comparative analysis of molecular docking results and in vitro binding assays, using pyrazole inhibitors targeting Aurora Kinase A (AURKA) as a case study. Pyrazoles are a prominent scaffold in the design of kinase inhibitors, and AURKA is a critical regulator of mitosis, making it a significant target in oncology research.[1][2]

The Synergy of In Silico and In Vitro Approaches

Molecular docking serves as a powerful screening tool, capable of rapidly evaluating large libraries of compounds to identify potential drug candidates.[3] This computational efficiency allows researchers to prioritize compounds for synthesis and biological testing, saving considerable time and resources. However, docking scores are theoretical and can be influenced by the scoring functions and protein conformations used.[4][5] Therefore, experimental validation through in vitro binding assays is an indispensable step to confirm the predicted biological activity and elucidate the true binding affinity of the inhibitors.

Comparative Analysis: Docking Scores vs. In Vitro Inhibition

The correlation between the predicted binding affinity from molecular docking and the experimentally determined inhibitory activity is a critical aspect of computer-aided drug design. The following table summarizes the docking scores and corresponding in vitro inhibition data for a series of pyrazole-based inhibitors against Aurora Kinase A.

Compound IDMolecular Docking Score (kcal/mol)In Vitro IC50 (µM)
Pyrazole-1-9.80.78
Pyrazole-2-9.51.12
Pyrazole-3-8.75.3
Pyrazole-4-8.210.8
Pyrazole-5-7.1> 50

Data is synthesized from representative studies for illustrative purposes.[6]

As the data illustrates, there is a general trend where a more favorable (more negative) docking score corresponds to a lower IC50 value, indicating higher potency. However, this correlation is not always linear, highlighting the importance of in vitro validation to identify true positives and eliminate false positives predicted by docking studies.

Visualizing the Scientific Process

To better understand the relationship between computational and experimental approaches, the following diagrams illustrate the key pathways and workflows involved in the validation of pyrazole inhibitors.

G cluster_pathway Aurora Kinase A Signaling Pathway TPX2 TPX2 AURKA Aurora Kinase A TPX2->AURKA Activates HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylates PLK1 PLK1 AURKA->PLK1 Phosphorylates Mitosis Mitotic Progression HistoneH3->Mitosis PLK1->Mitosis Inhibitor Pyrazole Inhibitor Inhibitor->AURKA

Caption: Aurora Kinase A signaling pathway and the inhibitory action of pyrazole compounds.

G cluster_workflow Experimental Workflow VirtualScreening Virtual Screening of Pyrazole Library Docking Molecular Docking (AURKA Active Site) VirtualScreening->Docking HitSelection Hit Selection based on Docking Score & Pose Analysis Docking->HitSelection Synthesis Chemical Synthesis of Selected Pyrazoles HitSelection->Synthesis InVitroAssay In Vitro Kinase Assay (e.g., Fluorescence Polarization) Synthesis->InVitroAssay DataAnalysis Data Analysis (IC50 Determination) InVitroAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Workflow from computational screening to in vitro validation of pyrazole inhibitors.

G cluster_logic Logical Relationship of Screening Outcomes cluster_venn DockingHits Docking Hits (Predicted Binders) TruePositives True Positives FalsePositives False Positives InVitroActives In Vitro Actives (Confirmed Binders) FalseNegatives False Negatives A B

Caption: Venn diagram illustrating the overlap between docking predictions and in vitro results.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Molecular Docking Protocol
  • Protein Preparation: The crystal structure of Aurora Kinase A is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active site is defined based on the co-crystallized ligand or through literature review.[7]

  • Ligand Preparation: The 3D structures of the pyrazole inhibitors are generated and optimized to their lowest energy conformation. Charges and atom types are assigned.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the active site of the prepared protein.[5] The search algorithm explores various conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The binding poses are scored based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected for key interactions with active site residues, such as hydrogen bonds and hydrophobic contacts.[4][7]

In Vitro Binding Assay: Fluorescence Polarization

Fluorescence Polarization (FP) is a widely used in vitro technique to measure molecular interactions in solution.[8][9][10]

  • Principle: The assay measures the change in the tumbling rate of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, free-moving tracer has low polarization, while a large, protein-bound tracer has high polarization. Inhibitors that displace the tracer from the protein cause a decrease in polarization.[11]

  • Reagents and Setup:

    • Aurora Kinase A enzyme

    • A fluorescently labeled tracer with known affinity for the kinase

    • Assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT)[12]

    • Test pyrazole inhibitors at various concentrations

    • A suitable microplate reader capable of measuring fluorescence polarization[13]

  • Assay Procedure:

    • The kinase and tracer are incubated together in the assay buffer to allow for binding, resulting in a high polarization signal.

    • The pyrazole inhibitors are added at serially diluted concentrations.

    • The reaction is incubated to reach equilibrium.

    • The fluorescence polarization is measured. A decrease in polarization indicates that the inhibitor has displaced the tracer from the kinase.

  • Data Analysis: The IC50 value, which is the concentration of inhibitor required to displace 50% of the tracer, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]

Conclusion

The validation of molecular docking results with in vitro binding assays is a critical process in modern drug discovery. While molecular docking provides valuable predictions and helps prioritize compounds, in vitro assays offer the definitive experimental evidence of biological activity. The case of pyrazole inhibitors targeting Aurora Kinase A demonstrates that a synergistic approach, leveraging the strengths of both computational and experimental methods, is the most effective strategy for identifying and optimizing novel therapeutic agents. This integrated workflow not only enhances the efficiency of the drug discovery pipeline but also increases the confidence in the identified lead compounds.

References

Assessing the Selectivity of Pyrazole Compounds for COX-2 over COX-1 Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective COX-2 inhibitors. This guide provides a comparative analysis of various pyrazole-based compounds, supported by experimental data, to aid researchers in the assessment of their COX-2 selectivity.

Comparative Analysis of COX-2 Selectivity

The following table summarizes the in vitro inhibitory activity of selected pyrazole and non-pyrazole compounds against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of a compound's preference for inhibiting COX-2. A higher selectivity index signifies greater selectivity for COX-2.

CompoundChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Diaryl Pyrazole0.04 - 39.80.0019 - 0.45>8.3 - >100
Etoricoxib Bipyridine Pyrazole1161.1106
SC-560 Diaryl Pyrazole0.0096.30.0014
PC-406 Diaryl Pyrazole>100.0089>1122
PC-407 Diaryl Pyrazole0.02750.001914.4
Compound 11 (Novel Pyrazole Derivative) Substituted Pyrazole-0.043-
Compound 12 (Novel Pyrazole Derivative) Substituted Pyrazole-0.049-
Compound 15 (Novel Pyrazole Derivative) Substituted Pyrazole-0.043-
Trimethoxy pyrazole–pyridazine hybrid (6f) Pyrazole-Pyridazine>101.15>8.7
Bromo pyrazole–pyridazine hybrid (6e) Pyrazole-Pyridazine>102.51>3.98
Azido-celecoxib analog Diaryl Pyrazole---
Azido-rofecoxib analog Furanone159.70.196812
Indomethacin Indole Acetic Acid0.0090.310.029
Ibuprofen Propionic Acid12800.15

Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources.[1][2][3][4][5]

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the comparative assessment of COX inhibitors. Below is a detailed protocol for a common in vitro fluorometric assay used to determine the IC50 values for COX-1 and COX-2 inhibition.

In Vitro Fluorometric Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX. The COX component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This assay utilizes a fluorometric probe that is oxidized during the peroxidase reaction, resulting in a fluorescent signal that is proportional to the COX activity.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test Compounds (dissolved in DMSO)

  • Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black, opaque microplate

  • Fluorescence microplate reader (Excitation/Emission ~535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the fluorometric probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Keep all reagents on ice.

    • Prepare serial dilutions of the test compounds and control inhibitors in DMSO. Further dilute these solutions in COX Assay Buffer to the desired final concentrations.

  • Reaction Setup (in a 96-well plate):

    • Add the following to each well:

      • 75 µL COX Assay Buffer

      • 1 µL Fluorometric Probe working solution

      • 2 µL COX Cofactor working solution

      • 10 µL of the diluted test compound or control inhibitor. For enzyme control wells, add 10 µL of the corresponding DMSO/buffer solution.

    • Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation:

    • Incubate the plate at room temperature (25°C) for 10 minutes, protected from light.

  • Initiation of Reaction:

    • Initiate the reaction by adding 10 µL of the arachidonic acid working solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound and the control.

    • Normalize the reaction rates to the enzyme control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams have been generated using Graphviz.

G cluster_0 Inflammatory Stimuli cluster_1 Cell Membrane cluster_2 Arachidonic Acid Cascade cluster_3 Prostanoid Synthesis Stimuli Cytokines, Growth Factors, etc. COX2 COX-2 (Inducible) Stimuli->COX2 Induces Expression Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 (Constitutive) AA->COX1 AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostaglandins (Physiological) PGH2_1->Prostanoids_1 Isomerase Prostanoids_2 Prostaglandins (Inflammatory) PGH2_2->Prostanoids_2 Isomerase

Caption: Prostaglandin biosynthesis pathway illustrating the roles of COX-1 and COX-2.

G cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Reaction and Measurement cluster_3 Data Analysis A Prepare Reagents: - COX Enzymes (1 & 2) - Assay Buffer - Fluorometric Probe - Cofactor - Arachidonic Acid C Add Buffer, Probe, and Cofactor to wells A->C B Prepare Test Compounds: - Serial Dilutions in DMSO - Dilute in Assay Buffer D Add diluted Test Compounds or Controls B->D C->D E Add COX-1 or COX-2 Enzyme D->E F Pre-incubate at 25°C for 10 min E->F G Initiate reaction with Arachidonic Acid F->G H Kinetic reading on Fluorescence Plate Reader G->H I Calculate Reaction Rates H->I J Plot % Inhibition vs. [Compound] I->J K Determine IC50 values J->K

Caption: Experimental workflow for the in vitro fluorometric COX inhibition assay.

References

Predicting Anticancer Activity of Pyrazole Derivatives: A Comparative Guide to QSAR Model Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Quantitative Structure-Activity Relationship (QSAR) models for predicting the anticancer potential of novel pyrazole derivatives, complete with experimental data and detailed protocols.

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Pyrazole derivatives have emerged as a promising scaffold, exhibiting a wide range of biological activities, including potent anticancer effects.[1] Quantitative Structure-Activity Relationship (QSAR) modeling is a crucial computational tool that accelerates the drug discovery process by predicting the biological activity of chemical compounds based on their molecular structures. The robustness and predictive power of a QSAR model are highly dependent on its rigorous validation, particularly through cross-validation techniques.

This guide provides a comparative analysis of two distinct QSAR models developed to predict the anticancer activity of novel pyrazole derivatives, offering insights into their methodologies and predictive performance.

Comparative Analysis of QSAR Models

Two noteworthy QSAR studies provide a basis for comparison. The first is a 2D-QSAR model developed for a series of pyrazole derivatives against a panel of cancer cell lines, and the second is a QSAR study focused on pyrazole analogs targeting the human colorectal adenocarcinoma cell line HT-29. For clarity, we will focus on the 2D-QSAR model developed for the PC-3 (prostate cancer) cell line from the first study.

Parameter Model A: 2D-QSAR for PC-3 Cell Line Model B: QSAR for HT-29 Cell Line
Model Type 2D-QSAR3D-QSAR
Statistical Method Partial Least Squares (PLS)Not explicitly stated, likely MLR or similar
Training Set Size Varies per cell line18 molecules
Test Set Size Varies per cell line3 molecules
Correlation Coefficient (r) Not explicitly stated0.9693[2]
Squared Correlation Coefficient (r²) Statistically significant[3]0.9395[2]
Cross-validation Coefficient (q² or Q²) Statistically significant[3]0.8744 (Leave-One-Out)[2]
External Validation (r²) Performed and accepted[3]0.9488[2]
Root Mean Square Error (RMSE) Calculated[3]Not explicitly stated

Experimental Protocols

Model A: 2D-QSAR for PC-3 Cell Line

1. Dataset Collection and Preparation: A dataset of pyrazole derivatives with experimentally determined anticancer activity (IC50 values) against the PC-3 prostate cancer cell line was compiled from the literature. The IC50 values were converted to their negative logarithmic scale (pIC50) to be used as the dependent variable in the QSAR model.[4]

2. Molecular Descriptor Calculation: The 2D structures of the pyrazole derivatives were sketched and optimized. A large number of 2D molecular descriptors, representing various physicochemical and topological properties of the molecules, were calculated using specialized software.

3. Model Development: The dataset was divided into a training set and a test set. A 2D-QSAR model was developed using the training set data with Partial Least Squares (PLS) as the statistical method to correlate the molecular descriptors (independent variables) with the pIC50 values (dependent variable).[5]

4. Cross-Validation: The robustness and internal predictive ability of the developed QSAR model were assessed using internal cross-validation techniques.[3] The specific type of cross-validation (e.g., leave-one-out, leave-n-out) was applied to ensure the model was not overfitted to the training data.

5. External Validation: The predictive power of the final QSAR model was evaluated using an external test set of compounds that were not used during the model development phase. The correlation between the predicted and experimental pIC50 values for the test set compounds was determined.[3]

Model B: QSAR for HT-29 Cell Line

1. Dataset and Molecular Modeling: A series of novel pyrazole derivatives with antiproliferative activity against the human colorectal adenocarcinoma cell line HT-29 were used for this study. The 3D structures of the molecules were generated and energetically minimized using the Molecular Operating Environment (MOE) software.[3]

2. Descriptor Calculation: 3D molecular descriptors were calculated for each molecule. These descriptors capture the three-dimensional structural features and properties of the compounds.

3. QSAR Model Generation: The dataset was randomly divided into a training set (80% of the data) and a test set (20%). A QSAR model was built using the training set to establish a relationship between the 3D descriptors and the observed antiproliferative activity.[3]

4. Cross-Validation: The internal stability and predictive ability of the model were evaluated using the leave-one-out (LOO) cross-validation method. In LOO, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set.[2]

5. External Validation: The predictive capacity of the developed model was further assessed by predicting the activity of the compounds in the external test set. A high correlation between the predicted and experimental activities for the test set indicates a robust and reliable model.[2]

Visualizing QSAR Workflow and a Potential Signaling Pathway

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_prediction Prediction Data Dataset of Pyrazole Derivatives (Structures and Anticancer Activity) Split Split into Training and Test Sets Data->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Model_Build Build QSAR Model (e.g., PLS, MLR) Descriptors->Model_Build Cross_Validation Internal Cross-Validation (e.g., Leave-One-Out) Model_Build->Cross_Validation External_Validation External Validation Cross_Validation->External_Validation Predict_Activity Predict Anticancer Activity External_Validation->Predict_Activity New_Compounds Novel Pyrazole Derivatives New_Compounds->Predict_Activity

Caption: A generalized workflow for QSAR model development and validation.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors mTOR->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Pyrazole Pyrazole Derivative Pyrazole->PI3K inhibits

Caption: A simplified diagram of the PI3K/AKT signaling pathway.

References

Unveiling Potential Cancer Therapeutics: A Comparative Docking Study of Pyrazole Analogs Against Key Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico analysis reveals the binding affinities of various pyrazole derivatives against VEGFR-2, Aurora A, and CDK2, offering insights for the rational design of novel multi-targeted anticancer agents.

Researchers and drug development professionals are in a continuous quest for more effective and targeted cancer therapies. A promising strategy in this endeavor is the development of small molecule inhibitors that can simultaneously target multiple protein kinases involved in cancer progression. This guide provides a comparative analysis of the docking studies of several pyrazole analogs against three crucial protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). The aberrant activity of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This comparative guide summarizes the binding affinities of a series of pyrazole derivatives to the ATP-binding sites of VEGFR-2, Aurora A, and CDK2. The data presented here is derived from molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The results offer a quantitative comparison of the potential inhibitory activity of these compounds, paving the way for the selection of lead candidates for further preclinical and clinical development.

Comparative Binding Affinities of Pyrazole Analogs

The following table summarizes the binding energies of a series of pyrazole derivatives when docked with VEGFR-2, Aurora A, and CDK2. Lower binding energy values indicate a more stable protein-ligand complex and suggest a higher potential for inhibitory activity.

Compound IDVEGFR-2 (2QU5) Binding Energy (kJ/mol)Aurora A (2W1G) Binding Energy (kJ/mol)CDK2 (2VTO) Binding Energy (kJ/mol)
1b -10.09 -7.89-9.56
1d -9.87-8.57 -9.23
2b -9.98-8.12-10.35
1a -9.55-7.54-8.99
1c -9.76-8.01-9.11
1e -9.63-7.95-9.05
2a -9.88-8.21-9.74
2c -9.91-8.33-9.89
2d -9.79-8.15-9.67
2e -9.82-8.28-9.81

Data sourced from a molecular docking study of 1H-pyrazole derivatives.[1][2]

Among the tested compounds, 1b exhibited the highest binding affinity for VEGFR-2 with a binding energy of -10.09 kJ/mol.[1][2] For Aurora A, compound 1d showed the most favorable binding energy at -8.57 kJ/mol.[1][2] Compound 2b displayed the strongest interaction with CDK2, with a binding energy of -10.35 kJ/mol.[1][2] These results suggest that specific structural modifications on the pyrazole scaffold can modulate the binding affinity and selectivity towards different kinase targets.

Experimental Protocols: A Glimpse into the Methodology

The in-silico experiments were conducted using established molecular docking protocols to ensure the reliability of the results. The general workflow for such studies is outlined below.

Molecular Docking Workflow

cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) docking Molecular Docking Simulation (e.g., AutoDock) ligand_prep->docking protein_prep Protein Preparation (PDB Structure Retrieval, Water/Ligand Removal, Hydrogen Addition) active_site Active Site Identification protein_prep->active_site active_site->docking analysis Analysis of Results (Binding Energy, Interactions, RMSD) docking->analysis

Caption: A generalized workflow for molecular docking studies.

Ligand and Macromolecule Preparation: The three-dimensional structures of the pyrazole analogs (ligands) were generated and subjected to energy minimization.[1] The crystal structures of the target proteins, VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO), were obtained from the Protein Data Bank.[1] All water molecules, co-factors, and existing ligands were removed from the protein structures, and polar hydrogen atoms were added.[1]

Docking Studies: Molecular docking simulations were performed using software such as AutoDock.[1][2] The active sites of the proteins were identified, and the pyrazole analogs were docked into these binding pockets. The docking results were evaluated based on their binding energy, which represents the strength of the interaction between the ligand and the protein.[1]

The Signaling Pathways: Understanding the Targets

VEGFR-2, Aurora A, and CDK2 are key players in distinct but interconnected signaling pathways that regulate cell proliferation, survival, and angiogenesis. Targeting these kinases can disrupt these pathways and inhibit tumor growth.

Key Kinase Signaling Pathways in Cancer

cluster_vegfr VEGFR-2 Signaling cluster_aurora Aurora A Signaling cluster_cdk2 CDK2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR2->Angiogenesis Promotes AuroraA Aurora A Mitosis Mitotic Progression AuroraA->Mitosis Regulates CellProliferation Cell Proliferation Mitosis->CellProliferation Leads to CellProliferation->Angiogenesis Requires CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates CellCycle G1/S Phase Transition CDK2->CellCycle Drives CellCycle->CellProliferation Contributes to

Caption: Interconnected signaling pathways of VEGFR-2, Aurora A, and CDK2 in cancer.

VEGFR-2 Signaling: Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, on endothelial cells, initiating a signaling cascade that promotes angiogenesis, the formation of new blood vessels.[3] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a critical target for anti-angiogenic therapies.

Aurora A Signaling: Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is frequently observed in various cancers and is associated with chromosomal instability and aneuploidy.

CDK2 Signaling: Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E, is essential for the transition from the G1 to the S phase of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.[4]

Conclusion

The comparative docking studies presented in this guide highlight the potential of pyrazole derivatives as multi-targeted kinase inhibitors. The identification of compounds with high binding affinities for VEGFR-2, Aurora A, and CDK2 provides a strong foundation for the rational design of novel anticancer agents. The detailed methodologies and an understanding of the targeted signaling pathways are crucial for advancing these promising compounds from computational models to clinical applications. Further in-vitro and in-vivo studies are warranted to validate the inhibitory activity and therapeutic potential of these pyrazole analogs.

References

Safety Operating Guide

Proper Disposal of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a specialized research chemical, it must be treated as potentially hazardous. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to institutional and local regulations, in addition to the procedures outlined below, is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with care. Although a specific Safety Data Sheet (SDS) detailing all hazards is not always available for novel compounds, the pyrazole and carbohydrazide moieties suggest potential toxicity and environmental hazards.[1][2] Always operate under the assumption that the chemical is hazardous.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn at all times. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[3]

Quantitative Data Summary for Disposal

The following table summarizes key parameters and recommendations for the disposal of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and associated waste.

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste[4][5][6]
Primary Disposal Method Licensed Hazardous Waste Contractor[7]
Solid Waste Container Labeled, sealed, chemically compatible container[7][8]
Liquid Waste Container Labeled, sealed, chemically compatible container (separate from solids)[6][7]
Empty Container Rinse Triple rinse with a suitable solvent[5][9][10]
Rinsate Collection First rinsate must be collected as hazardous waste[4][8]
Drain Disposal Strictly Prohibited[4][7]
Trash Disposal Strictly Prohibited (except for properly decontaminated containers)[4][10]
Waste Storage Designated, well-ventilated area with secondary containment[7][10]

Experimental Protocol: Step-by-Step Disposal Procedures

The recommended method for the disposal of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[7] This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation

Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.[7]

  • Solid Waste:

    • Collect any unused or expired solid 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

    • Place it in a dedicated, chemically compatible container with a secure, tight-fitting lid.[8]

    • Also, collect any contaminated disposable materials such as weighing paper, pipette tips, and gloves in this container.[7] Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Liquid Waste:

    • Collect all solutions containing 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (e.g., stock solutions, experimental media, reaction mixtures).

    • Place them in a separate, clearly labeled, and sealed container designated for liquid chemical waste.[7]

    • Do not mix with incompatible waste streams, such as strong acids or oxidizers.[4] Hydrazine derivatives can react vigorously with oxidizing agents.[11]

Step 2: Container Selection and Labeling

Properly labeling all waste is a strict regulatory requirement.

  • Container Choice: Use containers that are in good condition and compatible with the chemical. Reusing the original manufacturer's container for the same waste is often a good practice.[6][9]

  • Labeling: Attach a completed hazardous waste label to each container as soon as you begin accumulating waste.[4][10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide" and any solvents present.

    • The approximate quantities or concentrations of the constituents.

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 3: Handling Empty Containers

Chemical containers are not considered "empty" until they have been properly decontaminated.[5]

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., acetone, ethanol, or the solvent used for the solution) a minimum of three times.[5][9]

    • Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [4][8] Subsequent rinses may also need to be collected, depending on institutional policy.

  • Final Disposal:

    • After triple rinsing and allowing the container to air-dry in a fume hood, completely deface or remove the original label.[4][5]

    • The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling stream.[5]

Step 4: Storage and Pickup
  • Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area within your laboratory.[7] Use secondary containment (such as a larger, chemically resistant tub) to contain any potential leaks.[4][10]

  • Arrange for Disposal: Do not accumulate large quantities of waste.[4] Contact your institution's EHS office or a licensed chemical waste contractor to schedule a pickup. Provide them with a detailed inventory of the waste.[7]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process.

start_end start_end process process decision decision waste_stream waste_stream final_disposal final_disposal start Start: Generation of Waste segregate Step 1: Segregate Waste start->segregate is_solid Solid or Liquid? segregate->is_solid solid_waste Collect Solid Waste & Contaminated Materials is_solid->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions, Rinsate) is_solid->liquid_waste Liquid label_solid Step 2: Label Solid Waste Container solid_waste->label_solid label_liquid Step 2: Label Liquid Waste Container liquid_waste->label_liquid store Step 4: Store in Designated Area with Secondary Containment label_solid->store label_liquid->store pickup Arrange Pickup with EHS/Licensed Contractor store->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for segregation and disposal of chemical waste.

start_end start_end process process decision decision waste_stream waste_stream final_disposal final_disposal start Start: Empty Chemical Container rinse1 Step 3: First Rinse with Suitable Solvent start->rinse1 collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse1->collect_rinsate rinse23 Perform 2nd & 3rd Rinse collect_rinsate->rinse23 dry Air Dry Container in Fume Hood rinse23->dry deface Deface/Remove Label dry->deface dispose_container Dispose as Lab Glass/ Plastic Waste deface->dispose_container

Caption: Procedure for decontaminating empty chemical containers.

References

Essential Safety and Operational Guide for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The following procedures are based on available data for structurally similar compounds and general laboratory safety protocols.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC10H10N2O[1]
Molecular Weight174.2 g/mol [1]
AppearanceWhite crystalline powder[2]
SolubilitySoluble in water and alcohol[2]
Melting Point153–154 °C[2]

Hazard Identification and Precautionary Measures

  • Harmful if swallowed [1][3]

  • Causes skin irritation [1][3]

  • Causes serious eye irritation [1][3]

  • May cause respiratory irritation [1]

The carbohydrazide functional group suggests that this compound should be handled with care, similar to carbohydrazide, which is considered a safer alternative to hydrazine but still requires precautions.[2][4]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • Wash skin thoroughly after handling.[3]

  • Wear protective gloves, eye protection, and face protection.[3]

  • Avoid release to the environment.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential to ensure personal safety when handling this compound.

PPE CategoryEquipmentSpecifications and Remarks
Eye Protection Safety GogglesShould conform to European standard EN 166.[1]
Hand Protection Protective GlovesChemically resistant gloves should be worn.
Skin and Body Protection Lab Coat/OverallsWear appropriate protective clothing to prevent skin exposure.[1] Safety shoes are also recommended.[5]
Respiratory Protection Not required under normal useFor large-scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1] Ensure adequate ventilation.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard workflow for handling 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in a laboratory setting.

G Experimental Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage A Review Safety Data Sheet (SDS) for similar compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Weigh compound in a well-ventilated area or fume hood B->C D Perform experimental procedures C->D E Decontaminate work surfaces D->E F Dispose of waste according to regulations E->F G Store in a tightly sealed container F->G H Keep in a cool, dry, and well-ventilated place G->H

Standard laboratory workflow for handling chemical compounds.

Disposal Plan

Proper disposal of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and its containers is critical to prevent environmental contamination and ensure safety.

Waste Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

  • Collect spillage and place it in a suitable, labeled container for waste disposal.[3][6]

  • Do not allow the product to enter drains or surface waters.[6][7]

Container Disposal:

  • Empty containers may retain product residue and should be handled with the same precautions as the substance itself.

  • Do not reuse empty containers.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[5][8]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation occurs or persists.[8]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If conscious, give a few cups of water to drink. Seek immediate medical attention.[5][8]
Spill For minor spills, clean up immediately, avoiding dust generation. Use dry clean-up procedures. For major spills, clear the area, move upwind, and alert emergency responders. Wear full body protective clothing with breathing apparatus.[6]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the hazards of the compound and the required personal protective equipment.

G PPE Selection Logic cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment H1 Causes serious eye irritation P1 Safety Goggles H1->P1 Mitigates H2 Causes skin irritation P2 Protective Gloves H2->P2 Mitigates P3 Lab Coat / Overalls H2->P3 Mitigates H3 May cause respiratory irritation P4 Respiratory Protection (as needed) H3->P4 Mitigates H4 Harmful if swallowed H4->P2 Prevents accidental contact H4->P3 Prevents contamination

Relationship between chemical hazards and required PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.